Thalidomide-PEG2-C2-NH2 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6.C2HF3O2/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25;3-2(4,5)1(6)7/h1-3,14,21H,4-11,20H2,(H,22,24,25);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEOTJQAATZPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Thalidomide-PEG2-C2-NH2 TFA: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Thalidomide-PEG2-C2-NH2 TFA, a pivotal building block in the development of Proteolysis-Targeting Chimeras (PROTACs). We delve into its chemical structure, physicochemical properties, and its crucial role in hijacking the ubiquitin-proteasome system for targeted protein degradation. This document further presents detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker, alongside visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound in PROTAC Technology
This compound is a heterobifunctional molecule composed of a thalidomide (B1683933) moiety, which serves as an E3 ubiquitin ligase ligand, connected to a terminal amine group via a flexible polyethylene (B3416737) glycol (PEG) and ethylamine (B1201723) linker. The trifluoroacetic acid (TFA) salt form often enhances the compound's solubility and stability.[1] In the realm of PROTACs, the thalidomide component specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] The terminal amine group provides a reactive handle for conjugation to a ligand that binds to a specific protein of interest (POI).
By bringing the POI in close proximity to the CRBN E3 ligase, the resulting PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This targeted protein degradation strategy offers a powerful alternative to traditional small-molecule inhibitors, enabling the elimination of disease-causing proteins.
Structure and Physicochemical Properties
The chemical structure of this compound is central to its function as a PROTAC linker.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Thalidomide-NH-PEG2-C2-NH2 TFA | [2] |
| CAS Number | 2097509-36-7 | N/A |
| Molecular Formula | C₂₁H₂₅F₃N₄O₈ | N/A |
| Molecular Weight | 518.44 g/mol | N/A |
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Solid powder | [3] |
| Purity | 99.39% | [2] |
| Solubility | Soluble in DMSO | N/A |
| Storage | Long-term: -80°C (6 months) or -20°C (1 month, stored under nitrogen). Short-term: Room temperature for shipping. | [2] |
Mechanism of Action: The PROTAC Pathway
The primary mechanism of action for a PROTAC incorporating Thalidomide-PEG2-C2-NH2 involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound and subsequent evaluation of its biological activity.
Synthesis of a PROTAC using this compound
This protocol describes a general procedure for conjugating the linker to a POI ligand containing a carboxylic acid functional group.
Materials:
-
This compound
-
POI ligand with a carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase preparative HPLC
-
Lyophilizer
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.2 equivalents) and DIPEA (1 equivalent) in anhydrous DMF.
-
Add the this compound solution to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by reverse-phase preparative HPLC.
-
Lyophilize the fractions containing the pure PROTAC.
-
Confirm the identity and purity of the final product by HRMS and NMR spectroscopy.
Western Blot Analysis of Protein Degradation
This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.[4]
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Ternary Complex Formation Assay (AlphaLISA)
This assay is used to quantify the formation of the ternary complex.
Materials:
-
Recombinant POI (e.g., GST-tagged)
-
Recombinant CRBN-DDB1 complex (e.g., FLAG-tagged)
-
Synthesized PROTAC
-
AlphaLISA anti-GST Acceptor beads
-
AlphaLISA anti-FLAG Donor beads
-
Assay buffer
Procedure:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In a 384-well plate, add the recombinant POI, CRBN-DDB1 complex, and the diluted PROTAC.
-
Incubate the mixture at room temperature to allow for complex formation.
-
Add the AlphaLISA Acceptor beads and incubate in the dark.
-
Add the AlphaLISA Donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is proportional to the amount of ternary complex formed.
Safety and Handling
Thalidomide:
Thalidomide is a known human teratogen and can cause severe birth defects.[5] It may also damage fertility.[5] Handle with extreme caution.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Avoid inhalation of dust and contact with skin and eyes.[6] Use in a well-ventilated area or under a chemical fume hood.[6]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Trifluoroacetic Acid (TFA):
TFA is corrosive and can cause severe skin burns and eye damage.[7] It is also harmful if inhaled.[7]
-
PPE: Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Handling: Use only outdoors or in a well-ventilated area.[7] Do not breathe vapors.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
Always consult the Safety Data Sheet (SDS) for the specific product being used for complete safety information.
Conclusion
This compound is a valuable and versatile chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its defined structure and linker composition provide a solid foundation for the rational design of potent and selective protein degraders. The experimental protocols outlined in this guide offer a framework for the synthesis and characterization of novel PROTACs, empowering researchers to advance the field of targeted protein degradation. Careful consideration of the safety and handling procedures is paramount when working with thalidomide-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Thalidomide-PEG2-C2-NH2 TFA in Targeted Protein Degradation
This technical guide provides a comprehensive overview of the mechanism of action of this compound. This compound is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide will delve into the individual components of the molecule, its role in the formation of a ternary complex, the subsequent ubiquitination and degradation of target proteins, and the experimental protocols used to characterize these processes.
Introduction to PROTAC Technology and the Role of this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel approach to drug discovery by inducing the degradation of specific target proteins rather than simply inhibiting their function.[1][2][3] A PROTAC consists of three main components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][3] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2][4]
This compound is a pre-synthesized E3 ligase ligand-linker conjugate.[5][6][7] It is not a therapeutic agent on its own but serves as a foundational component for the creation of PROTACs. Its structure comprises:
-
Thalidomide (B1683933) : The E3 ligase ligand that specifically binds to Cereblon (CRBN).[8][9][10]
-
PEG2-C2-NH2 : A linker composed of a two-unit polyethylene (B3416737) glycol (PEG) chain and a two-carbon alkyl chain with a terminal amine group. This linker provides the necessary spacing and chemical properties to connect to a POI ligand.
-
TFA (Trifluoroacetic acid) : A counter-ion from the chemical synthesis and purification process.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The central mechanism of a PROTAC synthesized from this compound revolves around the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to a specific target protein. CRBN is a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[3][10][11]
The process can be broken down into the following key steps:
-
Ternary Complex Formation : The PROTAC molecule, by simultaneously binding to the target protein (via its POI ligand) and CRBN (via its thalidomide moiety), induces the formation of a stable ternary complex (POI-PROTAC-CRBN).[1]
-
Ubiquitination of the Target Protein : The close proximity of the target protein to the CRL4^CRBN^ E3 ligase complex within the ternary structure facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain.[12][13]
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins.[10][11] The proteasome unfolds and proteolytically degrades the target protein into small peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[2]
Signaling Pathway of PROTAC-mediated Protein Degradation
Quantitative Data for PROTAC Characterization
The successful development of a PROTAC from this compound requires rigorous quantitative assessment. The following tables summarize the key parameters that are typically measured.
Table 1: Binding Affinities and Ternary Complex Formation
| Parameter | Description | Typical Method(s) |
| KD (POI) | Dissociation constant for the binding of the PROTAC to the Protein of Interest. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI) |
| KD (CRBN) | Dissociation constant for the binding of the PROTAC to the CRBN E3 ligase. | ITC, SPR, BLI, Fluorescence Polarization (FP) |
| α (Cooperativity) | A measure of the cooperativity in forming the ternary complex. α > 1 indicates positive cooperativity. | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Proximity Ligation Assay (PLA) |
| KTX | Dissociation constant of the ternary complex. | Calculated from KD values and α. |
Table 2: Protein Degradation Efficiency and Cellular Potency
| Parameter | Description | Typical Method(s) |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | Western Blot, In-Cell Western, Quantitative Mass Spectrometry (MS), ELISA |
| Dmax | The maximum percentage of target protein degradation achieved. | Western Blot, Quantitative MS |
| t1/2 | The time required to degrade 50% of the target protein at a given PROTAC concentration. | Time-course Western Blot or MS analysis |
| IC50 / GI50 | The concentration of the PROTAC that inhibits a biological process (e.g., cell proliferation) by 50%. | Cell Viability Assays (e.g., MTT, CellTiter-Glo), Phenotypic Assays |
Experimental Protocols
The characterization of a PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and determine its potency and efficacy.
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Normalize protein amounts for each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis : Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
Assay Reagent Addition : Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement : Mix the contents by orbital shaking to induce cell lysis. Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Analysis : Normalize the data to the vehicle-treated control and plot the results to determine the IC50 value.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. cellgs.com [cellgs.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 9. What are CRBN inhibitors and how do they work? [synapse.patsnap.com]
- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 11. What are CRBN modulators and how do they work? [synapse.patsnap.com]
- 12. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Thalidomide-PEG2-C2-NH2 TFA in PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical examination of Thalidomide-PEG2-C2-NH2 TFA, a pivotal building block in the rapidly advancing field of Proteolysis-Targeting Chimera (PROTAC) technology. We will dissect its constituent parts, elucidate its mechanism of action, present relevant quantitative data, and provide detailed experimental protocols and workflows to guide researchers in the application of this and similar reagents for targeted protein degradation.
Introduction to PROTAC Technology and Thalidomide-Based Degraders
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein elimination.[1] Unlike traditional inhibitors that block the function of a protein, PROTACs co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively tag a protein of interest (POI) for degradation.[1][2]
A PROTAC molecule consists of three essential components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] This structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the poly-ubiquitination of the POI, which marks it for destruction by the 26S proteasome.[2] Among the most successfully utilized E3 ligases in PROTAC design is Cereblon (CRBN), a substrate receptor for the Cullin 4 (CUL4) E3 ligase complex.[][5] Thalidomide (B1683933) and its derivatives, such as lenalidomide (B1683929) and pomalidomide (B1683931), are well-established ligands for CRBN, making them foundational components in the design of a large class of PROTACs.[5][6]
This compound is a pre-synthesized E3 ligase ligand-linker conjugate that streamlines the development of novel PROTACs by providing a ready-to-use building block for conjugation to a POI-binding ligand.[7][8]
Core Components and Their Functions
The structure of this compound is rationally designed, with each component playing a critical role in the final PROTAC's function.
-
Thalidomide Moiety (The E3 Ligase Ligand) : The thalidomide component serves as the "anchor" that recruits the CRBN E3 ligase.[1][] By binding to CRBN, it brings the entire CRL4-CRBN E3 ligase complex into proximity with the target protein.[] The choice of CRBN ligand is crucial, as derivatives like pomalidomide can offer higher binding affinity, potentially leading to more potent degradation.[9]
-
PEG2 Linker (The Spacer) : The linker is far more than a simple spacer; it critically influences the physicochemical properties and biological activity of the PROTAC.[3] The polyethylene (B3416737) glycol (PEG) linker in this molecule, specifically with two repeating units (PEG2), imparts several key advantages:
-
Solubility : PEG is hydrophilic, which can improve the often-poor aqueous solubility of large PROTAC molecules.[10][11]
-
Flexibility : The flexibility of the PEG chain allows the PROTAC to adopt optimal conformations for the stable formation of the ternary complex.[10]
-
Length : Linker length is a critical parameter that must be optimized. A linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive binding and reduced efficacy.[12] PEG linkers allow for systematic modification of this length.[]
-
-
C2-NH2 Group (The Conjugation Handle) : This represents a two-carbon ethylamine (B1201723) group. The terminal primary amine (-NH2) is a versatile functional group that serves as the attachment point for the POI ligand.[14][15] It can be readily coupled to a corresponding reactive group on the POI-binding moiety (e.g., a carboxylic acid, activated ester, or isothiocyanate) to complete the synthesis of the final PROTAC molecule.
-
Trifluoroacetate (TFA) Salt (The Counter-ion) : The TFA counter-ion is typically a remnant of the solid-phase synthesis and purification (specifically, reverse-phase HPLC) processes used to manufacture the molecule.[16][17] While often present in research-grade compounds, it's important to note that TFA can sometimes interfere with biological assays or exhibit cellular effects, potentially confounding experimental results.[16][18] For in vivo or clinical applications, TFA salts are often exchanged for more biologically compatible counter-ions like acetate (B1210297) or hydrochloride.[17][18]
Mechanism of Action of a Thalidomide-Based PROTAC
The primary function of a PROTAC synthesized from Thalidomide-PEG2-C2-NH2 is to induce the selective, catalytic degradation of a target protein. The process is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. labonline.com.au [labonline.com.au]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. genscript.com [genscript.com]
- 17. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 18. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
Synthesis of Thalidomide-PEG2-C2-NH2 TFA: A Technical Guide for PROTAC Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Thalidomide-PEG2-C2-NH2 TFA, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This hetero-bifunctional molecule incorporates the thalidomide (B1683933) moiety, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a terminal amine via a flexible two-unit polyethylene (B3416737) glycol (PEG) linker. The terminal amine serves as a versatile attachment point for a ligand targeting a specific protein of interest, enabling the creation of a PROTAC designed to induce the degradation of that protein.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with the functionalization of thalidomide, followed by the attachment of a protected PEG linker, and concludes with the deprotection of the terminal amine group. The trifluoroacetic acid (TFA) salt form enhances the solubility and stability of the final compound.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C21H25F3N4O8 |
| Molecular Weight | 518.44 g/mol [2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C to -80°C[3] |
Table 2: Representative Yields for Synthetic Steps
| Step | Reaction | Typical Yield (%) |
| 1 | Synthesis of 4-Hydroxythalidomide | 75-85 |
| 2 | Synthesis of Boc-NH-PEG2-C2-Br | 80-90 |
| 3 | Coupling of 4-Hydroxythalidomide and Boc-NH-PEG2-C2-Br | 60-70 |
| 4 | TFA-mediated deprotection of Boc group | >95 |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound. These protocols are based on established methods for the synthesis of similar thalidomide-linker conjugates.[4][5]
Step 1: Synthesis of 4-Hydroxythalidomide
This initial step introduces a hydroxyl group onto the phthalimide (B116566) ring of thalidomide, providing a reactive handle for linker attachment.
-
Materials: Thalidomide, Acetic Anhydride (B1165640), Sodium Nitrite (B80452), Sulfuric Acid.
-
Procedure:
-
Suspend thalidomide (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.2 eq) and heat the mixture to 80°C until a clear solution is obtained.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in concentrated sulfuric acid, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice water and stir for 30 minutes.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-hydroxythalidomide.
-
Step 2: Synthesis of Boc-NH-PEG2-C2-Br (tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate)
This step prepares the PEG linker with a protected amine and a reactive bromide for coupling.
-
Materials: 2-(2-(2-aminoethoxy)ethoxy)ethanol, Di-tert-butyl dicarbonate (B1257347) (Boc2O), Triphenylphosphine (PPh3), Carbon tetrabromide (CBr4), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1.0 eq) in DCM.
-
Add Boc2O (1.1 eq) and stir at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting Boc-protected alcohol in DCM and cool to 0°C.
-
Add CBr4 (1.5 eq) followed by the portion-wise addition of PPh3 (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Concentrate the reaction mixture and purify by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to obtain Boc-NH-PEG2-C2-Br.
-
Step 3: Coupling of 4-Hydroxythalidomide and Boc-NH-PEG2-C2-Br
This Williamson ether synthesis step connects the thalidomide core to the PEG linker.
-
Materials: 4-Hydroxythalidomide, Boc-NH-PEG2-C2-Br, Potassium Carbonate (K2CO3), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 4-hydroxythalidomide (1.0 eq) in anhydrous DMF.
-
Add K2CO3 (2.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of Boc-NH-PEG2-C2-Br (1.2 eq) in DMF to the reaction mixture.
-
Heat the reaction to 70°C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, DCM/methanol gradient) to yield Thalidomide-PEG2-C2-NH-Boc.
-
Step 4: TFA-mediated Deprotection of the Boc Group
The final step removes the Boc protecting group to yield the terminal amine as a TFA salt.
-
Materials: Thalidomide-PEG2-C2-NH-Boc, Trifluoroacetic Acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Thalidomide-PEG2-C2-NH-Boc (1.0 eq) in a solution of 20% TFA in DCM.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Collect the solid by filtration and dry under vacuum to obtain this compound.
-
Visualizations
Synthesis Workflow
Caption: Synthetic scheme for this compound.
PROTAC Mechanism of Action
Caption: Mechanism of action for a thalidomide-based PROTAC.
References
The PEG2 Linker in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1][3] While significant attention is often given to the warhead (POI ligand) and E3 ligase ligand, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing everything from ternary complex formation to overall drug-like properties.[2][4][5]
Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) have become a cornerstone of PROTAC design, with statistics showing that a majority of reported PROTACs incorporate a PEG motif.[6][7] This guide provides an in-depth technical overview of the diethylene glycol (PEG2) linker, a common and foundational building block in the PROTAC designer's toolkit.
Core Properties of the PEG2 Linker
The PEG2 linker consists of two repeating ethylene (B1197577) glycol units. Its prevalence in PROTAC design stems from a unique combination of physicochemical properties that address key challenges in developing effective protein degraders.
-
Solubility and Physicochemical Profile: A primary challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[4] The incorporation of hydrophilic PEG linkers is a well-established strategy to counteract this.[6][8][9] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the solubility and overall physicochemical profile of the final PROTAC molecule.[4]
-
Flexibility and Ternary Complex Formation: The linker must position the POI and E3 ligase in a productive orientation to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination.[2] The inherent flexibility of the PEG2 linker allows it to adopt numerous conformations, increasing the probability of achieving the optimal geometry for this crucial interaction.[4][]
-
Impact on Cell Permeability: The relationship between PEG linkers and cell permeability is nuanced. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow them to adopt folded conformations.[4] This conformational masking can shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[4]
Quantitative Data on PROTACs Utilizing PEG Linkers
The optimization of a PROTAC's linker is often an empirical process, involving the synthesis and testing of a series of molecules with varying linker lengths and compositions. The data below illustrates how linker composition, including PEG units, can impact degradation efficiency (DC50 and Dmax).
Table 1: Illustrative Degradation Activity of PROTACs with PEG-Containing Linkers
| PROTAC Example | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
|---|---|---|---|---|---|---|
| ARD-266 | Androgen Receptor (AR) | VHL | Contains PEG/Alkyl motifs | 0.2-1 | >90% | LNCaP, VCaP |
| MS432 | MEK1/MEK2 | VHL | Contains PEG motifs | 31 (MEK1), 17 (MEK2) | >90% | HT29 |
| RC-3 (Reversible Covalent) | Bruton's Tyrosine Kinase (BTK) | Cereblon | PEG-based | <10 | >85% | Mino |
| SJF620 | Bruton's Tyrosine Kinase (BTK) | Cereblon | Contains PEG motifs | 7.9 | >90% | MOLM-14 |
| GNE-987 | BRD4 | Cereblon | Contains PEG motifs | 0.03 | >95% | EOL-1 |
Data compiled from publicly available sources.[11][12] DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for assessing PROTAC potency and efficacy. Values are cell-line dependent.
Key Experimental Protocols
The development and evaluation of a PROTAC involve a series of critical experiments. Below are detailed, generalized protocols for three key stages of the process.
General Synthesis of a PROTAC with a PEG2 Linker
This protocol outlines a common synthetic strategy for coupling a POI ligand and an E3 ligase ligand using a commercially available, bifunctional PEG2 linker, such as NH2-PEG2-COOH.
Materials:
-
POI ligand with a free amine (-NH2) or carboxylic acid (-COOH) for coupling.
-
E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand) with a suitable functional group.
-
Bifunctional PEG2 linker (e.g., Fmoc-NH-PEG2-COOH or Boc-NH-PEG2-COOH).
-
Peptide coupling reagents (e.g., HATU, HOBt, EDC).
-
Organic base (e.g., DIPEA).
-
Deprotection reagents (e.g., piperidine (B6355638) for Fmoc, TFA for Boc).
-
Anhydrous solvents (e.g., DMF, DCM).
-
Purification supplies (e.g., HPLC, silica (B1680970) gel).
Methodology:
-
Step 1: First Coupling Reaction. a. Dissolve the protected PEG2 linker (e.g., Fmoc-NH-PEG2-COOH) in anhydrous DMF. b. Add the POI ligand (if it has a free amine) or the E3 ligase ligand (if it has a free amine), followed by the coupling reagents (HATU, HOBt) and DIPEA. c. Stir the reaction at room temperature until completion, monitoring by LC-MS. d. Upon completion, perform an aqueous workup and purify the intermediate product by column chromatography.
-
Step 2: Deprotection. a. Dissolve the purified intermediate in a suitable solvent (e.g., DMF for Fmoc, DCM for Boc). b. Add the deprotection reagent (e.g., 20% piperidine in DMF or TFA in DCM). c. Stir at room temperature until the protecting group is fully removed (monitor by LC-MS). d. Evaporate the solvent to obtain the deprotected intermediate.
-
Step 3: Second Coupling Reaction. a. Dissolve the deprotected intermediate in anhydrous DMF. b. Add the second partner (the E3 ligase ligand or POI ligand with a free carboxylic acid), coupling reagents, and DIPEA. c. Stir the reaction at room temperature until the final PROTAC is formed. d. Purify the final product using preparative HPLC to achieve high purity.
-
Step 4: Characterization. a. Confirm the identity and purity of the final PROTAC molecule using LC-MS and NMR spectroscopy.
Western Blotting for Protein Degradation Analysis
Western blotting is the most common method to directly measure the reduction in POI levels following PROTAC treatment.[13][14]
Methodology:
-
Cell Culture and Treatment: a. Plate cells at a density that ensures they are in the logarithmic growth phase (70-80% confluency) at the time of treatment.[14] b. Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (e.g., DMSO at a final concentration ≤ 0.1%).[14] c. Treat the cells with the PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).[14]
-
Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[14]
-
Protein Quantification: a. Determine the total protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading.[14]
-
SDS-PAGE and Transfer: a. Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. b. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. c. Wash the membrane and incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to confirm equal loading across lanes.[14] d. Wash again and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Quantification: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. b. Quantify the band intensity using densitometry software. Normalize the POI band intensity to the loading control. c. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax values.[14]
Ternary Complex Formation Assays
Confirming that the PROTAC can successfully bridge the POI and the E3 ligase is crucial.[15] Several biophysical techniques can be used to study and quantify the formation of this ternary complex.[16][17]
Common Methodologies:
-
NanoBRET™/HiBiT™ Assays (Promega): These are cell-based assays that use bioluminescence resonance energy transfer (BRET) to detect protein proximity.[15] In a typical setup, the target protein is fused to a NanoLuc® luciferase donor, and the E3 ligase (e.g., VHL or Cereblon) is fused to a HaloTag® acceptor.[15] An increase in the BRET signal upon PROTAC addition indicates the formation of the ternary complex inside living cells.[15]
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These label-free techniques measure changes in mass on a sensor surface.[16] One protein (e.g., the E3 ligase) is immobilized on the sensor chip. A solution containing the second protein (the POI) and the PROTAC is then flowed over the chip. The binding events are monitored in real-time to determine the kinetics and affinity of ternary complex formation.[16]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events.[17] It can provide a complete thermodynamic profile of the binary and ternary interactions, including the binding affinity (KD) and cooperativity of the complex.[16][17]
-
Co-immunoprecipitation (Co-IP): In this cell-based assay, an antibody against the POI is used to pull it out of the cell lysate. Western blotting is then used to probe for the presence of the E3 ligase in the pulled-down complex. An increased amount of co-precipitated E3 ligase in the presence of the PROTAC indicates ternary complex formation.[13]
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A standard workflow for PROTAC drug discovery and development.
Conclusion
The PEG2 linker, and PEG linkers in general, are indispensable tools in the design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and provide the necessary flexibility to achieve a productive ternary complex for efficient protein degradation.[4] While historically linker design has involved a significant amount of trial and error, the field is rapidly moving towards more rational, structure-guided strategies.[5] Advances in structural biology, biophysical assays, and computational modeling will continue to illuminate the complex interplay between the linker, the POI, and the E3 ligase, paving the way for the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 11. PROTACs | DC Chemicals [dcchemicals.com]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Ternary Complex Formation [promega.sg]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ternary complex formation - Profacgen [profacgen.com]
A Technical Guide to the Function of Amine-Functionalized Linkers on Thalidomide-Based PROTACs
This guide provides an in-depth analysis of the role and function of the thalidomide (B1683933) moiety in Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on the commonly employed amine-functionalized linkers used for their synthesis. We will explore the core principles of PROTAC technology, the critical interactions between thalidomide and the Cereblon (CRBN) E3 ubiquitin ligase, and the practical utility of functionalized linkers in the construction of these heterobifunctional degraders. This document consolidates key quantitative data, detailed experimental protocols for PROTAC evaluation, and visual representations of the underlying biological pathways and experimental workflows to support researchers in the field of targeted protein degradation.
Introduction to PROTAC Technology and Cereblon Recruitment
Proteolysis-Targeting Chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell.[1][2] Unlike traditional small-molecule inhibitors that only block the function of a target protein, PROTACs leverage the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of the target protein.[1][3][4] This is accomplished by a heterobifunctional molecule comprising three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4]
The formation of a POI-PROTAC-E3 ligase "ternary complex" is the critical initiating step in this process.[4][5][6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2][4][7] Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most frequently recruited E3 ligases in PROTAC design.[4][8][9] This is largely due to the availability of well-characterized, potent, and drug-like small molecule ligands such as thalidomide and its analogs (immunomodulatory imide drugs or IMiDs).[2][4][]
The binding of a thalidomide-based ligand to CRBN alters its substrate specificity, leading to the recruitment of "neosubstrates" for ubiquitination and subsequent degradation.[2][9][11] In the context of PROTACs, the thalidomide moiety functions as the E3 ligase "handle," directing the CRL4CRBN complex to the specific protein of interest targeted by the other end of the PROTAC molecule.[1][2]
The Role of the C2-NH2 Linker
In the synthesis of thalidomide-based PROTACs, the term "C2-NH2" typically refers to a two-carbon linker terminating in a primary amine (-NH2), which is attached to the thalidomide core. While structure-activity relationship (SAR) studies have extensively explored modifications at the C4 and C5 positions of the thalidomide phthalimide (B116566) ring for linker attachment, the use of pre-functionalized thalidomide-linker conjugates is a common and efficient strategy in PROTAC development.[3]
A prime example is "Thalidomide-NH-amido-C2-NH2," a commercially available building block that incorporates the thalidomide-based Cereblon ligand and a linker with a terminal amine group.[12] The primary function of this C2-NH2 group is to serve as a reactive handle for conjugation with the POI ligand. The terminal amine can readily form stable amide, urea, or other linkages with a corresponding reactive group (e.g., a carboxylic acid) on the POI-binding moiety, thus completing the synthesis of the heterobifunctional PROTAC molecule. The length and chemical nature of the linker, in this case, a short two-carbon chain, are critical factors that influence the stability and geometry of the ternary complex, and consequently, the efficiency of protein degradation.[13]
Quantitative Data
The following tables provide representative data for the binding affinity of thalidomide to CRBN and the degradation performance of thalidomide-based PROTACs. This information serves as a benchmark for researchers developing novel degraders.
Table 1: Binding Affinity of Thalidomide to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) to CRBN | Method |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |
Note: The binding affinity can vary depending on the experimental conditions and the specific thalidomide analog used.[1]
Table 2: Representative Degradation Data for Thalidomide-Based PROTACs
| Target Protein | PROTAC | DC50 | Dmax | Cell Line |
| BRD4 | dBET1 | ~4 nM | >95% | MV4;11 |
| BTK | MT-809 | 11.6 nM | >90% | MOLM-14 |
DC50: Concentration of the PROTAC that induces 50% degradation of the target protein.[1] Dmax: Maximum percentage of target protein degradation.[1] Data for MT-809 is for a C5-substituted pomalidomide-based PROTAC and is provided for comparative purposes.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in PROTAC action and evaluation.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
Key Experimental Protocols
This protocol describes a competitive binding assay to determine the affinity of a PROTAC for Cereblon.
-
Principle: This assay is based on the competition between the test PROTAC and a fluorescently-labeled thalidomide tracer for binding to the CRBN protein. Binding of the large CRBN protein to the small fluorescent tracer results in a high fluorescence polarization (FP) signal. Unlabeled PROTACs that bind to CRBN will displace the tracer, leading to a decrease in the FP signal.[14]
-
Materials:
-
Purified recombinant CRBN protein (e.g., as part of the DDB1-CRBN complex).
-
Fluorescently-labeled thalidomide (e.g., Cy5-labeled Thalidomide).[14]
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP).
-
Test PROTAC and positive control (e.g., Pomalidomide).[14]
-
Black, low-binding 96- or 384-well microplate.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test PROTAC and positive control in assay buffer.
-
Add a fixed concentration of the fluorescently-labeled thalidomide tracer to all wells except for the "no tracer" control.
-
Add the serially diluted test PROTACs and controls to the appropriate wells.
-
Initiate the binding reaction by adding a fixed concentration of the CRBN protein to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the logarithm of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the fluorescent tracer.
-
This protocol is used to quantify the reduction in the level of a target protein following treatment with a PROTAC.
-
Principle: Cells are treated with varying concentrations of a PROTAC for a specific duration. The total cellular protein is then extracted, separated by size via SDS-PAGE, and transferred to a membrane. The target protein is detected using a specific primary antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that generates a detectable signal. The intensity of the signal corresponds to the amount of the target protein.[15]
-
Materials:
-
Cultured cells expressing the protein of interest.
-
Cell culture medium and supplements.
-
Test PROTAC and vehicle control (e.g., DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test PROTAC or vehicle control for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[15][16]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and acquire the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
This protocol allows for the detection and quantification of the PROTAC-induced ternary complex in living cells.
-
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. The target protein is fused to a NanoLuc® luciferase (the BRET donor), and the E3 ligase (or another component of the complex) is either fused to a fluorescent protein or detected with a fluorescently labeled antibody or ligand (the BRET acceptor). When the PROTAC brings the donor and acceptor into close proximity (<10 nm), energy is transferred from the luciferase to the fluorophore, generating a BRET signal.[15][17]
-
Materials:
-
Cells engineered to express the target protein fused to NanoLuc® and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag® labeled with a fluorescent ligand).
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate.
-
Test PROTAC and vehicle control.
-
White, 96- or 384-well assay plates.
-
Luminometer capable of measuring dual-filtered luminescence.
-
-
Procedure:
-
Seed the engineered cells in the assay plate and incubate overnight.
-
Prepare serial dilutions of the test PROTAC in Opti-MEM™.
-
Add the PROTAC dilutions to the respective wells and incubate for the desired time.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.
-
Incubate the plate at room temperature for a brief period (e.g., 2-3 minutes).
-
Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal for each well.
-
Correct the BRET ratio by subtracting the background BRET ratio from the vehicle control wells.
-
Plot the corrected BRET ratio against the logarithm of the PROTAC concentration. The resulting bell-shaped curve is characteristic of the formation and subsequent disruption (due to the "hook effect") of the ternary complex.[18]
-
Conclusion
The thalidomide moiety is a cornerstone of modern PROTAC design, providing a robust and well-characterized handle for the recruitment of the Cereblon E3 ubiquitin ligase. The use of pre-functionalized linkers, such as those with a terminal C2-NH2 group, offers a streamlined and efficient approach to the synthesis of these powerful protein degraders. A thorough understanding of the interplay between the thalidomide core, the linker, and the target-binding ligand is essential for the rational design and optimization of novel PROTACs with improved potency and selectivity. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the evaluation and characterization of these innovative therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ternary complex formation - Profacgen [profacgen.com]
- 7. benchchem.com [benchchem.com]
- 8. revvity.com [revvity.com]
- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. escholarship.org [escholarship.org]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Thalidomide-PEG2-C2-NH2 TFA for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction to Targeted Protein Degradation (TPD)
Targeted protein degradation (TPD) has emerged as a groundbreaking therapeutic modality that shifts the paradigm from traditional occupancy-based inhibition to event-driven elimination of disease-causing proteins.[1][2] Unlike small molecule inhibitors that block a protein's function, TPD utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to physically remove a target protein.[1][2][3] This approach is facilitated by heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs).
A PROTAC molecule consists of three main components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] By acting as a molecular bridge, the PROTAC induces the formation of a ternary complex between the POI and the E3 ligase.[5] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for recognition and degradation by the 26S proteasome.[6][5] The PROTAC is then released and can act catalytically to induce the degradation of multiple POI molecules.[3][5]
Core Component: Thalidomide-PEG2-C2-NH2 TFA
This compound is a key chemical building block used in the synthesis of PROTACs. It is an E3 ligase ligand-linker conjugate, incorporating the thalidomide (B1683933) moiety that binds to the Cereblon (CRBN) E3 ligase, connected to a flexible linker terminating in a primary amine.[7][8]
-
Thalidomide Moiety: This portion of the molecule serves as the CRBN E3 ligase ligand. Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are well-characterized binders of CRBN, a substrate receptor for the Cullin 4 (CUL4) E3 ubiquitin ligase complex.[2][9][10][11] By recruiting CRBN, the PROTAC hijacks this specific E3 ligase complex to ubiquitinate the target protein.
-
Linker (PEG2-C2-NH2): The linker is a critical component that connects the thalidomide ligand to the POI ligand (which is added in a subsequent synthesis step). This specific linker consists of a two-unit polyethylene (B3416737) glycol (PEG) chain and a two-carbon (C2) alkyl spacer.
-
PEG units are hydrophilic and can improve the physicochemical properties of the final PROTAC, such as aqueous solubility.[12]
-
The length and flexibility of the linker are crucial for enabling the formation of a stable and productive ternary complex, which directly impacts the potency and efficacy of the resulting degrader.[12]
-
-
Terminal Amine (-NH2): The primary amine serves as a reactive handle for conjugating this building block to a POI ligand, typically one functionalized with a carboxylic acid, via a stable amide bond.[6]
-
Trifluoroacetic Acid (TFA) Salt: The molecule is supplied as a TFA salt. This salt form generally enhances the stability and water solubility of the amine-containing compound, facilitating its use in synthesis.[8]
Mechanism of Action
The ultimate role of Thalidomide-PEG2-C2-NH2, once incorporated into a full PROTAC, is to initiate the targeted degradation of a specific protein. The process is a catalytic cycle that efficiently eliminates the POI.
Figure 1. General mechanism of action for CRBN-based PROTACs.
Quantitative Data Presentation
The efficacy of a PROTAC is primarily defined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[13][14][15] The following tables provide representative data for PROTACs utilizing thalidomide-PEG linkers to illustrate typical performance parameters.
Table 1: Representative Degradation Efficacy of a Thalidomide-PEG-Linker PROTAC Data is based on a representative study of a BRD4-targeting PROTAC for illustrative purposes.[13]
| Parameter | Description | Representative Value | Assay Method |
| DC50 | Concentration for 50% degradation | 5 - 20 nM | Western Blot / HiBiT Assay |
| Dmax | Maximum degradation achieved | > 90% | Western Blot / HiBiT Assay |
| Time to Dmax | Time required to reach max degradation | 16 - 24 hours | Time-course Western Blot |
Table 2: Comparison of Common Cellular Assays for Quantifying Degradation [4][13][16]
| Assay Technology | Principle | Throughput | Key Advantages | Key Limitations |
| Western Blot | Antibody-based detection of protein size and abundance. | Low | Direct visualization of protein levels; provides molecular weight confirmation. | Semi-quantitative; dependent on antibody quality.[13] |
| ELISA | Antibody-based quantification of protein in a plate format. | Medium-High | Quantitative; suitable for screening. | Can be affected by antibody-epitope perturbation. |
| HiBiT / NanoLuc | Bioluminescent reporter system fused to the target protein. | High | Highly sensitive and quantitative; suitable for HTS and kinetic studies.[13] | Requires genetic modification of the target protein.[13] |
| Quantitative Proteomics (TMT/MS) | Mass spectrometry-based global protein quantification. | Low-Medium | Unbiased, proteome-wide view; identifies off-target effects. | Technically complex; lower throughput. |
Detailed Experimental Protocols
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes a general procedure for the final step in PROTAC synthesis: coupling the this compound linker-ligand to a POI ligand containing a carboxylic acid.
Materials:
-
This compound (1.1 equivalents)
-
POI-ligand-COOH (1.0 equivalent)
-
Coupling agent, e.g., HATU (1.2 equivalents)
-
Anhydrous solvent, e.g., N,N-Dimethylformamide (DMF)
-
Organic base, e.g., N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Reaction vessel, magnetic stirrer, and inert (N2 or Ar) atmosphere setup
-
Solvents for workup and purification (e.g., Ethyl Acetate, water, brine)
-
LC-MS for reaction monitoring and HPLC for purification
Procedure:
-
Activation of Carboxylic Acid: In a clean, dry reaction vessel under an inert atmosphere, dissolve the POI-ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add the coupling agent HATU (1.2 eq) and the base DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes. This step activates the carboxylic acid to form a reactive ester intermediate.[6]
-
Amine Coupling: Add the this compound salt (1.1 eq) directly to the activated mixture. The excess base (DIPEA) will neutralize the TFA salt, freeing the amine for reaction.
-
Allow the reaction to stir at room temperature for 2-16 hours.[6]
-
Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (POI-ligand-COOH) is consumed.
-
Workup: Once complete, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with water and then brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the final, high-purity PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Protocol 2: Cellular Protein Degradation Assay via Western Blot
This protocol provides a step-by-step guide for assessing the ability of a newly synthesized PROTAC to degrade its target protein in a cellular context.[1][3]
Materials:
-
Cell line expressing the POI
-
Cell culture medium, FBS, and antibiotics
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[17][18]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer buffer/apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the POI and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in fresh culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle-only control (e.g., 0.1% DMSO).[3]
-
Aspirate the old medium and treat the cells with the PROTAC dilutions. Incubate for a predetermined time (e.g., 24 hours).[12]
-
-
Sample Preparation (Lysis):
-
After incubation, wash the cells twice with ice-cold PBS.[1]
-
Add ice-cold lysis buffer with inhibitors to each well.[1][18]
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.[1]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][18]
-
Transfer the supernatant (protein extract) to new tubes.
-
-
Protein Quantification and Sample Loading:
-
Electrophoresis and Transfer:
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.
-
Repeat the process for the loading control antibody (e.g., GAPDH).[3]
-
-
Detection and Data Analysis:
-
Apply the ECL substrate to the membrane.[1]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal for each lane.[3][15]
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
-
Mandatory Visualizations
Figure 2. High-level workflow from synthesis to cellular testing.
Conclusion
This compound is a valuable and versatile building block for the construction of CRBN-recruiting PROTACs. Its structure provides a reliable anchor to the E3 ligase machinery, while the integrated PEG linker offers a modular point for optimization of degrader efficacy. Understanding the fundamental mechanism, key quantitative parameters, and robust experimental protocols associated with its use is essential for researchers aiming to develop novel therapeutics in the rapidly advancing field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. portlandpress.com [portlandpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. 2bscientific.com [2bscientific.com]
- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to the Cereblon Binding of Thalidomide-PEG2-C2-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A key component of many successful PROTACs is the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). This is typically achieved through the use of a CRBN-binding ligand, frequently a derivative of thalidomide (B1683933). This technical guide provides a comprehensive investigation into the binding of a specific thalidomide-based E3 ligase ligand, Thalidomide-PEG2-C2-NH2 TFA, to Cereblon.
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety, which serves as the high-affinity ligand for Cereblon, connected to a 2-unit polyethylene (B3416737) glycol (PEG) linker terminating in an amine group. This molecule is a critical building block in the construction of PROTACs, where the terminal amine is used to conjugate a ligand for a protein of interest. The binding of the thalidomide portion of this molecule to CRBN is the initiating step in the PROTAC-mediated degradation pathway.
Quantitative Analysis of Thalidomide and its Derivatives Binding to Cereblon
While specific quantitative binding data for this compound is not extensively available in the public domain, the binding of the parent thalidomide molecule and its clinically approved derivatives, lenalidomide (B1683929) and pomalidomide, to Cereblon has been well-characterized. The addition of a PEG linker at the C4 position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to the core CRBN binding pocket. The following tables summarize the reported binding affinities for these key compounds, providing a strong indication of the expected binding characteristics of this compound.
Table 1: Binding Affinities of Thalidomide and its Analogs to Cereblon (CRBN)
| Compound | Assay Type | Binding Constant (Kd) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~1 µM | [1] |
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 µM | [1] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 µM | [1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 µM | [1] |
Table 2: IC50 Values of Thalidomide and its Analogs for Cereblon Binding
| Compound | Assay Type | IC50 | Reference |
| Thalidomide | Fluorescence Polarization (FP) | 347.2 nM | [2] |
| Lenalidomide | Fluorescence Polarization (FP) | 268.6 nM | [2] |
| Pomalidomide | Fluorescence Polarization (FP) | 153.9 nM | [2] |
| Thalidomide | TR-FRET | 22.4 nM | [3] |
| Lenalidomide | TR-FRET | 8.9 nM | [3] |
| Pomalidomide | TR-FRET | 6.4 nM | [3] |
Experimental Protocols for Determining Cereblon Binding
Several biophysical and biochemical assays are routinely employed to quantify the interaction between thalidomide derivatives and CRBN. These methods are essential for validating the engagement of new PROTACs with the E3 ligase.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte. This allows for the real-time determination of association (k_on) and dissociation (k_off) rates, from which the dissociation constant (K_d) can be calculated.
Methodology:
-
Immobilization: Purified recombinant CRBN protein (often in complex with DDB1) is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: A series of dilutions of this compound are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: The ligand solutions are flowed over the sensor chip surface, and the binding response is monitored in real-time.
-
Regeneration: The sensor surface is regenerated between injections using a low pH buffer to remove the bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.[4][5]
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Sample Preparation: A solution of purified recombinant CRBN protein is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both are in an identical, well-dialyzed buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Titration: The this compound solution is injected into the CRBN solution in a series of small, precise aliquots.
-
Heat Measurement: The heat change upon each injection is measured by the instrument.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[1]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of Using Thalidomide-PEG2-C2-NH2 TFA in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond traditional inhibition to induce the targeted degradation of disease-causing proteins. At the forefront of this technology is the strategic recruitment of the cellular ubiquitin-proteasome system. Thalidomide-PEG2-C2-NH2 TFA is a crucial building block in the synthesis of PROTACs, serving as a ligand for the E3 ubiquitin ligase Cereblon (CRBN) connected to a flexible PEG linker.[1][2] This guide provides an in-depth overview of the fundamental principles, experimental methodologies, and key considerations for utilizing this compound in the development of novel cancer therapeutics.
Thalidomide and its derivatives, initially known for their tragic teratogenic effects, have been repurposed as potent anticancer agents, particularly in the treatment of multiple myeloma.[3][4] Their mechanism of action is now understood to be the hijacking of the CRBN E3 ligase, thereby inducing the degradation of specific proteins essential for cancer cell survival.[][6] This "molecular glue" activity forms the basis for its incorporation into PROTACs.[][7]
Core Principle: PROTAC-Mediated Protein Degradation
This compound is a bifunctional molecule composed of a Thalidomide moiety that binds to the E3 ubiquitin ligase Cereblon (CRBN), and a PEG2-C2-NH2 linker that can be conjugated to a ligand for a specific protein of interest (POI).[8][9] The resulting PROTAC acts as a molecular bridge, bringing the POI into close proximity with the CRBN E3 ligase complex.[10][11] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[10][12]
The catalytic nature of this process is a key advantage; a single PROTAC molecule can induce the degradation of multiple POI molecules, leading to a sustained and potent biological effect.[10]
Signaling Pathway of PROTAC Action
The mechanism of action of a PROTAC synthesized from this compound involves the hijacking of the ubiquitin-proteasome pathway. The following diagram illustrates this process.
Quantitative Data and Key Performance Parameters
While specific quantitative data for this compound is not extensively available in public literature, the performance of PROTACs is generally assessed by several key parameters. The following tables provide illustrative data for Thalidomide derivatives and PROTACs with similar linkers, which can serve as a benchmark for researchers.
Table 1: Binding Affinity of Thalidomide Derivatives to Cereblon (CRBN)
| Compound | Binding Assay | Kd (μM) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~1.0 |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~0.3 |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~0.1 |
Note: Data is compiled from various sources and serves as a reference. Actual values may vary based on experimental conditions.
Table 2: Illustrative Degradation Efficiency of PROTACs with PEG Linkers
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | PEG6 | ~2.2 | >95 | Mino |
| BRD4 | PEG4 | <100 | >90 | H661 |
| SMARCA2 | PEG4 | ~250 | ~70 | MV-4-11 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage. Data is illustrative and compiled from various sources in the literature.[13]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize and evaluate PROTACs synthesized using this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for conjugating this compound to a ligand for a protein of interest (POI) that has a carboxylic acid moiety.
Materials:
-
This compound
-
POI ligand with a carboxylic acid group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade solvents for purification
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.
Protocol 2: Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cancer cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Treatment: The next day, treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Purified recombinant E1 activating enzyme
-
Purified recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Purified recombinant CRBN/DDB1 complex
-
Purified recombinant POI
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC stock solution in DMSO
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRBN/DDB1, POI, ubiquitin, and ATP in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations or a vehicle control (DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the POI. A ladder of higher molecular weight bands indicates polyubiquitination.
Protocol 4: Cell Viability Assay
This protocol assesses the cytotoxic effect of the PROTAC on cancer cells.
Materials:
-
Cancer cell line expressing the POI
-
PROTAC stock solution in DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Cell Treatment: The next day, treat the cells with a serial dilution of the PROTAC and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Conclusion
This compound is a valuable chemical tool for the development of PROTACs, a promising new class of therapeutics for cancer and other diseases. By understanding the core principles of PROTAC-mediated protein degradation and employing robust experimental methodologies, researchers can effectively design and evaluate novel degraders. This guide provides a foundational framework for scientists and drug developers to harness the potential of this technology in their research endeavors. The continued exploration and optimization of PROTACs built from components like this compound hold the promise of delivering highly effective and selective medicines against previously "undruggable" targets.
References
- 1. promega.co.jp [promega.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Thalidomide-O-amido-PEG3-C2-NH2 TFA Price from Supplier Brand Shanghai MedBio Inc on Chemsrc.com [m.chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Thalidomide-NH-PEG2-C2-CH2 | E3 Ligase Ligand-Linker Conjugates | 2064175-30-8 | Invivochem [invivochem.com]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Exploratory Studies with Thalidomide-PEG2-C2-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-PEG2-C2-NH2 TFA is a crucial building block in the rapidly advancing field of targeted protein degradation. As a synthesized E3 ligase ligand-linker conjugate, it plays a pivotal role in the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its core attributes, its mechanism of action within the PROTAC framework, and generalized protocols for its application in exploratory studies.
This molecule incorporates a thalidomide-based ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a terminal amine via a 2-unit polyethylene (B3416737) glycol (PEG) linker.[1][2] The trifluoroacetic acid (TFA) salt form often enhances solubility and stability, making it a convenient reagent for PROTAC synthesis.[2] The terminal primary amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest.
Core Properties and Specifications
| Property | Description | Source |
| Component | E3 Ligase Ligand | Thalidomide (B1683933) moiety that specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase. |
| Component | Linker | A 2-unit polyethylene glycol (PEG) chain connected to a 2-carbon alkyl chain (C2). The PEG component enhances aqueous solubility and provides flexibility. |
| Component | Reactive Group | A terminal primary amine (-NH2) for covalent linkage to a target protein ligand. |
| Salt Form | Trifluoroacetic acid (TFA) | Improves solubility and stability of the molecule for use in chemical synthesis.[2] |
| Application | PROTAC Synthesis | A key building block for creating heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][2] |
Mechanism of Action: The PROTAC Approach
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest. The mechanism, in which Thalidomide-PEG2-C2-NH2 plays the role of the E3 ligase-recruiting component, follows a catalytic cycle:
-
Ternary Complex Formation : A PROTAC molecule, synthesized using the Thalidomide-PEG2-C2-NH2 linker, simultaneously binds to the target protein of interest (via the conjugated "warhead") and the CRBN E3 ligase (via the thalidomide moiety). This proximity induces the formation of a ternary complex.
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation : The poly-ubiquitinated target protein is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
-
Recycling : The PROTAC molecule is then released and can participate in another round of degradation, acting in a catalytic manner.
dot
PROTAC-mediated protein degradation workflow.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC using Thalidomide-PEG2-C2-NH2. These should be adapted and optimized for the specific protein of interest and its ligand.
PROTAC Synthesis: Amide Coupling
This protocol describes the coupling of the primary amine of Thalidomide-PEG2-C2-NH2 to a carboxylic acid on a ligand for a protein of interest (POI).
Materials:
-
This compound
-
POI ligand with a carboxylic acid handle
-
Coupling agents (e.g., HATU, HOBt/EDC)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Non-nucleophilic base (e.g., DIPEA)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution : In a clean, dry reaction vessel, dissolve the POI ligand (1.0 equivalent) and this compound (1.0-1.2 equivalents) in anhydrous DMF.
-
Activation : In a separate vessel, dissolve the coupling reagent HATU (1.2 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF.
-
Coupling Reaction : At 0°C, add the HATU/DIPEA solution dropwise to the solution containing the POI ligand and the thalidomide linker.
-
Reaction Monitoring : Allow the reaction to stir at room temperature and monitor its progress using LC-MS until the starting materials are consumed.
-
Work-up : Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using preparative HPLC to obtain the final PROTAC.
dot
General workflow for PROTAC synthesis.
In-Cell Protein Degradation Assay (Western Blot)
This protocol is for assessing the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
Cell culture reagents
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blot equipment
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding : Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment : Treat the cells with a range of concentrations of the PROTAC (e.g., from nanomolar to micromolar) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash the cells with PBS and lyse them with an appropriate lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate.
-
Western Blotting :
-
Normalize the protein amounts for each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Incubate with a primary antibody for a loading control to ensure equal protein loading.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection : Add the chemiluminescent substrate and visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.
Quantitative Data Interpretation
The primary quantitative metrics derived from protein degradation studies are the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved). While specific data for a PROTAC utilizing the Thalidomide-PEG2-C2-NH2 linker is not available, the following table provides a template for how such data would be presented.
| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| POI-Linker-Thalidomide | Example: BRD4 | HeLa | Data to be determined | Data to be determined |
| POI-Linker-Thalidomide | Example: BTK | MOLM-14 | Data to be determined | Data to be determined |
Conclusion
This compound is a valuable and versatile tool for the synthesis of PROTACs aimed at targeted protein degradation. Its structure, incorporating a potent CRBN ligand and a flexible, solubility-enhancing PEG linker with a reactive amine handle, facilitates the straightforward construction of novel protein degraders. While the efficacy of any given PROTAC is highly dependent on the specific target and the overall structure of the molecule, the principles and protocols outlined in this guide provide a solid foundation for researchers to embark on exploratory studies in this exciting therapeutic modality. Further empirical investigation is necessary to determine the optimal linker length and composition for each target protein.
References
The Dual-Edged Sword: Understanding the Role of the Trifluoroacetate Salt in Thalidomide-PEG2-C2-NH2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-PEG2-C2-NH2 is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a versatile E3 ligase ligand with a linker ready for conjugation to a target protein ligand. It is frequently supplied as a trifluoroacetate (B77799) (TFA) salt. This technical guide delves into the multifaceted role of the TFA salt, a common yet often overlooked component in synthetic molecules used in drug discovery. While the TFA salt is instrumental in enhancing the solubility and stability of Thalidomide-PEG2-C2-NH2, its presence can also introduce unintended biological and analytical consequences. This document provides a comprehensive overview of the TFA salt's impact, detailed experimental protocols for its removal, and a guide to best practices for its handling in a research setting.
Introduction: The Emergence of PROTACs and the Role of Thalidomide-PEG2-C2-NH2
The field of targeted protein degradation has been revolutionized by the advent of PROTACs. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC typically consists of two key moieties connected by a linker: one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase.
Thalidomide-PEG2-C2-NH2 is a widely utilized E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) scaffold, which binds to the cereblon (CRBN) E3 ligase, and a PEGylated linker with a terminal amine group for further chemical modification.[1][2] This modular design allows for the straightforward synthesis of novel PROTACs against a multitude of protein targets.
The Trifluoroacetate Salt: A Necessary Evil?
Thalidomide-PEG2-C2-NH2 is commonly produced and supplied as a trifluoroacetate (TFA) salt. This is often a byproduct of the purification process, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid is a standard mobile phase modifier.[3]
The Advantages of the TFA Salt Form
The primary and most significant advantage of the TFA salt is the enhancement of the physicochemical properties of the parent molecule.
-
Enhanced Solubility: PROTACs and their building blocks are often large, complex molecules with poor aqueous solubility. The TFA salt form significantly improves the water solubility of Thalidomide-PEG2-C2-NH2, facilitating its handling, formulation, and use in biological assays.[1][4]
-
Improved Stability: The salt form can also contribute to the overall stability of the compound, preventing degradation during storage and handling.[1][4]
The Disadvantages and Potential Pitfalls of the TFA Salt
Despite its practical benefits, the presence of the TFA counterion is not benign and can lead to several complications in experimental settings.
-
Biological Activity of TFA: Trifluoroacetate itself is not biologically inert. Studies have shown that TFA can inhibit the proliferation of various cell types, including osteoblasts and chondrocytes, at concentrations as low as 10⁻⁸ to 10⁻⁷ M.[5][6] This can lead to misinterpretation of experimental results, where an observed anti-proliferative effect might be wrongly attributed to the PROTAC itself rather than the TFA counterion.[5]
-
Interference in Biological Assays: The acidic nature and potential reactivity of residual TFA can interfere with sensitive biological assays. This is particularly critical in cell-based assays where subtle changes in pH or the introduction of a reactive species can impact cell health and signaling pathways.
-
Formation of Trifluoroacetylated Adducts: There is evidence of trifluoroacetylation of proteins and peptides, which can occur during synthesis or sample preparation.[7][8] This modification can alter the biological activity and immunogenicity of the molecule of interest.
Quantitative Data on Physicochemical Properties
| Form | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Aqueous Solubility |
| Thalidomide-PEG2-C2-NH2 (Free Base) | 404.43 | -0.5 | Low |
| Thalidomide-PEG2-C2-NH2 (TFA Salt) | 518.44 | N/A | High |
| Thalidomide-PEG2-C2-NH2 (HCl Salt) | 440.89 | N/A | High |
Caption: Representative comparison of physicochemical properties of Thalidomide-PEG2-C2-NH2 in different forms.
Experimental Protocols
Given the potential for TFA to interfere with experimental results, it is often advisable to exchange the TFA salt for a more biologically compatible counterion, such as hydrochloride (HCl) or acetate.
Protocol for TFA Salt Exchange to Hydrochloride (HCl) Salt
This protocol is adapted from established methods for peptide salt exchange.[3][4][7][9]
Materials:
-
Thalidomide-PEG2-C2-NH2 TFA salt
-
10 mM Hydrochloric Acid (HCl) in sterile, nuclease-free water
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the this compound salt in 10 mM HCl at a concentration of 1 mg/mL.
-
Incubation: Allow the solution to stand at room temperature for 5-10 minutes to ensure complete protonation of the amine.
-
Freezing: Freeze the solution at -80°C or in liquid nitrogen until completely frozen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: To ensure complete exchange, repeat the dissolution, freezing, and lyophilization steps two to three more times using the 10 mM HCl solution.
-
Final Wash: For the final cycle, dissolve the compound in sterile, nuclease-free water (without HCl) and lyophilize one last time to remove any excess HCl.
-
Verification: The success of the salt exchange can be verified using techniques such as ¹⁹F-NMR to confirm the absence of the trifluoroacetate signal or ion chromatography.
Workflow for TFA Salt Exchange
Caption: Workflow for the exchange of trifluoroacetate to hydrochloride salt.
The PROTAC Mechanism of Action: A Visual Guide
Thalidomide-PEG2-C2-NH2, once conjugated to a target protein ligand to form a PROTAC, initiates a cascade of events leading to the degradation of the target protein.
Caption: General mechanism of action for a PROTAC utilizing a thalidomide-based ligand.
Best Practices and Recommendations
For researchers and drug developers working with Thalidomide-PEG2-C2-NH2 and other synthetic molecules supplied as TFA salts, the following best practices are recommended:
-
Acknowledge the Counterion: Always be aware of the salt form of your compound and consider its potential effects in your experimental design.
-
Perform a Salt Exchange for Sensitive Assays: For cell-based assays, especially those measuring cell viability, proliferation, or sensitive signaling pathways, it is highly recommended to exchange the TFA salt for a more biocompatible alternative like hydrochloride or acetate.
-
Include Appropriate Controls: If using the TFA salt form is unavoidable, include a TFA salt control (e.g., sodium trifluoroacetate) in your experiments to assess the baseline effects of the counterion.
-
Accurate Molar Calculations: When preparing stock solutions and dilutions, always use the molecular weight of the salt form, not the free base, to ensure accurate molar concentrations.
-
Thorough Documentation: Clearly document the salt form of the compound used in all experimental records and publications to ensure reproducibility.
Conclusion
The trifluoroacetate salt of Thalidomide-PEG2-C2-NH2 plays a critical, albeit often double-edged, role. While it provides significant advantages in terms of solubility and stability, its potential for biological interference cannot be ignored. A thorough understanding of the properties of the TFA salt and the implementation of appropriate handling procedures, including salt exchange when necessary, are paramount for obtaining reliable and interpretable data in the development of novel PROTAC-based therapeutics. By following the guidelines and protocols outlined in this technical guide, researchers can mitigate the risks associated with the TFA counterion and accelerate their drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
Methodological & Application
Application Notes and Protocols for Thalidomide-PEG2-C2-NH2 TFA in PROTAC Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[3] Thalidomide-PEG2-C2-NH2 TFA is a key building block in the synthesis of PROTACs, functioning as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a PEGylated linker.[4][5]
This document provides detailed application notes and protocols for the utilization of this compound in the development and characterization of PROTACs. It is intended to guide researchers in designing and executing experiments to assess the efficacy of their custom-synthesized PROTACs.
Mechanism of Action: CRBN-Mediated Protein Degradation
A PROTAC synthesized using this compound operates by inducing the proximity of the target protein to the CRBN E3 ligase complex.[6] This process involves several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI through its specific ligand and to the CRBN E3 ligase via the thalidomide (B1683933) moiety, forming a ternary complex.[1]
-
Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the target protein.[3]
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its removal from the cell.[1] The PROTAC molecule is then released to engage another target protein, acting in a catalytic manner.[3]
A diagram illustrating the signaling pathway of a thalidomide-based PROTAC is provided below.
Caption: PROTAC-mediated degradation of a target protein.
Experimental Protocols
A systematic workflow is essential for evaluating the efficacy of a novel PROTAC. The following protocols outline key experiments for characterizing a PROTAC synthesized using this compound.
A diagram of the general experimental workflow is presented below.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selvita.com [selvita.com]
- 6. lifesensors.com [lifesensors.com]
Application Notes and Protocols for Conjugating Thalidomide-PEG2-C2-NH2 TFA to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its derivatives have emerged as powerful tools in targeted protein degradation, primarily through their function as recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This mechanism is the foundation of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][3][4]
This document provides a detailed protocol for the conjugation of Thalidomide-PEG2-C2-NH2 TFA, an amine-functionalized thalidomide derivative with a polyethylene (B3416737) glycol (PEG) linker, to a target ligand. The presence of a terminal primary amine on the PEG linker allows for covalent attachment to a variety of functional groups on a target ligand, most commonly a carboxylic acid, through the formation of a stable amide bond. This process is a critical step in the synthesis of thalidomide-based PROTACs and other bioconjugates.
The protocol described herein focuses on the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry to conjugate the amine group of the thalidomide linker to a carboxyl group on a target ligand.
Principle of the Method
The conjugation of Thalidomide-PEG2-C2-NH2 to a carboxylated target ligand via EDC/NHS chemistry is a two-step process:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group on the target ligand to form a highly reactive and unstable O-acylisourea intermediate. This activation is most efficient in a slightly acidic environment (pH 4.5-6.0).[5]
-
Formation of a Stable Amide Bond: The primary amine of Thalidomide-PEG2-C2-NH2 acts as a nucleophile, attacking the activated carboxyl group (O-acylisourea intermediate) on the target ligand. To improve efficiency and stability, NHS or its water-soluble analog, Sulfo-NHS, is often added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester. This semi-stable intermediate then readily reacts with the primary amine of the thalidomide linker to form a stable amide bond.[5]
Signaling Pathway: Cereblon-Mediated Protein Degradation
The thalidomide moiety of the resulting conjugate serves as a molecular glue to recruit the CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][] This complex consists of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and RING-box protein 1 (RBX1).[1][] By binding to both CRBN and the target protein (via the conjugated ligand), the PROTAC forms a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. Polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.
Caption: Cereblon-mediated protein degradation pathway induced by a thalidomide-based PROTAC.
Experimental Protocols
Materials and Reagents
-
This compound
-
Target ligand with a carboxylic acid functional group
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0 (PBS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Solvents for purification (e.g., acetonitrile, water, methanol)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Protocol 1: EDC/NHS Coupling in an Organic Solvent
This protocol is suitable for target ligands that are soluble in organic solvents.
-
Preparation of Reagents:
-
Allow all reagents to warm to room temperature before use to prevent moisture condensation.
-
Prepare stock solutions of the target ligand, this compound, EDC-HCl, NHS, and DIPEA/TEA in anhydrous DMF or DMSO.
-
-
Activation of the Target Ligand:
-
In a dry reaction vial, dissolve the target ligand (1.0 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) followed by EDC-HCl (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester. Monitor the activation progress by an appropriate method like TLC or LC-MS if possible.
-
-
Conjugation Reaction:
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA or TEA (2.0-3.0 equivalents) to the thalidomide solution to neutralize the TFA salt and act as a base for the reaction.
-
Slowly add the thalidomide solution to the activated target ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by preparative RP-HPLC to isolate the final conjugate.
-
Protocol 2: Two-Step Aqueous EDC/Sulfo-NHS Coupling
This protocol is suitable for water-soluble target ligands such as proteins or peptides.
-
Preparation of Reagents:
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of the Target Ligand:
-
Dissolve the carboxylated target ligand in Activation Buffer.
-
Add the EDC and Sulfo-NHS solutions to the target ligand solution. A 2-5 fold molar excess of both EDC and Sulfo-NHS over the target ligand is a good starting point.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Immediately after activation, the pH of the reaction mixture should be raised to 7.2-8.0 by adding Coupling Buffer.
-
Alternatively, the activated ligand can be purified from excess EDC/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
Dissolve this compound in Coupling Buffer and add it to the activated target ligand solution. A 10-20 fold molar excess of the thalidomide linker is a recommended starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).
-
Experimental Workflow
Caption: General experimental workflow for the conjugation of Thalidomide-PEG2-C2-NH2 to a target ligand.
Data Presentation
Successful conjugation can be confirmed and quantified using various analytical techniques. The following tables summarize typical data obtained during the characterization of the final conjugate.
Table 1: Reaction Parameters and Conjugation Efficiency
| Parameter | Protocol 1 (Organic) | Protocol 2 (Aqueous) | Method of Analysis |
| Molar Ratio (Ligand:Linker) | 1 : 1.1 | 1 : 10-20 | - |
| Reaction Time (hours) | 12 - 24 | 2 - 16 | LC-MS |
| Temperature (°C) | 25 | 4 - 25 | - |
| Typical Yield (%) | 40 - 70% | 30 - 60% | HPLC |
| Purity of Final Conjugate (%) | > 95% | > 90% | HPLC |
Table 2: Characterization of the Final Conjugate
| Analytical Technique | Expected Result |
| LC-MS | A major peak corresponding to the calculated molecular weight of the conjugate. |
| ¹H NMR | Presence of characteristic peaks from both the target ligand and the thalidomide-PEG moiety. |
| RP-HPLC | A shift in retention time for the conjugate compared to the starting materials. |
Characterization of the Final Conjugate
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique to confirm the formation of the desired conjugate. The observed mass should correspond to the calculated mass of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the conjugate and to separate it from unreacted starting materials and byproducts. A shift in the retention time of the product peak compared to the starting materials indicates a change in the physicochemical properties of the molecule upon conjugation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugations, ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product. The presence of characteristic signals from both the target ligand and the thalidomide-PEG linker, as well as the appearance of new signals corresponding to the newly formed amide bond, confirms a successful conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation | - Inactive EDC or NHS due to moisture.- Incorrect pH for activation or conjugation.- Hydrolysis of the NHS ester.- Presence of primary amines in the buffer (e.g., Tris). | - Use fresh, anhydrous reagents.- Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.- Perform the conjugation step immediately after activation.- Use amine-free buffers such as PBS or MES. |
| Precipitation of Reactants | Poor solubility of the ligand or conjugate in the chosen solvent. | - Try a different solvent or a co-solvent system (e.g., DMF/water).- For proteins, ensure the buffer composition and pH are optimal for solubility. |
| Multiple Products Observed | - Reaction with other functional groups.- For proteins, multiple amine sites (lysine residues) are available for conjugation. | - Use protecting groups for other reactive functionalities if necessary.- Optimize the molar ratio of the linker to the protein to control the degree of labeling. |
References
Application Notes and Protocols for Thalidomide-PEG2-C2-NH2 TFA in Novel PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. This is accomplished by co-opting the cell's endogenous ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The choice of each component is critical for the efficacy and selectivity of the final PROTAC.
Thalidomide-PEG2-C2-NH2 TFA is a versatile E3 ligase ligand-linker conjugate designed for the efficient synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ligase. This building block incorporates the thalidomide (B1683933) moiety, a well-established CRBN ligand, connected to a short, flexible polyethylene (B3416737) glycol (PEG) and ethylamine (B1201723) linker. The terminal amine group provides a convenient handle for conjugation to a ligand for a POI, facilitating the rapid assembly of novel PROTACs. The trifluoroacetic acid (TFA) salt form often enhances the solubility and stability of the molecule.
Application: Development of an Aurora A Kinase Degrader
A notable application of a thalidomide-PEG-amine based linker system is in the development of PROTACs targeting Aurora A kinase (AURKA). AURKA is a key regulator of mitosis and its overexpression is implicated in the progression of various cancers, making it a compelling therapeutic target.
One such PROTAC, JB300 , was synthesized using a building block analogous to Thalidomide-PEG2-C2-NH2. JB300 comprises the Aurora A inhibitor MK-5108 linked to a thalidomide derivative via a PEG2-containing linker.[1][2] This PROTAC has demonstrated potent and selective degradation of Aurora A kinase in cancer cell lines.[1]
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The data for the Aurora A-targeting PROTAC, JB300, is summarized below.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | POI Ligand | Cell Line | DC50 | Dmax | Reference |
| JB300 | Aurora A Kinase | Thalidomide | PEG2-based | MK-5108 | MV4-11 | 30 nM | 78% | [1][2] |
Signaling Pathway and Mechanism of Action
Aurora A kinase is a crucial serine/threonine kinase that plays a pivotal role in cell cycle progression, particularly during mitosis. It is involved in centrosome maturation, spindle assembly, and cytokinesis. Overexpression of Aurora A can lead to genomic instability and tumorigenesis.
The PROTAC JB300, synthesized using a thalidomide-PEG-amine linker system, hijacks the CRBN E3 ligase to induce the degradation of Aurora A. By simultaneously binding to Aurora A and CRBN, JB300 facilitates the formation of a ternary complex. This proximity induces the polyubiquitination of Aurora A, marking it for recognition and degradation by the 26S proteasome. The degradation of Aurora A disrupts its downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Mechanism of action of a thalidomide-based PROTAC.
Experimental Protocols
General Protocol for PROTAC Synthesis
This protocol outlines the general steps for synthesizing a PROTAC by coupling this compound with a carboxylic acid-containing POI ligand.
Materials:
-
This compound
-
POI ligand with a carboxylic acid moiety
-
Coupling agents (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC, flash chromatography)
Procedure:
-
Dissolution: Dissolve the POI ligand-COOH in an appropriate volume of anhydrous solvent in a reaction vessel.
-
Activation: Add the coupling agents (e.g., 1.2 equivalents of HATU) and an organic base (e.g., 3 equivalents of DIPEA) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
General workflow for PROTAC synthesis.
Protocol for Western Blot Analysis of Protein Degradation
This protocol describes how to assess the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cancer cell line of interest (e.g., MV4-11)
-
Cell culture medium and supplements
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC. Include a vehicle-only control (DMSO). The final DMSO concentration should be consistent across all wells and typically below 0.1%.
-
Incubation: Incubate the cells for a desired period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
Workflow for Western Blot analysis of protein degradation.
Conclusion
This compound is a valuable chemical tool for the development of novel PROTACs. Its pre-functionalized nature allows for the streamlined synthesis of degraders that recruit the CRBN E3 ligase. The successful development of potent degraders like JB300 for Aurora A kinase highlights the potential of this and similar linkers in creating effective therapeutics for cancer and other diseases. The provided protocols offer a foundational framework for the synthesis and evaluation of new PROTAC molecules based on this versatile building block.
References
Application Notes and Protocols for Protein Degradation Studies Using Thalidomide-PEG2-C2-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They function by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] Thalidomide-PEG2-C2-NH2 TFA is a chemical tool, an E3 ligase ligand-linker conjugate, designed for the synthesis of PROTACs.[5][6] It incorporates the thalidomide-based Cereblon ligand and a PEG linker, which can be conjugated to a ligand for a specific protein of interest (POI) to create a novel PROTAC.[5][6] These application notes provide a detailed protocol for utilizing a PROTAC synthesized from this conjugate to induce and quantify the degradation of a target protein via Western blot analysis.
Mechanism of Action
A PROTAC synthesized using this compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The thalidomide moiety of the PROTAC binds to the CRBN subunit of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][4] Simultaneously, the other end of the PROTAC binds to the target protein of interest (POI). This dual binding event brings the POI and the E3 ligase into close proximity, forming a ternary complex.[7][8] This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI.[7] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.
Experimental Protocols
This section outlines the detailed methodology for assessing the degradation of a target protein upon treatment with a PROTAC synthesized from this compound.
Protocol 1: Cell Culture and Treatment for Dose-Response and Time-Course Analysis
Materials:
-
Cell line expressing the protein of interest (POI)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
PROTAC synthesized from this compound
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 6-well or 12-well)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).[9]
-
Compound Preparation: Prepare a high-concentration stock solution of the PROTAC in DMSO. Subsequently, create serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations for the experiment. For a dose-response experiment, a typical concentration range would be from 1 nM to 10 µM.[10] It is crucial to maintain a consistent final DMSO concentration across all treatments, which should not exceed 0.5%.[9]
-
Cell Treatment:
-
Dose-Response: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of the PROTAC. Include a vehicle-only control (DMSO) in the experiment.[11]
-
Time-Course: Treat cells with a fixed, effective concentration of the PROTAC (determined from the dose-response experiment) and harvest the cells at different time points (e.g., 2, 4, 8, 16, 24 hours).[12][13]
-
-
Incubation: Return the plates to the incubator for the specified duration of the experiment.
Protocol 2: Western Blot Analysis of Protein Degradation
Materials:
-
Treated cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails[9][12]
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
BCA protein assay kit
-
Laemmli sample buffer (4x or 5x)
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin)[11]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After the treatment period, place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.[12]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[11]
-
Transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.[11]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
-
Protein Quantification:
-
Carefully transfer the supernatant (protein lysate) to new, clean tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method, following the manufacturer's instructions.[9]
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
Add the appropriate volume of Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the POI, diluted in blocking buffer, overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Probe the same membrane with a primary antibody for a loading control to ensure equal protein loading across all lanes.[13]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane.
-
Capture the chemiluminescent signal using an imaging system.[11]
-
Quantify the band intensities using densitometry software.[13] Normalize the POI band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.[13]
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum degradation percentage).[13]
-
Data Presentation
The efficacy of a PROTAC is typically evaluated by its DC₅₀ and Dₘₐₓ values.[9] The data obtained from the dose-response Western blot should be quantified and can be presented in a tabular format for clear comparison.
Table 1: Representative Dose-Response Data for a Hypothetical PROTAC
| PROTAC Concentration (nM) | Normalized POI Intensity | % Protein Remaining (vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 100% |
| 1 | 0.95 | 95% |
| 10 | 0.60 | 60% |
| 50 | 0.25 | 25% |
| 100 | 0.12 | 12% |
| 500 | 0.08 | 8% |
| 1000 | 0.09 | 9% |
| 10000 | 0.20 | 20% |
Note: The data presented in this table is for illustrative purposes only. Actual DC₅₀ and Dₘₐₓ values will vary depending on the specific PROTAC, target protein, and experimental conditions.[7] The increase in protein levels at very high concentrations (e.g., 10000 nM) can be attributed to the "hook effect," where the formation of unproductive binary complexes dominates over the formation of the productive ternary complex.[13]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak protein degradation | PROTAC is not cell-permeable. | Modify the linker or target ligand to improve physicochemical properties.[12] |
| Ternary complex is not forming effectively. | Optimize the linker length and attachment points.[12] Consider performing a co-immunoprecipitation assay to confirm ternary complex formation.[10] | |
| Target protein has a long half-life. | Increase the treatment time.[12] | |
| High background in Western Blot | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk).[12] |
| Antibody concentration is too high. | Optimize primary and secondary antibody concentrations by performing a titration.[12] | |
| Inconsistent loading control | Pipetting errors during sample loading. | Use a calibrated pipette and be meticulous during loading. |
| Inaccurate protein quantification. | Ensure the BCA assay is performed correctly and that all samples fall within the linear range of the standard curve. |
Conclusion
The use of this compound provides a versatile platform for the development of potent and specific PROTACs that recruit the Cereblon E3 ligase. The protocols detailed in these application notes offer a comprehensive framework for researchers to effectively assess the degradation efficiency and characterize the pharmacological properties of their novel PROTAC molecules. Careful execution of these experiments, including appropriate controls and data analysis, is essential for advancing the discovery and development of new targeted protein degradation therapies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. tandfonline.com [tandfonline.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Revolutionizing Drug Discovery: Cell-Based Assays Using Thalidomide-PEG2-C2-NH2 TFA for Targeted Protein Degradation
For Immediate Release
In the rapidly evolving landscape of drug discovery, targeted protein degradation (TPD) has emerged as a transformative modality, offering the potential to address previously "undruggable" targets. At the forefront of this innovation is the use of Proteolysis Targeting Chimeras (PROTACs), which leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component in many of these powerful molecules is Thalidomide-PEG2-C2-NH2 TFA, a versatile E3 ligase ligand-linker conjugate that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
These application notes provide detailed protocols for utilizing this compound in the development and characterization of PROTACs. The following sections will guide researchers, scientists, and drug development professionals through the essential cell-based assays required to assess the efficacy and mechanism of action of these novel therapeutic agents.
Principles of PROTAC Action with this compound
Thalidomide-based PROTACs are heterobifunctional molecules that act as a bridge between the target protein of interest (POI) and the CRBN E3 ubiquitin ligase complex.[1] The this compound serves as the CRBN-recruiting moiety, connected via a flexible PEG linker to a ligand that specifically binds to the POI. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2][3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules, leading to a potent and sustained therapeutic effect.
Key Performance Metrics for PROTAC Efficacy
The effectiveness of a PROTAC is primarily evaluated by the following quantitative parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[4]
-
Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC.[4]
-
IC50: The concentration of the PROTAC that causes 50% inhibition of a specific biological function, such as cell proliferation.
It is important to be aware of the "hook effect," a phenomenon where the degradation efficiency decreases at very high PROTAC concentrations due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that prevent the formation of the functional ternary complex.[5]
Quantitative Data for Thalidomide-Based PROTACs
The following tables summarize the degradation efficiency and cytotoxic effects of various thalidomide-based PROTACs targeting different proteins in specific cell lines.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SHP2-d1 | SHP2 | MV-4-11 | 6.02 | >90 | [6] |
| THAL-SNS-032 | CDK9 | MOLT4 | 4 | >95 | [2] |
| Representative Thalidomide-PEG-BRD4 PROTAC | BRD4 | HeLa | 15 | >95 | [1] |
| ARV-825 (Pomalidomide-based) | BRD4 | Jurkat | < 1 | >95 | [7] |
| PROTAC Name | Target Protein | Cell Line | IC50 (nM) | Reference |
| THAL-SNS-032 | CDK9 | MOLT4 | 50 | [2] |
Experimental Protocols
This section provides detailed methodologies for key cell-based assays to evaluate the performance of PROTACs constructed with this compound.
Protocol 1: Western Blot for Quantitative Analysis of Protein Degradation
This protocol describes the quantification of target protein degradation in response to PROTAC treatment.[8]
Materials:
-
Cell line expressing the protein of interest (POI)
-
Thalidomide-based PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold lysis buffer per well.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.
Materials:
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in opaque-walled multiwell plates at a desired density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC and a vehicle control.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Record the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cells with the PROTAC as described in previous protocols.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1x Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing PROTAC Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the action and evaluation of thalidomide-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. enamine.net [enamine.net]
- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. researchgate.net [researchgate.net]
Step-by-Step Guide to Synthesizing a PROTAC with Thalidomide-PEG2-C2-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing a commercially available E3 ligase ligand-linker conjugate, Thalidomide-PEG2-C2-NH2 trifluoroacetate (B77799) (TFA) salt. This guide outlines a standard amide coupling procedure to conjugate the thalidomide-based linker to a protein of interest (POI) ligand bearing a carboxylic acid functionality. For the purpose of this protocol, we will use a generic POI ligand with an available carboxylic acid, referred to as POI-COOH.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality.[1] They function by recruiting a specific target protein (protein of interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase (in this case, thalidomide (B1683933) for the Cereblon [CRBN] E3 ligase), and a linker that connects the two ligands.[4][5] The nature and length of the linker are critical for the efficacy of the PROTAC.[6]
The use of pre-synthesized E3 ligase ligand-linker conjugates like Thalidomide-PEG2-C2-NH2 TFA simplifies the synthesis process, allowing researchers to focus on the conjugation of their specific POI ligand.[2]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The underlying mechanism of action for a thalidomide-based PROTAC involves hijacking the cellular ubiquitin-proteasome system. The thalidomide moiety of the PROTAC binds to the CRBN E3 ligase, while the other end of the molecule binds to the target protein. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which in turn leads to the poly-ubiquitination of the target protein. This poly-ubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the target protein.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a PROTAC via amide coupling of this compound with a generic POI-COOH.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Various | E3 Ligase Ligand-Linker Conjugate |
| POI-COOH | Synthesized/Custom | Target Protein Ligand |
| HATU | Various | Amide Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | Various | Non-nucleophilic Base |
| Anhydrous N,N-Dimethylformamide (DMF) | Various | Reaction Solvent |
| Dichloromethane (B109758) (DCM) | Various | Extraction Solvent |
| Water (HPLC Grade) | Various | Quenching/Extraction |
| Brine | Various | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na2SO4) | Various | Drying Agent |
| Acetonitrile (ACN, HPLC Grade) | Various | HPLC Mobile Phase |
| Trifluoroacetic Acid (TFA) | Various | HPLC Mobile Phase Additive |
| Dimethyl Sulfoxide (DMSO) | Various | Sample Preparation for Purification |
PROTAC Synthesis Workflow
The synthesis is a one-step amide coupling reaction followed by purification.
Step-by-Step Synthesis Protocol
-
Preparation of Reactants :
-
In a clean, dry round-bottom flask, dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF (approximately 0.1 M concentration).
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. The DIPEA is crucial to neutralize the TFA salt of the amine and the acid formed during the reaction.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Amide Coupling Reaction :
-
To the activated POI-COOH solution, add this compound (1.1 equivalents) as a solid or dissolved in a minimal amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting materials and the appearance of the desired product mass peak will indicate completion.
-
-
Work-up and Extraction :
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification Protocol
The primary method for purifying the synthesized PROTAC is reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Condition |
| Column | C18 stationary phase (e.g., 10 µm, 150 x 21.2 mm) |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 20-80% B over 30 minutes (this may need to be optimized) |
| Flow Rate | 15-20 mL/min (dependent on column size) |
| Detection | UV at 214 nm and 254 nm |
| Sample Prep | Dissolve crude product in a minimal amount of DMSO and filter. |
-
System Equilibration : Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 20% B) until a stable baseline is achieved.
-
Injection : Inject the filtered crude sample onto the column.
-
Fraction Collection : Collect fractions corresponding to the product peak, which can be identified by its retention time and confirmed by mass spectrometry.
-
Lyophilization : Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.
Characterization of the Final PROTAC
The identity and purity of the final PROTAC should be confirmed using standard analytical techniques.
| Analysis Method | Expected Outcome |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the desired PROTAC. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Peaks corresponding to the protons of the POI ligand, the thalidomide moiety, and the PEG linker. The integration of the peaks should be consistent with the structure. |
| Purity (by HPLC) | >95% purity is generally required for biological assays. |
Quantitative Data Summary (Representative)
The following table provides representative quantitative data for a typical PROTAC synthesis. Actual yields and purity will vary depending on the specific POI ligand used.
| Parameter | Value | Notes |
| Reaction Yield (Crude) | 70-90% | This is the yield after work-up and before purification. |
| Yield (Purified) | 30-50% | This is the final yield after RP-HPLC purification and lyophilization. Losses during purification are common. |
| Final Purity | >98% | Determined by analytical HPLC at a single wavelength. |
| Molecular Weight | Varies | Confirmed by high-resolution mass spectrometry (HRMS). |
Conclusion
This guide provides a comprehensive and detailed protocol for the synthesis of a PROTAC using this compound. The straightforward amide coupling reaction, followed by standard purification and characterization techniques, makes this an accessible method for researchers in drug discovery and chemical biology. The modular nature of this synthesis allows for the rapid generation of various PROTACs by simply changing the POI ligand.
References
- 1. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Ubiquitination Assays with Thalidomide-PEG2-C2-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest. These heterobifunctional molecules consist of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex. The compound Thalidomide-PEG2-C2-NH2 TFA is a functionalized building block used in the synthesis of PROTACs. It incorporates the thalidomide moiety for CRBN recruitment, a PEG2 linker to provide spacing, and a terminal amine group for conjugation to a ligand specific for a protein of interest (POI).
These application notes provide a detailed protocol for performing an in vitro ubiquitination assay to characterize the activity of PROTACs synthesized using this compound. This assay is a critical step in the validation of a PROTAC's mechanism of action, directly measuring its ability to mediate the ubiquitination of a target protein in a reconstituted, cell-free system.
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin-proteasome system to assess the PROTAC-dependent ubiquitination of a target protein. The assay relies on the following enzymatic cascade:
-
Ubiquitin Activation (E1): The E1 ubiquitin-activating enzyme activates ubiquitin in an ATP-dependent manner.
-
Ubiquitin Conjugation (E2): The activated ubiquitin is transferred to an E2 ubiquitin-conjugating enzyme.
-
Ubiquitin Ligation (E3): The PROTAC molecule forms a ternary complex with the target protein and the CRL4-CRBN E3 ligase complex. This proximity allows the E3 ligase to facilitate the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the target protein.
-
Polyubiquitination: Multiple ubiquitin molecules are sequentially added to the target protein, forming a polyubiquitin (B1169507) chain that acts as a degradation signal.
-
Detection: The ubiquitinated target protein is detected by Western blotting. A successful reaction is indicated by the appearance of higher molecular weight bands, often as a "ladder," corresponding to the mono- and poly-ubiquitinated forms of the target protein.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its ability to induce ubiquitination and subsequent degradation of the target protein. While this protocol directly measures in vitro ubiquitination, the downstream cellular effects are often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables provide representative data for thalidomide-based PROTACs to illustrate the typical quantitative parameters evaluated.
Table 1: Representative In Vitro Ubiquitination Efficiency
| PROTAC Concentration (µM) | % Substrate Ubiquitinated (Densitometry Analysis) |
| 0 (Vehicle Control) | < 5% |
| 0.1 | 15% |
| 0.5 | 40% |
| 1.0 | 65% |
| 5.0 | 85% |
| 10.0 | 90% |
Note: The percentage of ubiquitinated substrate is determined by densitometric analysis of the Western blot, comparing the intensity of the ubiquitinated protein bands to the total protein signal (unmodified + ubiquitinated).
Table 2: Representative Cellular Degradation Potency of Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | BRD4 | 293T | 5 | >95 |
| PROTAC B | BTK | MOLM-14 | 10 | >90 |
| PROTAC C | ERRα | VCaP | 25 | >85 |
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PROTAC-induced ubiquitination and degradation pathway.
Caption: Experimental workflow for the in vitro ubiquitination assay.
Detailed Experimental Protocol
This protocol provides a method for a standard 25 µL in vitro ubiquitination reaction. It is recommended to prepare a master mix of common reagents to ensure consistency across reactions. All steps should be performed on ice unless otherwise specified.
Materials and Reagents
Table 3: Reagents for In Vitro Ubiquitination Assay
| Reagent | Stock Concentration | Final Concentration | Notes |
| 10X Ubiquitination Buffer | 10X | 1X | 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT |
| ATP | 100 mM | 2-5 mM | Prepare fresh or use a stabilized solution |
| E1 Activating Enzyme (e.g., UBE1) | 1 µM | 50 nM | |
| E2 Conjugating Enzyme (e.g., UBE2D2) | 5 µM | 250 nM | UBE2D2 is commonly used with CRBN |
| Ubiquitin (human, wild-type) | 1 mg/mL (~117 µM) | ~8 µM | |
| CRL4-CRBN E3 Ligase Complex | 2.5 µM | 100 nM | Purified DDB1-CUL4A-RBX1-CRBN complex |
| Protein of Interest (POI) | 5 µM | 250 nM | Purified recombinant protein |
| PROTAC (from Thalidomide-PEG2-C2-NH2) | 10 mM in DMSO | 0.1 - 10 µM | |
| Deionized Water (ddH₂O) | - | - | To final volume |
| 5X SDS-PAGE Loading Buffer | 5X | 1X | To stop the reaction |
Procedure
1. Preparation of Master Mix
-
For one 25 µL reaction, combine the following reagents in a microcentrifuge tube on ice. It is recommended to prepare a master mix for multiple reactions.
| Reagent | Volume for one reaction (µL) |
| ddH₂O | 13.25 |
| 10X Ubiquitination Buffer | 2.5 |
| ATP (100 mM) | 1.25 |
| E1 Enzyme (1 µM) | 1.25 |
| E2 Enzyme (5 µM) | 1.25 |
| Ubiquitin (1 mg/mL) | 2.0 |
| POI (5 µM) | 1.25 |
| Total Master Mix Volume | 22.75 |
2. Assembling Final Reactions
-
In separate microcentrifuge tubes, add the following:
-
Test Reaction: 22.75 µL of Master Mix + 1.0 µL of E3 Ligase Complex (2.5 µM) + 1.25 µL of PROTAC (e.g., 200 µM stock for 10 µM final).
-
Vehicle Control (-PROTAC): 22.75 µL of Master Mix + 1.0 µL of E3 Ligase Complex (2.5 µM) + 1.25 µL of DMSO.
-
No E3 Control: 22.75 µL of Master Mix + 1.0 µL of E3 Ligase storage buffer + 1.25 µL of PROTAC.
-
No E1 Control: Prepare a separate master mix without E1 enzyme and assemble the reaction as the test reaction.
-
3. Incubation and Termination
-
Gently mix the reactions and centrifuge briefly to collect the contents.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Terminate the reactions by adding 6 µL of 5X SDS-PAGE Loading Buffer and boiling at 95-100°C for 5 minutes.
4. Detection by Western Blot
-
SDS-PAGE: Load 15-20 µL of each reaction onto an appropriate SDS-PAGE gel (e.g., 4-12% gradient gel).
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the POI overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Data Analysis and Interpretation
-
A successful PROTAC-mediated ubiquitination will result in a ladder of higher molecular weight bands or a smear above the band corresponding to the unmodified POI in the "Test Reaction" lane.[1]
-
The "Vehicle Control" lane should show significantly less or no ubiquitination, demonstrating the PROTAC-dependency of the reaction.
-
The "No E3" and "No E1" control lanes should show no ubiquitination, confirming the requirement of the E3 ligase and the enzymatic cascade.
-
The intensity of the ubiquitinated bands can be quantified using densitometry software (e.g., ImageJ) to compare the efficiency of different PROTAC concentrations or to determine kinetic parameters. The percentage of ubiquitinated POI can be calculated as: (Intensity of ubiquitinated bands) / (Intensity of all POI bands) * 100.
Troubleshooting
Table 4: Troubleshooting Common Issues in In Vitro Ubiquitination Assays
| Issue | Possible Cause | Suggested Solution |
| No ubiquitination observed | Inactive enzyme(s) or ATP | Use freshly prepared ATP and ensure enzymes have been stored correctly and not subjected to multiple freeze-thaw cycles. |
| Incorrect buffer composition | Verify the pH and composition of the ubiquitination buffer. | |
| Ineffective PROTAC | Confirm the identity and purity of the PROTAC. Test a range of concentrations. | |
| Poor ternary complex formation | The linker length or geometry may not be optimal. Consider synthesizing PROTACs with different linkers. | |
| High background ubiquitination in controls | Autoubiquitination of E3 ligase | This is common. Compare the intensity of the smear in the control lanes to the test lane. A significant increase in the test lane indicates POI ubiquitination. |
| Contaminating ubiquitin ligases | Ensure all recombinant proteins are of high purity. | |
| Weak ubiquitination signal | Suboptimal reaction conditions | Optimize incubation time, temperature, and concentrations of enzymes, ubiquitin, and PROTAC. |
| Low abundance of accessible lysines on POI | Confirm the presence of surface-exposed lysine residues on the POI through structural analysis or mutagenesis. |
By following these detailed protocols and application notes, researchers can effectively utilize in vitro ubiquitination assays to characterize and validate the mechanism of action of novel PROTACs developed with the this compound building block.
References
Application Notes and Protocols for Assessing Ternary Complex Formation with Thalidomide-PEG2-C2-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. A key component of many PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide (B1683933) and its analogs are frequently used to engage the Cereblon (CRBN) E3 ligase. The molecule in focus, Thalidomide-PEG2-C2-NH2 TFA, is a versatile building block for constructing CRBN-recruiting PROTACs, incorporating a thalidomide moiety linked to a PEG spacer with a terminal amine for conjugation to a target protein binder.
The efficacy of a PROTAC is critically dependent on its ability to form a stable and productive ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ligase. The formation of this complex is the crucial first step that precedes ubiquitination and subsequent proteasomal degradation of the target protein. Therefore, robust and quantitative assessment of ternary complex formation is paramount for the successful design and optimization of PROTACs.
These application notes provide detailed protocols for a suite of biophysical and cellular assays designed to characterize the formation, stability, and kinetics of ternary complexes involving thalidomide-based PROTACs.
Mechanism of Action: Ternary Complex Formation
The fundamental mechanism of action for a thalidomide-based PROTAC involves the induction of proximity between the target protein and the CRBN E3 ligase. The thalidomide portion of the PROTAC binds to CRBN, while the other end of the molecule binds to the protein of interest (POI). This dual binding event results in the formation of a transient ternary complex (POI-PROTAC-CRBN). Within this complex, the E3 ligase catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.
Caption: PROTAC-induced ternary complex formation and subsequent protein degradation pathway.
Biophysical Assays for Ternary Complex Characterization
Biophysical assays are performed in vitro using purified components and provide quantitative data on the binding affinities, kinetics, and thermodynamics of ternary complex formation.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.
Experimental Protocol: TR-FRET for CRBN-PROTAC-POI Ternary Complex
-
Reagents and Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged CRBN/DDB1 complex (e.g., GST-tagged)
-
This compound-based PROTAC
-
TR-FRET Donor (e.g., Europium-labeled anti-His antibody)
-
TR-FRET Acceptor (e.g., APC-labeled anti-GST antibody)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
In a 384-well plate, add the POI and CRBN/DDB1 complex to a final concentration determined by prior optimization (typically in the low nM range).
-
Add the serially diluted PROTAC to the wells.
-
Add the TR-FRET donor and acceptor antibodies to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Measure the TR-FRET signal on a compatible plate reader, with excitation at 340 nm and emission at 615 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration.
-
Fit the data to a suitable binding model (e.g., bell-shaped curve for ternary complex formation) to determine the EC50 value.
-
Caption: Step-by-step workflow for the TR-FRET based ternary complex formation assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) and affinity constants (K_D).
Experimental Protocol: SPR for Ternary Complex Kinetics
-
Reagents and Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified CRBN/DDB1 complex (for immobilization)
-
Purified POI
-
This compound-based PROTAC
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Running Buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilization: Covalently immobilize the CRBN/DDB1 complex onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction (PROTAC to CRBN): Inject a series of concentrations of the PROTAC over the immobilized CRBN surface to determine the binary binding kinetics and affinity.
-
Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized CRBN surface. The increase in response units (RU) compared to the injection of the POI alone indicates ternary complex formation.
-
Regenerate the sensor surface between injections.
-
-
Data Analysis:
-
Fit the sensorgram data from the binary interaction to a 1:1 binding model to obtain k_a, k_d, and K_D.
-
Fit the sensorgram data from the ternary complex formation to a suitable kinetic model to determine the association and dissociation rates of the ternary complex.
-
Calculate the cooperativity (α) of the ternary complex formation.[1]
-
Cellular Assays for In-Cell Ternary Complex Formation
Cellular assays are crucial for confirming that ternary complex formation occurs within a physiological context.
NanoBRET/HiBiT Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) and HiBiT technologies allow for the detection of protein-protein interactions in living cells. For ternary complex assessment, the target protein is tagged with a small luminescent peptide (HiBiT) which complements with LgBiT to form a functional NanoLuc luciferase. The E3 ligase is fused to a HaloTag protein, which can be labeled with a fluorescent acceptor. Ternary complex formation brings the donor and acceptor into proximity, resulting in a BRET signal.
Experimental Protocol: NanoBRET/HiBiT for Cellular Ternary Complex
-
Reagents and Materials:
-
HEK293 cells (or other suitable cell line)
-
CRISPR/Cas9 system for knocking in the HiBiT tag at the endogenous POI locus
-
Expression vector for HaloTag-CRBN
-
LgBiT protein
-
HaloTag NanoBRET 618 Ligand (acceptor)
-
Nano-Glo HiBiT Lytic Detection System
-
This compound-based PROTAC
-
Cell culture reagents and plates (e.g., 96-well white plates)
-
Luminometer/BRET-compatible plate reader
-
-
Procedure:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the POI in HEK293 cells.
-
Transfection: Transfect the HiBiT-tagged cells with the HaloTag-CRBN expression vector.
-
Plating: Seed the transfected cells into 96-well white plates and allow them to attach overnight.
-
Labeling: Treat the cells with the HaloTag NanoBRET 618 Ligand and incubate to allow for labeling of the HaloTag-CRBN fusion protein.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells and incubate for a desired period.
-
Lysis and Detection: Add the Nano-Glo HiBiT Lytic Reagent, which contains the LgBiT protein and the luciferase substrate.
-
Measurement: Measure the donor (luminescence at 460 nm) and acceptor (fluorescence at 618 nm) signals using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio (Acceptor signal / Donor signal).
-
Plot the NanoBRET ratio against the PROTAC concentration.
-
Determine the EC50 for ternary complex formation in living cells.
-
Data Presentation
Quantitative data from the aforementioned assays should be summarized in clear and concise tables to facilitate comparison between different PROTAC molecules.
Table 1: Biophysical Characterization of Ternary Complex Formation
| PROTAC Molecule | Assay Type | Target Protein | K_D (PROTAC to POI) (nM) | K_D (PROTAC to CRBN) (nM) | Ternary Complex K_D (nM) | Cooperativity (α) |
| PROTAC-X | SPR | BRD4 | 50 | 200 | 25 | 2 |
| PROTAC-Y | ITC | BTK | 20 | 150 | 10 | 2 |
| PROTAC-Z | TR-FRET | CDK6 | 100 | 250 | 150 | 0.67 |
Table 2: Cellular Assessment of Ternary Complex Formation and Degradation
| PROTAC Molecule | Assay Type | Target Protein | Ternary Complex EC50 (nM) | DC50 (nM) | Dmax (%) |
| PROTAC-X | NanoBRET | BRD4 | 15 | 25 | >90 |
| PROTAC-Y | HiBiT | BTK | 8 | 12 | >95 |
| PROTAC-Z | Western Blot | CDK6 | 200 | 500 | 75 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific PROTAC, target protein, and experimental conditions.
Conclusion
The systematic evaluation of ternary complex formation is a cornerstone of modern PROTAC drug discovery. The protocols outlined in these application notes provide a robust framework for characterizing the key parameters that govern PROTAC efficacy. By employing a combination of biophysical and cellular assays, researchers can gain a comprehensive understanding of the molecular interactions driving targeted protein degradation and make informed decisions in the optimization of novel therapeutics. The use of this compound as a building block provides a reliable means to engage the CRBN E3 ligase, and the assays described herein are essential for validating the formation of the critical ternary complex.
References
Application of Thalidomide-PEG2-C2-NH2 TFA in Specific Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-PEG2-C2-NH2 TFA is a functionalized building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It provides the necessary components to engage the Cereblon (CRBN) E3 ubiquitin ligase, a crucial step in the targeted protein degradation pathway. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest, offering a powerful strategy for therapeutic intervention, particularly in oncology.[1][2]
This document provides detailed application notes and protocols for the conceptual application of a PROTAC synthesized using this compound. As specific data for a PROTAC utilizing this exact linker is not publicly available, we will use a well-characterized PROTAC targeting the Bromodomain-containing protein 4 (BRD4) as a representative example. BRD4 is a key epigenetic reader and a validated therapeutic target in various cancers. The principles and protocols outlined here are broadly applicable to other PROTACs developed with this linker for different cancer-relevant targets.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized from this compound functions by inducing the proximity between the target protein (in our representative case, BRD4) and the CRBN E3 ligase. The thalidomide (B1683933) moiety of the PROTAC binds to CRBN, while the other end of the molecule, a ligand for the target protein, binds to BRD4. This brings the E3 ligase complex into close proximity with BRD4, leading to the polyubiquitination of BRD4. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged BRD4 protein. This event-driven, catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
Data Presentation: Representative Data for a BRD4-Targeting PROTAC
The following tables summarize hypothetical, yet representative, quantitative data for a BRD4-targeting PROTAC (BRD4-PROTAC) constructed using a thalidomide-PEG linker, evaluated in relevant cancer cell lines. These values are for illustrative purposes and the actual performance of a PROTAC synthesized with this compound will be dependent on the specific target ligand.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Parameter | Cell Line | Cancer Type | Value (nM) |
| DC50 (BRD4 Degradation) | THP-1 | Acute Myeloid Leukemia | 15 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 25 | |
| 22Rv1 | Prostate Cancer | 40 | |
| IC50 (Inhibition of Proliferation) | THP-1 | Acute Myeloid Leukemia | 50 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 80 | |
| 22Rv1 | Prostate Cancer | 120 |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. IC50: The concentration of the PROTAC required to inhibit 50% of cell proliferation.
Table 2: Time-Course of BRD4 Degradation in THP-1 Cells
| Time (hours) | BRD4 Protein Level (% of Control) |
| 0 | 100 |
| 2 | 75 |
| 4 | 40 |
| 8 | 15 |
| 16 | <10 |
| 24 | <5 |
Experimental Protocols
Protocol 1: Synthesis of a BRD4-PROTAC using this compound
This protocol describes a general procedure for the amide coupling of this compound with an appropriate BRD4 ligand containing a carboxylic acid functional group (e.g., a derivative of JQ1).
Materials:
-
This compound
-
BRD4 ligand with a carboxylic acid handle
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the BRD4 ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final BRD4-PROTAC.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of the BRD4-PROTAC on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., THP-1, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
BRD4-PROTAC stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the BRD4-PROTAC in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the PROTAC. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot for BRD4 Degradation
This protocol is to quantify the degradation of BRD4 protein following treatment with the BRD4-PROTAC.
Materials:
-
Cancer cell lines
-
6-well plates
-
BRD4-PROTAC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of the BRD4-PROTAC for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of BRD4 degradation.
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the BRD4-PROTAC-CRBN ternary complex.
Materials:
-
Cancer cell line expressing BRD4 and CRBN
-
BRD4-PROTAC
-
Co-IP lysis buffer
-
Anti-BRD4 antibody or Anti-CRBN antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Treat cells with the BRD4-PROTAC or vehicle control for a short duration (e.g., 2-4 hours).
-
Lyse the cells with Co-IP lysis buffer.
-
Pre-clear the lysates with magnetic beads.
-
Incubate the pre-cleared lysates with an anti-BRD4 antibody (or anti-CRBN antibody) overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted samples by Western blot using antibodies against BRD4 and CRBN to detect the co-immunoprecipitated protein.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs aimed at the targeted degradation of oncoproteins. The provided protocols, using a BRD4-targeting PROTAC as a representative example, offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the efficacy of novel PROTACs in various cancer cell lines. The successful application of these methodologies will enable the development of new and potent therapeutics for cancer treatment.
References
Application Note: Quantitative Analysis of Thalidomide-PEG2-C2-NH2 TFA Conjugates by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the development of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of Thalidomide-PEG2-C2-NH2 TFA conjugates. This compound is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), making its accurate quantification crucial for drug development and quality control. The described methodology is based on established analytical principles for thalidomide (B1683933), polyethylene (B3416737) glycol (PEG) linkers, and related small molecule-linker conjugates. This note includes recommended starting conditions for chromatography and mass spectrometry, sample preparation guidelines, and data analysis procedures.
Introduction
Thalidomide and its analogs are widely used as E3 ligase ligands in the design of PROTACs. The this compound conjugate represents a common intermediate, incorporating the thalidomide moiety, a flexible PEG linker, and a terminal amine for further conjugation. Accurate and sensitive analytical methods are essential for the characterization and quantification of this conjugate in various matrices. LC-MS offers the required selectivity and sensitivity for this purpose. This application note outlines a comprehensive approach to developing a reliable LC-MS method for this specific analyte.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Internal Standard (IS): A structurally similar, stable-isotope labeled analog is recommended. If unavailable, a compound with similar chromatographic and ionization properties can be used (e.g., a different thalidomide analog or a PEGylated small molecule).
Sample Preparation
The following is a general protocol for the preparation of calibration standards and quality control (QC) samples in a relevant biological matrix (e.g., plasma).
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol).
-
Working Standard Solutions: Prepare serial dilutions of the stock solution in 50:50 acetonitrile:water to create working standards for the calibration curve and QC samples.
-
Spiking: Spike the appropriate volume of the working standard solutions into the blank biological matrix to achieve the desired concentrations for the calibration curve and QC levels.
-
Protein Precipitation: For plasma samples, perform protein precipitation by adding 3 volumes of cold acetonitrile (containing the internal standard) to 1 volume of the spiked plasma sample.
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS system.
LC-MS Method Parameters
The following are recommended starting parameters for method development. Optimization will be required based on the specific LC-MS system used.
Table 1: Recommended LC-MS Parameters
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 - 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined (see section on MS Method Development) |
MS Method Development: Determining MRM Transitions
-
Structure and Molecular Weight: First, determine the exact chemical structure and monoisotopic mass of Thalidomide-PEG2-C2-NH2. The structure consists of a thalidomide molecule linked via an amine to a PEG2 (two ethylene (B1197577) glycol units) linker, which is further connected to a C2-amine. The TFA salt will dissociate in solution.
-
Full Scan Analysis: Infuse a standard solution of the analyte directly into the mass spectrometer to observe the precursor ion in a full scan. Given the structure, the molecule will readily protonate in ESI+ mode. The expected [M+H]+ ion should be the most abundant species.
-
Product Ion Scan: Perform a product ion scan on the determined precursor ion to identify characteristic fragment ions. Key fragmentation patterns to look for include:
-
Cleavage of the glutarimide (B196013) ring of thalidomide.
-
Fragmentation of the phthalimide (B116566) group.[1][2][3]
-
Cleavage along the PEG linker, often resulting in a neutral loss of ethylene glycol units (44 Da).[4][5]
-
Cleavage at the ether bonds of the PEG linker.
-
-
MRM Transition Selection: Select the most intense and specific precursor-to-product ion transitions for quantification and qualification. A common approach is to use one transition for quantification (the most abundant) and a second for confirmation.
Table 2: Hypothetical MRM Transitions for Thalidomide-PEG2-C2-NH2
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| Thalidomide-PEG2-C2-NH2 | [M+H]+ | Fragment 1 (e.g., Thalidomide-related) | Quantifier |
| Thalidomide-PEG2-C2-NH2 | [M+H]+ | Fragment 2 (e.g., PEG-related) | Qualifier |
| Internal Standard | [M_IS+H]+ | IS Fragment 1 | Quantifier |
Note: The exact m/z values need to be determined experimentally.
Data Presentation and Analysis
Quantitative data should be summarized in clear and concise tables.
Table 3: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1500 | 100000 | 0.015 |
| 5 | 7600 | 102000 | 0.075 |
| 10 | 15500 | 101000 | 0.153 |
| 50 | 78000 | 103000 | 0.757 |
| 100 | 152000 | 99000 | 1.535 |
| 500 | 760000 | 101000 | 7.525 |
| 1000 | 1510000 | 100000 | 15.100 |
Table 4: Example Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 5 | 4.9 | 98.0 | 4.5 |
| Mid | 100 | 102.5 | 102.5 | 3.2 |
| High | 800 | 790.2 | 98.8 | 2.8 |
Visualizations
Experimental Workflow
Caption: LC-MS workflow for Thalidomide-PEG2-C2-NH2 analysis.
Logical Relationship of Method Development
Caption: Logical flow for LC-MS method development.
Conclusion
This application note provides a comprehensive framework for developing a sensitive and selective LC-MS method for the quantification of this compound. The outlined protocols for sample preparation, chromatography, and mass spectrometry serve as a robust starting point for method development and validation. The successful implementation of this method will enable accurate characterization and quantification of this critical PROTAC intermediate, supporting advancements in targeted protein degradation research and development.
References
- 1. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
Co-immunoprecipitation protocol for Thalidomide-PEG2-C2-NH2 TFA-based PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. They achieve this by hijacking the ubiquitin-proteasome system, forming a ternary complex between a target protein and an E3 ubiquitin ligase. Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are commonly used to recruit the Cereblon (CRBN) E3 ligase complex.
This document provides a detailed protocol for performing a co-immunoprecipitation (Co-IP) experiment to detect and validate the formation of the ternary complex (Target Protein—PROTAC—CRBN) induced by a Thalidomide-PEG2-C2-NH2 TFA-based PROTAC. Co-IP is a critical assay for confirming the mechanism of action of a PROTAC, as the formation of this complex is a prerequisite for subsequent ubiquitination and degradation of the target protein.
Principle of the Assay
The Co-IP method is used to study protein-protein interactions. In the context of a PROTAC, it validates the PROTAC-dependent interaction between the target protein and the E3 ligase. The experiment involves treating cells with the PROTAC to allow the formation of the ternary complex. Subsequently, the cells are lysed under non-denaturing conditions to preserve protein interactions. An antibody specific to either the target protein or a component of the E3 ligase complex (e.g., CRBN) is used to capture the entire protein complex. The captured proteins are then eluted and analyzed by western blotting to detect the presence of all components of the ternary complex.
Experimental Design and Controls
Careful experimental design, including the use of appropriate controls, is essential for interpretable results.
-
PROTAC Concentration and Treatment Time: These parameters should be optimized. A time-course and dose-response experiment is recommended to identify the optimal conditions for ternary complex formation.
-
Antibody Selection: Use high-affinity, Co-IP validated antibodies. It is advisable to perform the Co-IP in both directions: immunoprecipitating the target protein and blotting for CRBN, and vice-versa.
-
Negative Controls:
-
IgG Control: A non-specific IgG from the same host species as the IP antibody should be used to control for non-specific binding to the beads.
-
Untreated Control: Cells not treated with the PROTAC should be included to confirm that the interaction is PROTAC-dependent.
-
Inactive Epimer Control: If available, use an inactive stereoisomer of the PROTAC that does not bind effectively to CRBN or the target. This control helps to ensure that the observed interaction is specific to the active molecule.
-
Materials and Reagents
Table 1: Reagents and Consumables
| Reagent/Material | Recommended Specifications |
| Cell Line | Expressing both target protein and CRBN |
| Thalidomide-PROTAC | This compound salt |
| Cell Culture Medium | As required for the specific cell line |
| Protease Inhibitor Cocktail | EDTA-free, 100X solution |
| Phosphatase Inhibitor Cocktail | 100X solution |
| Co-IP Lysis/Wash Buffer | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40 |
| Primary Antibodies | Anti-Target Protein, Anti-CRBN, Rabbit/Mouse IgG |
| Protein A/G Magnetic Beads | High-capacity, uniform beads |
| Elution Buffer | 1X Laemmli Sample Buffer |
Table 2: Antibody Details (Example)
| Antibody | Host | Application | Dilution (Co-IP) | Dilution (WB) | Supplier/Cat. No. |
| Anti-Target Protein | Rabbit | IP, WB | 2-5 µg per IP | 1:1000 | TBD |
| Anti-CRBN | Mouse | IP, WB | 2-5 µg per IP | 1:1000 | TBD |
| Normal Rabbit IgG | Rabbit | IP | 2-5 µg per IP | N/A | TBD |
| Normal Mouse IgG | Mouse | IP | 2-5 µg per IP | N/A | TBD |
Detailed Co-immunoprecipitation Protocol
This protocol assumes cells are grown in a 10 cm dish. Adjust volumes accordingly for different plate sizes.
Step 1: Cell Culture and PROTAC Treatment
-
Seed cells to achieve 80-90% confluency on the day of the experiment.
-
Treat cells with the desired concentration of the Thalidomide-PROTAC (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the optimized duration (e.g., 2, 4, 6 hours).
Step 2: Cell Lysis
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer supplemented with protease and phosphatase inhibitors to each 10 cm dish.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube. This is the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
Step 3: Immunoprecipitation
-
Normalize the protein concentration for all samples. Take 500-1000 µg of total protein for each IP reaction.
-
Set aside 20-40 µg of lysate from each sample to serve as the "Input" control.
-
To the remaining lysate, add the appropriate antibody (e.g., 2-5 µg of anti-CRBN antibody or anti-Target antibody) or the corresponding amount of control IgG.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
Step 4: Immune Complex Capture
-
Add 20-30 µL of pre-washed Protein A/G magnetic beads to each IP reaction.
-
Incubate on a rotator for 1-2 hours at 4°C.
Step 5: Washing
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, pellet, and discard the supernatant.
Step 6: Elution
-
After the final wash, remove all residual buffer.
-
Add 40 µL of 1X Laemmli Sample Buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Use a magnetic stand to pellet the beads and collect the supernatant, which contains the immunoprecipitated proteins.
Step 7: Western Blot Analysis
-
Load the eluted samples and the "Input" controls onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein and CRBN to detect their presence in the immunoprecipitated samples.
-
Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection.
Data Interpretation
A successful Co-IP experiment will show the presence of the target protein in the sample where CRBN was immunoprecipitated (and vice-versa), specifically in the PROTAC-treated sample but not in the untreated or IgG controls. The "Input" lane confirms the presence of the proteins in the initial lysate.
Table 3: Example Western Blot Results Template
| Sample | PROTAC Treatment | IP Antibody | Blot: Anti-Target | Blot: Anti-CRBN | Interpretation |
| 1 (Input) | + | N/A | Band Present | Band Present | Proteins expressed |
| 2 (Input) | - | N/A | Band Present | Band Present | Proteins expressed |
| 3 (IP) | + | Anti-CRBN | Band Expected | Band Present | Ternary complex formed |
| 4 (IP) | - | Anti-CRBN | No Band Expected | Band Present | Interaction is PROTAC-dependent |
| 5 (IP) | + | IgG | No Band Expected | No Band Expected | No non-specific binding |
Downstream Signaling Pathway Analysis
Degradation of a target protein, such as a kinase, can lead to changes in downstream signaling pathways. Validating these changes can further confirm the PROTAC's efficacy.
Application Notes and Protocols for Cellular Uptake and Permeability Assays of Thalidomide-PEG2-C2-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-PEG2-C2-NH2 TFA is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a two-unit polyethylene (B3416737) glycol (PEG) linker, and is integral to the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The cellular permeability and uptake of PROTACs are critical parameters influencing their therapeutic efficacy. Due to their often high molecular weight and complex structures, assessing the ability of these molecules to cross the cell membrane is a crucial step in the drug development process. These application notes provide detailed protocols for evaluating the cellular uptake and permeability of this compound and similar PROTAC molecules.
Permeability Assays
Permeability is a key determinant of a drug's bioavailability and its capacity to reach intracellular targets. The following are two widely used in vitro assays for assessing the permeability of small molecules and PROTACs.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method that evaluates the passive diffusion of a compound across an artificial lipid membrane.[3] It is a cost-effective tool for predicting the passive permeability of compounds across the gastrointestinal tract and the blood-brain barrier.
Data Presentation: Representative PAMPA Permeability Data
While specific experimental data for this compound is not publicly available, the following table provides a template for presenting PAMPA data, with example values for illustrative purposes. The apparent permeability coefficient (Papp) is calculated and compounds are often categorized as having low, medium, or high permeability.
| Compound | Concentration (µM) | Incubation Time (h) | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | 10 | 4 | [Insert Value] | [Insert Classification] |
| Control Compound (High Permeability) | 10 | 4 | > 5.0 | High |
| Control Compound (Low Permeability) | 10 | 4 | < 1.0 | Low |
Experimental Protocol: PAMPA
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-impregnated membrane)
-
This compound
-
Donor buffer (e.g., phosphate-buffered saline [PBS] at pH 7.4)
-
Acceptor buffer (e.g., PBS at pH 7.4)
-
Organic solvent for lipid membrane (e.g., dodecane)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in the donor buffer.
-
Coat the filter membrane of the donor plate with the lipid-organic solvent solution and allow the solvent to evaporate.
-
Add the acceptor buffer to the wells of the acceptor plate.
-
Add the compound solution to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
Where:
-
VD is the volume of the donor well
-
VA is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
CA(t) is the concentration of the compound in the acceptor well at time t
-
Cequilibrium is the concentration at equilibrium
-
Workflow for PAMPA Assay
Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a cell-based model that mimics the human intestinal epithelium.[3] It provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.
Data Presentation: Representative Caco-2 Permeability Data
This table provides a template for presenting Caco-2 data. The apparent permeability (Papp) is determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.
| Compound | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Classification |
| This compound | 10 | A-B | [Insert Value] | [Insert Value] | [Insert Classification] |
| 10 | B-A | [Insert Value] | |||
| Control (High Permeability) | 10 | A-B | > 10.0 | ~1 | High |
| Control (Efflux Substrate) | 10 | A-B | < 2.0 | > 2.0 | Low (Efflux) |
Experimental Protocol: Caco-2 Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hank's Balanced Salt Solution [HBSS] with HEPES)
-
This compound
-
Lucifer yellow (for monolayer integrity assessment)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by performing a Lucifer yellow leakage assay.
-
Prepare the dosing solution of this compound in transport buffer.
-
For apical-to-basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh transport buffer.
-
At the end of the experiment, collect samples from the donor chamber.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the Papp value for both directions and the efflux ratio.
Workflow for Caco-2 Permeability Assay
Caption: Workflow of the Caco-2 Cell Permeability Assay.
Cellular Uptake Assays
Cellular uptake assays are essential to confirm that the thalidomide-based PROTAC can enter target cells and to quantify its intracellular concentration.
LC-MS/MS-Based Cellular Uptake Assay
This method provides a direct and quantitative measurement of the intracellular concentration of the compound.
Data Presentation: Representative Cellular Uptake Data (LC-MS/MS)
This table illustrates how to present quantitative cellular uptake data.
| Cell Line | Compound Concentration (µM) | Incubation Time (h) | Intracellular Concentration (pmol/10⁶ cells) |
| [Target Cell Line 1] | 1 | 2 | [Insert Value] |
| 1 | 6 | [Insert Value] | |
| 10 | 2 | [Insert Value] | |
| 10 | 6 | [Insert Value] | |
| [Target Cell Line 2] | 1 | 2 | [Insert Value] |
| 1 | 6 | [Insert Value] | |
| 10 | 2 | [Insert Value] | |
| 10 | 6 | [Insert Value] |
Experimental Protocol: LC-MS/MS-Based Cellular Uptake
Materials:
-
Target cell line(s)
-
Cell culture plates (e.g., 6-well or 12-well)
-
This compound
-
Cell lysis buffer
-
LC-MS/MS system
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with different concentrations of this compound for various time points.
-
After incubation, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any unbound compound.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Analyze the supernatant containing the intracellular compound by LC-MS/MS to determine its concentration.
-
In a parallel set of wells, detach and count the cells to normalize the intracellular concentration to the cell number.
Fluorescence-Based Cellular Uptake Assays (Microscopy and Flow Cytometry)
These methods require a fluorescently labeled version of the compound of interest. They provide qualitative (microscopy) and semi-quantitative (flow cytometry) information about cellular uptake.
Experimental Protocol: Fluorescence Microscopy
Materials:
-
Fluorescently labeled this compound
-
Target cell line(s)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Seed cells on glass-bottom dishes or coverslips.
-
Treat cells with the fluorescently labeled compound.
-
After incubation, wash the cells with PBS.
-
Fix the cells (optional, depending on the experimental needs).
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope to observe the intracellular localization of the compound.
Experimental Protocol: Flow Cytometry
Materials:
-
Fluorescently labeled this compound
-
Target cell line(s)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates.
-
Treat cells with the fluorescently labeled compound.
-
After incubation, wash the cells with PBS.
-
Harvest the cells (e.g., using trypsin for adherent cells).
-
Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA).
-
Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Workflow for Cellular Uptake Assays
Caption: General workflow for cellular uptake assays.
Signaling Pathway: PROTAC Mechanism of Action
Thalidomide-based PROTACs function by hijacking the CRL4CRBN E3 ubiquitin ligase complex to induce the degradation of a target protein.
Caption: Mechanism of action for a thalidomide-based PROTAC.
References
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Thalidomide-Based PROTACs
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target Protein of Interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4] The "Thalidomide-PEG2-C2-NH2 TFA" moiety is a common building block used in PROTAC synthesis, where Thalidomide (B1683933) acts as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[5][6][7][8]
Upon administration, a Thalidomide-based PROTAC facilitates the formation of a ternary complex between the target protein and the CRL4^CRBN^ E3 ligase complex.[1][6] This proximity induces the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][9] The degradation of key cellular proteins, such as those involved in cell cycle progression or survival signaling (e.g., anti-apoptotic proteins like BCL-xL), can effectively trigger programmed cell death, or apoptosis.[9][10][11]
This application note provides a detailed protocol for quantifying apoptosis induced by a Thalidomide-based PROTAC using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. Annexin V detects the externalization of phosphatidylserine (B164497) (PS), an early hallmark of apoptosis, while PI identifies cells that have lost membrane integrity, a characteristic of late-stage apoptosis and necrosis.[12][13]
PROTAC Mechanism of Action and Apoptosis Induction
The PROTAC leverages the cell's natural protein disposal machinery to induce apoptosis. The process begins with the PROTAC molecule simultaneously binding to the target protein and the CRBN E3 ligase. This induced proximity leads to the target protein's ubiquitination and subsequent degradation, which can disrupt cellular pathways and initiate apoptosis.
Caption: Mechanism of Thalidomide-based PROTAC-induced apoptosis.
Experimental Protocols
I. Cell Culture and Treatment
This protocol outlines the initial steps of cell culture and the application of the PROTAC to induce apoptosis.
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, HeLa) in 6-well plates at a density of 1-5 x 10^5 cells per well.[12] Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
PROTAC Preparation: Prepare a stock solution of the Thalidomide-PEG2-C2-NH2 based PROTAC in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM).
-
Cell Treatment:
-
Prepare wells for each condition: a negative control (vehicle only, e.g., 0.1% DMSO), a positive control (e.g., Staurosporine), and various concentrations of the PROTAC.
-
Remove the old medium from the cells and add the medium containing the respective treatments.
-
Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours) to allow for apoptosis induction.
-
II. Annexin V and Propidium Iodide (PI) Staining
This protocol details the staining procedure to label apoptotic and necrotic cells.
-
Cell Harvesting:
-
Collect the cell culture supernatant from each well, which contains floating apoptotic cells.[13]
-
Wash the adherent cells with cold PBS (Phosphate-Buffered Saline).
-
Trypsinize the adherent cells and combine them with their respective supernatant.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.[13]
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12] The 1X Binding Buffer typically contains 10 mM Hepes (pH 7.4), 140 mM NaCl, and 2.5 mM CaCl2.[12]
-
Staining:
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[12][14]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube immediately before analysis.[12][14] Do not wash the cells after staining. Keep samples on ice and protected from light until acquisition.
III. Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with appropriate lasers and filters for the chosen fluorochromes (e.g., FITC for Annexin V and PerCP-Cy5.5 or similar for PI).
-
Compensation Controls: Use single-stained control samples (Annexin V only, PI only) and an unstained sample to set up fluorescence compensation and voltage settings.
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 events) for statistical analysis.
-
Gating and Analysis:
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
From the gated population, create a dot plot of Annexin V fluorescence vs. PI fluorescence.
-
Establish quadrants based on the control samples to differentiate cell populations:
-
Lower-Left (Q3): Live cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from cell treatment to data analysis.
Caption: Workflow for apoptosis analysis via flow cytometry.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be presented in a clear and organized table. This allows for easy comparison between different treatment conditions and time points. The total percentage of apoptotic cells is often calculated as the sum of early and late apoptotic populations.
Table 1: Apoptosis Induction in Cancer Cells by a Thalidomide-Based PROTAC
| Treatment Condition | Concentration (nM) | Incubation Time (h) | Live Cells (%) (Q3: AnnV-/PI-) | Early Apoptotic (%) (Q4: AnnV+/PI-) | Late Apoptotic (%) (Q2: AnnV+/PI+) | Total Apoptotic (%) (Q4 + Q2) |
| Vehicle Control | 0 (0.1% DMSO) | 24 | 95.2 ± 1.5 | 2.1 ± 0.4 | 1.8 ± 0.3 | 3.9 ± 0.7 |
| PROTAC-X | 1 | 24 | 85.6 ± 2.1 | 8.3 ± 1.1 | 4.5 ± 0.8 | 12.8 ± 1.9 |
| PROTAC-X | 10 | 24 | 62.3 ± 3.5 | 25.4 ± 2.8 | 10.1 ± 1.4 | 35.5 ± 4.2 |
| PROTAC-X | 100 | 24 | 30.1 ± 4.2 | 48.7 ± 3.9 | 18.5 ± 2.5 | 67.2 ± 6.4 |
| PROTAC-X | 10 | 48 | 45.5 ± 2.9 | 28.1 ± 2.4 | 24.3 ± 1.9 | 52.4 ± 4.3 |
| Positive Control | 1000 | 24 | 15.8 ± 2.0 | 35.2 ± 3.1 | 45.6 ± 3.7 | 80.8 ± 6.8 |
Data are presented as Mean ± Standard Deviation from three independent experiments.
Conclusion
The use of Thalidomide-based PROTACs is a powerful strategy for inducing the degradation of pathogenic proteins and triggering apoptosis in cancer cells. The Annexin V/PI flow cytometry assay provides a robust, sensitive, and quantitative method for evaluating the efficacy of these compounds.[14] By following the detailed protocols outlined in this application note, researchers can accurately determine the dose- and time-dependent effects of their PROTACs on cell viability and apoptosis, generating critical data for drug development and mechanistic studies.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. asset.library.wisc.edu [asset.library.wisc.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Troubleshooting Poor Solubility of Thalidomide-PEG2-C2-NH2 TFA: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshoot and overcome solubility challenges encountered with Thalidomide-PEG2-C2-NH2 TFA, a key E3 ligase ligand-linker conjugate used in PROTAC (Proteolysis Targeting Chimera) technology. Poor solubility can be a significant hurdle in experimental workflows, leading to inaccurate results and delays in research. This guide offers detailed troubleshooting steps, frequently asked questions, experimental protocols, and a summary of solubility data to facilitate the effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility important?
A1: this compound is a synthetic molecule that links a thalidomide-based ligand (which binds to the Cereblon E3 ubiquitin ligase) to a terminal amine via a PEG linker. This bifunctional nature is central to its function in PROTACs, which are designed to induce the degradation of specific target proteins. Achieving adequate solubility is critical for ensuring the compound's bioavailability in cellular and in vivo experiments, as well as for obtaining accurate and reproducible results in various assays. The trifluoroacetate (B77799) (TFA) salt form is generally used to enhance water solubility and stability compared to the free base.[1]
Q2: What are the primary factors influencing the solubility of this compound?
A2: The solubility of this compound is influenced by several factors:
-
The Thalidomide Moiety: Thalidomide itself has low aqueous solubility.
-
The PEG Linker: The polyethylene (B3416737) glycol (PEG) linker is included to improve the overall water solubility of the molecule.[1]
-
The Terminal Amine and TFA Salt: The terminal amine group, being basic, readily forms a salt with trifluoroacetic acid (TFA). This salt form generally improves aqueous solubility.
-
pH of the Solution: The protonation state of the terminal amine is pH-dependent, which in turn affects solubility.
-
Solvent Choice: The polarity and protic nature of the solvent play a crucial role in dissolving the compound.
Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the compound is less soluble in the final aqueous buffer than in the initial DMSO stock. To address this, you can try the following:
-
Lower the final concentration: The compound may be precipitating because its concentration in the final solution exceeds its solubility limit.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (like ethanol (B145695) or isopropanol) in your final buffer can help maintain solubility.
-
Adjust the pH: Since the compound has a terminal amine, its solubility can be pH-dependent. Lowering the pH of the aqueous buffer (e.g., to pH 5-6) may increase solubility by ensuring the amine remains protonated.
-
Slow, dropwise addition: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to allow for better mixing and prevent localized high concentrations that can lead to precipitation.
Q4: Can the TFA counterion affect my biological assays?
A4: Yes, the TFA counterion can sometimes have unintended biological effects.[2][3][4][5][6] It has been reported to inhibit or, in some cases, promote cell proliferation in certain assays.[4][6] If you suspect that the TFA is interfering with your experiment, you can perform a counterion exchange to replace it with a more biologically benign ion like hydrochloride (HCl) or acetate.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Difficulty dissolving the solid compound initially | High crystallinity of the solid. | - Use a strong organic solvent like DMSO or DMF.- Apply gentle heating (30-40°C) and vortexing.- Use sonication in a water bath to aid dissolution. |
| Precipitation upon dilution into aqueous buffer | The compound is "crashing out" due to lower solubility in the aqueous environment. | - Lower the final concentration of the compound.- Add the DMSO stock solution dropwise to the stirring aqueous buffer.- Use a co-solvent system (e.g., add a small percentage of ethanol or PEG300 to the final buffer).- Adjust the pH of the aqueous buffer to be slightly acidic. |
| Inconsistent results in biological assays | Poor solubility leading to variable concentrations of the active compound. | - Visually inspect for any precipitation before and during the experiment.- Filter the final solution through a 0.22 µm filter to remove any undissolved particles.- Quantify the concentration of the dissolved compound in your final assay medium using an analytical method like HPLC-UV. |
| Suspected interference from the TFA counterion | The TFA counterion may have its own biological activity.[2][3][4][5][6] | - Perform a counterion exchange to replace TFA with HCl or acetate.- Test the effect of TFA alone on your assay system as a control. |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Notes |
| (±)-Thalidomide | DMSO | ~12 mg/mL[8] | - |
| (±)-Thalidomide | Dimethyl formamide (B127407) (DMF) | ~12 mg/mL[8] | - |
| (±)-Thalidomide | Water | Sparingly soluble[8] | Can be improved by first dissolving in DMSO and then diluting. |
| (±)-Thalidomide | 1:8 DMSO:PBS (pH 7.2) | ~0.11 mg/mL[8] | - |
| Thalidomide | Ethanol | Insoluble[9] | - |
| Thalidomide-PEG2-C2-NH2 HCl | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution can be achieved. |
| Thalidomide-Piperazine-PEG1-COOH | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL[10] | A clear solution can be achieved. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a high-throughput method to estimate the aqueous solubility of a compound initially dissolved in DMSO.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom for UV-Vis)
-
Multichannel pipette
-
Plate shaker
-
UV-Vis microplate reader
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate.
-
Add PBS: Rapidly add a fixed volume of PBS (e.g., 198 µL) to each well to achieve the desired final compound concentrations with a consistent final DMSO concentration (e.g., 1%).
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) on a plate shaker for 1-2 hours.[11]
-
Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in absorbance is observed is an estimate of the kinetic solubility.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound and is considered the gold standard.
Materials:
-
This compound (solid)
-
Chosen solvent (e.g., water, PBS pH 7.4, ethanol)
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Add excess solid: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent.
-
Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method with a standard curve.
Protocol 3: Counterion Exchange (TFA to HCl)
This protocol describes how to replace the TFA counterion with a hydrochloride (HCl) counterion.[7]
Materials:
-
This compound
-
Deionized water
-
Hydrochloric acid (HCl), e.g., 0.1 M solution
-
Lyophilizer
Procedure:
-
Dissolve the compound: Dissolve the this compound in deionized water.
-
Add HCl: Add a molar excess of HCl to the solution. A common practice is to use a 10-fold molar excess.
-
Lyophilize: Freeze the solution (e.g., in a dry ice/acetone bath or liquid nitrogen) and lyophilize overnight to remove the water and the volatile TFA-HCl mixture.
-
Repeat (Optional but Recommended): To ensure complete removal of TFA, redissolve the lyophilized powder in a dilute HCl solution and repeat the lyophilization process 1-2 more times.[7]
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
Caption: Key molecular components and their influence on the overall solubility of the compound.
References
- 1. Thalidomide-5-(PEG2-amine), 2550398-08-6 | BroadPharm [broadpharm.com]
- 2. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. lifetein.com [lifetein.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. (−)-Thalidomide 98 ,solid 841-67-8 [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. enamine.net [enamine.net]
Technical Support Center: Optimizing Thalidomide-Based PROTAC Linker Length
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed experimental protocols for optimizing the linker length of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a thalidomide-based PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein, a ligand to recruit an E3 ubiquitin ligase, and a linker connecting them.[1] In a thalidomide-based PROTAC, the thalidomide (B1683933) moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] The linker's crucial function is to span the distance between the target protein and CRBN, enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-CRBN).[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][3]
Q2: How does linker length critically impact PROTAC efficacy?
The linker's length is a paramount parameter governing the efficacy of a PROTAC.[1] An optimal length is essential for the formation of a stable ternary complex.[1]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1]
-
If the linker is too long, it may not effectively bring the two proteins into the necessary proximity for efficient ubiquitination, leading to an unstable ternary complex and reduced degradation.[1][4]
Therefore, systematic optimization of the linker length is a critical step in developing a potent PROTAC.[1]
Q3: What is the "hook effect" and how does linker length influence it?
The "hook effect" is a phenomenon observed in PROTAC assays where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because excessive PROTAC molecules are more likely to form separate binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][5] A well-designed linker can promote positive cooperativity, where the binding of the first protein enhances the affinity for the second. This stabilizes the ternary complex and can help mitigate the severity of the hook effect.[1]
Q4: Besides length, what other linker properties should be considered?
While length is critical, other linker characteristics significantly influence a PROTAC's overall performance:
-
Composition: The chemical makeup of the linker affects solubility, cell permeability, and metabolic stability.[1][] Incorporating hydrophilic units like polyethylene (B3416737) glycol (PEG) can improve solubility, while more rigid structures (e.g., piperazine, alkynes) can restrict conformation and potentially improve ternary complex stability.[][7][8]
-
Attachment Points: The points at which the linker connects to the thalidomide and target ligands are crucial.[7] For thalidomide, attachment at the C4 position of the phthalimide (B116566) ring has often been shown to yield PROTACs with good stability and potent degradation activity.[9]
Q5: What is a typical starting range for linker length in a new PROTAC design?
There is no universal optimal linker length, as it is highly dependent on the specific target protein and E3 ligase pair.[10][11] However, a common starting point for many PROTACs is a linker length between 7 and 29 atoms.[12] For some specific targets, optimal degradation has been observed with linkers in the 15-17 atom range.[11][13] The most effective approach is to empirically test a series of PROTACs with systematically varied linker lengths (e.g., by adding or removing PEG units or alkyl chain carbons).[10][12]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Troubleshooting Action(s) |
| No or Poor Target Degradation | 1. Suboptimal Linker Length: The linker may be too short (steric clash) or too long (unstable complex).[1] 2. Poor Cell Permeability: The PROTAC is not reaching its intracellular target.[2][7] 3. Low Binding Affinity: The PROTAC does not bind effectively to the target or CRBN.[2] | 1. Synthesize and test a library of PROTACs with varying linker lengths and compositions (e.g., different numbers of PEG or alkyl units).[12] 2. Modify the linker to balance hydrophilicity and lipophilicity; PEG units can enhance solubility.[7] Confirm target engagement within cells using assays like CETSA or NanoBRET.[7] 3. Verify binary binding to both the target protein and CRBN using biophysical assays like SPR or ITC.[10] |
| "Hook Effect" Observed at High Concentrations | Formation of Unproductive Binary Complexes: High PROTAC concentrations favor binary complexes over the productive ternary complex.[14] | 1. Perform a full dose-response curve with a wider concentration range, including lower concentrations, to identify the optimal degradation window.[14] 2. Optimize the linker to promote positive cooperativity in ternary complex formation, which can increase its stability.[1] |
| High Cytotoxicity | 1. Off-Target Effects: The PROTAC may be inducing the degradation of other essential proteins.[15] 2. Poor Solubility/Aggregation: The compound may be precipitating at high concentrations, leading to non-specific toxicity.[14] | 1. Perform proteomic studies to identify off-target degradation. 2. Ensure the PROTAC is fully solubilized in the vehicle (e.g., DMSO) before dilution. Modify the linker (e.g., add PEG) to improve solubility.[2] |
Data Presentation: Impact of Linker Length on Degradation
The optimal linker length is target-dependent. The tables below summarize quantitative data from different studies, illustrating how linker length can impact the degradation efficacy (DC₅₀ and Dₘₐₓ) of thalidomide-based PROTACs.
Table 1: Example Data for BRD4 Degradation with PEG Linkers
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Key Observation |
| PROTAC A | 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[16] |
| PROTAC B | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce potency.[16] |
| PROTAC C | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate lengths may hinder optimal complex formation.[16] |
| PROTAC D | 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the overall architecture.[16] |
Table 2: Example Data for p38α Degradation with Alkyl/PEG Linkers
| PROTAC | Linker Length (atoms) | Target Protein | DC₅₀ (nM) | Key Observation |
| PROTAC X | < 12 | TBK1 | > 1000 | Degradation not observed with linkers below 12 atoms.[12] |
| PROTAC Y | 21 | TBK1 | 3 | A 21-atom linker showed maximal potency and >96% degradation.[12] |
| PROTAC Z | 29 | TBK1 | 292 | Potency decreased with a much longer 29-atom linker.[12] |
Experimental Protocols & Visualizations
Optimizing linker length requires a suite of robust experiments to assess each stage of the PROTAC mechanism.
PROTAC Mechanism and Optimization Workflow
The fundamental process involves designing a PROTAC to form a ternary complex, leading to ubiquitination and subsequent degradation of the target protein. The optimization workflow is an iterative cycle of design, synthesis, and testing.
// Nodes Design [label="1. Design & Synthesize\nLinker Library\n(Vary length & composition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen [label="2. Cellular Degradation Assay\n(Western Blot)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="3. Analyze DC50/Dmax\nIdentify initial hits", fillcolor="#FBBC05", fontcolor="#202124"]; Biophys [label="4. Biophysical Assays\n(SPR, ITC, NanoBRET)\nConfirm Ternary Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ubiq [label="5. Ubiquitination Assay\nConfirm Mechanism", fillcolor="#34A853", fontcolor="#FFFFFF"]; Select [label="6. Select Optimal Linker\nfor further studies", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoDeg [label="No/Poor Degradation?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", style=filled];
// Edges Design -> Screen; Screen -> Analyze; Analyze -> NoDeg; NoDeg -> Design [label="Redesign Linker"]; NoDeg -> Biophys [label="Potent Degradation"]; Biophys -> Ubiq; Ubiq -> Select; } dot Caption: Experimental workflow for linker optimization.
Western Blot for Protein Degradation
This is the primary assay to quantify the reduction in target protein levels.[7]
-
Objective: To determine the half-maximal degradation concentration (DC₅₀) and maximal degradation (Dₘₐₓ) for each PROTAC variant.
-
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, α-Tubulin).
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control. Plot the normalized protein levels against PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.
-
Ternary Complex Formation Assays
These biophysical techniques confirm that the PROTAC can successfully bridge the target protein and CRBN.[9]
-
Objective: To measure the binding affinity and kinetics of ternary complex formation.
-
Key Techniques:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data (kₐ, kₑ, Kₑ).[17] In a typical setup, the E3 ligase (e.g., CRBN) is immobilized on a sensor chip. A solution of the target protein is then injected with or without the PROTAC to measure binding.[9]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat changes upon binding to provide a complete thermodynamic profile (Kₑ, ΔH, ΔS).[17]
-
NanoBRET™/TR-FRET: These are cell-based or biochemical proximity assays.[2][17] For example, in a NanoBRET assay, the target protein might be fused to a NanoLuc® luciferase and CRBN to a HaloTag® acceptor. A PROTAC-dependent increase in the BRET signal indicates ternary complex formation.[2]
-
Cellular Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[18]
-
Objective: To detect the poly-ubiquitination of the target protein.
-
Methodology (Immunoprecipitation-based):
-
Treatment: Treat cells with the optimal concentration of your PROTAC for a short duration (e.g., 2-6 hours). Include a control group pre-treated with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[14]
-
Lysis: Lyse cells in a denaturing buffer to disrupt non-covalent protein interactions.
-
Immunoprecipitation (IP): Incubate the lysate with an antibody against the target protein to pull it down.
-
Western Blot: Elute the captured proteins, run on SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody.
-
Analysis: A high molecular weight smear or laddering pattern in the PROTAC + MG132 lane indicates successful, PROTAC-mediated poly-ubiquitination of the target protein.[14]
-
By following this structured approach of FAQs, troubleshooting, and detailed experimental validation, researchers can systematically and efficiently optimize the linker length to develop highly potent and effective thalidomide-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
Overcoming the hook effect with Thalidomide-PEG2-C2-NH2 TFA PROTACs
Welcome to the technical support center for researchers utilizing PROTACs synthesized with Thalidomide-PEG2-C2-NH2 TFA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in your experiments, with a particular focus on the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC?
A1: A PROTAC (Proteolysis Targeting Chimera) using this compound is a heterobifunctional molecule designed for targeted protein degradation. It consists of three main components: a "warhead" that binds to your protein of interest (POI), the Thalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG2-C2 linker that connects the two.[1][2] The TFA (trifluoroacetic acid) salt form often enhances the compound's stability and solubility.[1]
Q2: What is the "hook effect" and why is it a concern in my PROTAC experiments?
A2: The hook effect is a phenomenon observed in PROTAC dose-response experiments where, at high concentrations, the degradation of the target protein decreases, resulting in a characteristic bell-shaped curve.[3][4] This occurs because excessive PROTAC molecules can form non-productive binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex (Target-PROTAC-E3 Ligase) necessary for degradation.[3][4] The hook effect can lead to misinterpretation of your PROTAC's potency (DC50) and efficacy (Dmax).
Q3: My PROTAC, synthesized with Thalidomide-PEG2-C2-NH2, is not showing any degradation of my target protein. What are the initial troubleshooting steps?
A3: If you observe no degradation, consider the following initial checkpoints:
-
Compound Integrity: Confirm the chemical structure, purity (>95%), and stability of your PROTAC.
-
E3 Ligase Expression: Ensure your cell line expresses sufficient levels of Cereblon (CRBN). Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[5][6]
-
Target Engagement: Verify that your PROTAC can independently bind to both the target protein and CRBN (binary engagement).
-
Cell Permeability: Due to their size, PROTACs may have poor cell permeability.[6]
-
Concentration Range: You may be observing an extreme hook effect. Test a very broad range of concentrations (e.g., from picomolar to micromolar).
Q4: How does the PEG2 linker in my PROTAC affect its performance?
A4: The polyethylene (B3416737) glycol (PEG) linker is not just a spacer; its length and composition are critical. The PEG linker can influence the PROTAC's solubility, cell permeability, and, most importantly, the stability and geometry of the ternary complex.[7][8] An optimal linker length is crucial for effective degradation, and even small changes can significantly impact potency and selectivity.[7][8]
Troubleshooting Guides
Problem 1: A pronounced hook effect is observed, complicating the determination of DC50 and Dmax.
-
Likely Cause: At high concentrations, the formation of unproductive binary complexes (PROTAC-Target or PROTAC-CRBN) outcompetes the formation of the productive ternary complex.[3][4]
-
Troubleshooting Steps:
-
Confirm with a Full Dose-Response Curve: Perform a degradation experiment with a wide and granular range of PROTAC concentrations to clearly define the bell-shaped curve. This will help identify the optimal concentration for maximal degradation (Dmax).
-
Biophysical Characterization: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to study the kinetics and thermodynamics of binary and ternary complex formation. This can provide insight into the cooperativity of the system.
-
Optimize Incubation Time: Conduct a time-course experiment at a concentration that gives maximal degradation to determine the optimal treatment duration.
-
Rational PROTAC Redesign: If the hook effect is severe and occurs at low concentrations, consider synthesizing analogs with different linker lengths (e.g., varying the number of PEG units) to improve the stability of the ternary complex.[4]
-
Problem 2: No or very low target protein degradation is observed at all tested concentrations.
-
Likely Causes:
-
Troubleshooting Steps:
-
Verify CRBN Expression: Use Western blotting to confirm that your cell line expresses detectable levels of CRBN. If expression is low, consider using a different cell line.[5][6]
-
Assess Cell Permeability and Target Engagement: Use cellular thermal shift assays (CETSA) or NanoBRET™ assays to confirm that the PROTAC can enter the cells and bind to its target.[3]
-
Evaluate PROTAC Stability: Use LC-MS/MS to measure the stability of your PROTAC in cell culture media and cell lysates over the course of your experiment.
-
Test Different Linker Lengths: Synthesize and test a series of PROTACs with varying PEG linker lengths to identify the optimal length for your target protein.[4]
-
Quantitative Data Summary
The following table provides a representative summary of how quantitative data for different Thalidomide-PEG-linker-based PROTACs could be presented. The values are hypothetical and for illustrative purposes to demonstrate the impact of linker length on degradation performance.
| PROTAC ID | Linker (Number of PEG units) | Target Protein Binding (Kd, nM) | CRBN Binding (Kd, nM) | DC50 (nM) | Dmax (%) |
| PROTAC-A | 1 | 60 | 150 | >1000 | <10 |
| PROTAC-B | 2 | 58 | 145 | 120 | 88 |
| PROTAC-C | 3 | 55 | 155 | 45 | 96 |
| PROTAC-D | 4 | 52 | 160 | 180 | 82 |
| PROTAC-E | 5 | 50 | 148 | 450 | 65 |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol outlines the basic steps to assess the degradation of a target protein induced by a PROTAC incorporating Thalidomide-PEG2-C2-NH2.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of your PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.
-
Include a vehicle-only control (e.g., DMSO).
-
Treat the cells with the varying concentrations of the PROTAC and incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at its optimal degradation concentration (and a higher concentration within the hook effect range, if applicable) and a vehicle control for a shorter time (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the pre-cleared lysate with a primary antibody against your target protein overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with IP lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the eluate by Western Blot, probing for CRBN. A band for CRBN in the lane where the target protein was pulled down indicates the formation of the ternary complex.
-
Also, probe for the immunoprecipitated target protein as a positive control.
-
Visualizations
Caption: PROTAC mechanism and the hook effect.
Caption: Experimental workflow for Western Blotting.
Caption: Troubleshooting logic for the hook effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Thalidomide-PEG2-C2-NH2 TFA in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Thalidomide-PEG2-C2-NH2 TFA in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results using this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results are a common indicator of compound instability. This compound, like many small molecules, can degrade in solution over time. This degradation can be influenced by several factors including pH, temperature, light exposure, and the presence of enzymes in the experimental medium. This can lead to a decreased effective concentration of the active compound and the potential for off-target effects from degradation byproducts.
Q2: What are the primary causes of degradation for this compound in solution?
A2: The degradation of this compound is likely influenced by two main components: the thalidomide (B1683933) core and the PEG linker.
-
Thalidomide Core: Thalidomide is known to be susceptible to spontaneous hydrolysis, particularly at neutral to alkaline pH.[1] This hydrolysis can occur at the four amide bonds within its phthalimide (B116566) and glutarimide (B196013) rings.[1]
-
PEG Linker: While PEGylation can sometimes protect molecules from degradation, the ether linkages in the PEG chain can be susceptible to oxidation.[2]
-
TFA Salt: The trifluoroacetic acid (TFA) salt may also influence the compound's stability and biological activity.[3][4]
Q3: What is the expected half-life of this compound in solution?
A3: The specific half-life of this compound in various solutions has not been extensively reported. However, the half-life of thalidomide itself can range from 5 to 7 hours in human plasma.[5][6][7] The stability of the PEGylated conjugate should be experimentally determined under your specific conditions.
Q4: How can I minimize the degradation of my this compound stock solutions?
A4: To minimize degradation, it is recommended to prepare fresh stock solutions in a suitable anhydrous solvent like DMSO.[1] For short-term storage, aliquoting into single-use volumes and storing at -20°C is advisable. For long-term storage, -80°C is recommended.[8] Always protect the compound from light and moisture.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the stability of this compound in your experiments.
Issue 1: Inconsistent or no biological activity observed.
-
Possible Cause: The compound may have degraded in the stock solution or in the experimental medium.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions for your experiments.
-
Assess Stability in Your Medium: Perform a stability study of the compound in your specific cell culture medium or buffer at the experimental temperature (e.g., 37°C) over a time course (e.g., 0, 2, 4, 8, 24 hours). Analyze the samples by HPLC to determine the percentage of the compound remaining.
-
Consider TFA Counterion Effects: The TFA counterion can sometimes interfere with biological assays.[3][9] Consider performing a counterion exchange to a more biologically compatible salt like hydrochloride (HCl) or acetate.
-
Issue 2: Poor solubility or precipitation of the compound in aqueous solutions.
-
Possible Cause: While PEGylation generally improves solubility, the overall compound may still have limited aqueous solubility.
-
Troubleshooting Steps:
-
Optimize Solubilization: Ensure the initial stock solution in an organic solvent (e.g., DMSO) is fully dissolved before further dilution into aqueous buffers. Sonication may aid in dissolution.
-
Use of Excipients: For in vivo studies, formulation with excipients like cyclodextrins has been shown to improve the solubility and stability of thalidomide.[10]
-
Issue 3: Unexpected peaks observed in HPLC analysis.
-
Possible Cause: These peaks likely represent degradation products of this compound.
-
Troubleshooting Steps:
-
Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies by exposing the compound to acidic, basic, oxidative, and photolytic stress conditions. This can help in developing a stability-indicating HPLC method.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the degradation products and elucidate their structures.
-
Quantitative Data Summary
The following table summarizes the stability of thalidomide under different conditions. While this data is for the parent thalidomide, it provides a useful reference for understanding the potential stability of its derivatives.
| Condition | Remaining Compound (%) | Time | Reference |
| Refrigerated Suspension (3-5°C) | >92% | 35 days | [11][12] |
| Room Temperature Suspension | Within 5% of initial | 31 days |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution using HPLC
Objective: To determine the stability of this compound in a specific solution (e.g., cell culture medium, buffer) over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
The aqueous solution for stability testing (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solution: Dilute the stock solution to the final working concentration (e.g., 10 µM) in the pre-warmed (37°C) aqueous solution to be tested.
-
Time Zero (T=0) Sample: Immediately after dilution, take an aliquot of the test solution, and quench the degradation by adding 3 volumes of ice-cold acetonitrile. This will serve as your T=0 sample.
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., 37°C).
-
Time Point Collection: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots and immediately quench with 3 volumes of ice-cold acetonitrile.
-
Sample Preparation for HPLC:
-
Vortex the quenched samples.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the C18 column.
-
Use a suitable mobile phase gradient of water and acetonitrile (with 0.1% formic acid if needed for better peak shape).
-
Monitor the elution of the compound using a UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm).
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics.
-
Protocol 2: Counterion Exchange from TFA to HCl
Objective: To replace the trifluoroacetate (B77799) (TFA) counterion with a chloride (HCl) counterion.
Materials:
-
This compound
-
Dilute Hydrochloric Acid (HCl) solution (e.g., 0.1 M)
-
Water (high purity)
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the this compound in water.
-
Acidification: Add a stoichiometric excess of dilute HCl to the solution.
-
Lyophilization: Freeze the solution and lyophilize it to remove the water and excess HCl.
-
Repetition: To ensure complete exchange, redissolve the lyophilized powder in water and repeat the lyophilization process two more times.
-
Final Product: The resulting white powder will be the HCl salt of Thalidomide-PEG2-C2-NH2. Confirm the exchange and purity using appropriate analytical methods (e.g., NMR, LC-MS).
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for Thalidomide-PEG2-C2-NH2.
References
- 1. Influence of the stationary phase on the stability of thalidomide and comparison of different methods for the quantification of thalidomide in tablets using high-temperature liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thalidomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of an extemporaneously prepared thalidomide suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of off-target effects associated with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of off-target effects in thalidomide-based PROTACs?
A1: The primary cause of off-target effects stems from the inherent "molecular glue" activity of the thalidomide (B1683933) moiety (and its analogs like lenalidomide (B1683929) and pomalidomide).[1][2][] When the PROTAC's thalidomide component binds to its primary target, the E3 ligase Cereblon (CRBN), it can alter the surface of CRBN, creating a new binding site that recruits proteins not intended for degradation.[4][] These unintentionally degraded proteins are referred to as "neosubstrates".[1][4][]
Well-characterized neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3), which are key for lymphocyte development.[1][] Their degradation is responsible for the known immunomodulatory effects of thalidomide and its analogs.[1]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is linked to the therapeutic effects of lenalidomide in certain hematological disorders.[1]
-
SALL4: This transcription factor is a critical mediator of thalidomide's teratogenic effects.[1][]
-
Zinc Finger Proteins (ZFPs): A broad class of proteins that can be degraded by pomalidomide-based PROTACs, raising concerns about potential long-term side effects.[1][6][7][8]
These off-target degradation events can lead to unintended biological outcomes, including cellular toxicity and complex signaling pathway alterations, which can complicate experimental interpretation and reduce the therapeutic window of the PROTAC.[1][6]
Q2: How can I rationally design thalidomide-based PROTACs to minimize off-target effects?
A2: Several rational design strategies can be employed to minimize the off-target degradation of neosubstrates. These approaches focus on modifying the thalidomide moiety and the linker.
-
Modification of the Thalidomide Moiety: The phthalimide (B116566) ring of thalidomide is crucial for its interaction with CRBN and neosubstrates.[]
-
Linker Attachment Point: Studies have shown that attaching the linker at the C5 position of the phthalimide ring reduces off-target ZF protein degradation compared to attachments at the C4 position.[][6][7][8][9] This is a key strategy for improving selectivity.
-
Masking Hydrogen Bond Donors: The hydrogen bond donors adjacent to the phthalimide ring are often important for neosubstrate recruitment.[][6][7] Masking or removing these groups can reduce off-target activity.[][6]
-
Introducing Substitutions: Adding specific chemical groups, such as a methoxy (B1213986) group on the benzene (B151609) ring or a fluorine group at the C6 position, can block the degradation of certain neosubstrates while preserving CRBN binding.[]
-
-
Linker Optimization: The linker's length, rigidity, and chemical composition can significantly influence the stability and conformation of the productive ternary complex (Target-PROTAC-CRBN), thereby affecting degradation selectivity.[1][10] Optimizing the linker can favor the formation of the desired on-target complex while disfavoring interactions with off-target neosubstrates.[1]
Q3: What are the essential experimental methods for identifying off-target effects?
A3: A multi-pronged approach is necessary for the robust identification and validation of off-target effects.[11][12]
-
Global Proteomics (e.g., LC-MS/MS): This is the gold standard for an unbiased, global view of all proteins degraded upon PROTAC treatment.[1][11][13][14] By comparing the proteome of PROTAC-treated cells to vehicle-treated controls, researchers can identify all potential on- and off-target substrates.[11][12][14]
-
Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM): This method offers higher sensitivity and is used to validate the degradation of specific off-target candidates identified through global proteomics.[1]
-
Western Blotting: A widely used and straightforward technique to confirm the degradation of specific proteins identified in proteomics screens.[11] It is essential for validating results and performing dose-response analysis.[11][13]
-
Cellular Thermal Shift Assay (CETSA): This assay can assess the engagement of the PROTAC with both its intended target and potential off-targets within the cell.[10][11] Ligand binding often stabilizes a protein, leading to a higher melting temperature, which can be measured.[11]
Troubleshooting Guides
Problem 1: My global proteomics data reveals the degradation of several unexpected proteins in addition to my target.
-
Possible Cause: These unexpectedly degraded proteins are likely off-target effects. They could be known neosubstrates of the thalidomide-CRBN complex or novel off-targets resulting from promiscuous binding of your target ligand or specific conformations of the ternary complex.[1]
-
Troubleshooting Steps:
-
Cross-Reference with Known Neosubstrates: Compare your list of degraded proteins with established thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, and various ZFPs).[1]
-
Perform Dose-Response and Time-Course Experiments: Analyze the degradation kinetics (DC50 and Dmax) of both your target and the identified off-targets at various PROTAC concentrations and time points.[1][13] This can help differentiate direct degradation from downstream effects and determine if off-target degradation occurs at therapeutically relevant concentrations.[1]
-
Synthesize a Negative Control PROTAC: Create a control molecule, such as an epimer that doesn't bind the E3 ligase or a version with an inactive warhead that cannot bind the target protein.[1][12] If off-target degradation persists with the inactive warhead control, it is likely mediated by the thalidomide moiety.
-
Validate with an Orthogonal Method: Use Western Blotting or targeted proteomics to confirm the degradation of the most concerning off-target candidates with high sensitivity.[1][11]
-
Problem 2: My PROTAC shows potent on-target degradation but also causes significant cellular toxicity.
-
Possible Cause: The observed toxicity could be due to either "on-target" toxicity (the degradation of the target protein is inherently toxic to the cell) or "off-target" toxicity (the PROTAC is degrading one or more essential proteins).[1][12]
-
Troubleshooting Steps:
-
Evaluate the Function of Degraded Off-Targets: Research the biological roles of the off-target proteins identified in your proteomics experiments.[1] If proteins involved in critical cellular processes (e.g., cell cycle, transcription) are degraded, they are a likely cause of the toxicity.
-
Perform a Target Knockout/Knockdown Experiment: Use CRISPR-Cas9 or siRNA to eliminate your target protein. Then, treat these target-knockout cells with your PROTAC. If toxicity is still observed, it confirms an off-target mechanism is responsible.[1]
-
Conduct Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of PROTAC analogs with modifications designed to reduce off-target effects (as described in FAQ Q2). Correlate the reduction in off-target degradation with a decrease in cellular toxicity to confirm the source.[1]
-
Perform a Cell Viability Assay: Use assays like MTT or CellTiter-Glo to quantitatively determine the cytotoxic concentration of your PROTAC and ensure the solvent concentration is not contributing to toxicity.[12]
-
Problem 3: My Western blot results for an off-target protein do not match the quantitative proteomics data.
-
Possible Cause: This discrepancy can arise from differences in assay sensitivity, the specificity of the antibody used for the Western blot, or variations in experimental conditions.[12]
-
Troubleshooting Steps:
-
Check Antibody Specificity: The antibody used in the Western blot may have cross-reactivity with other proteins. If available, validate the antibody using knockout/knockdown cell lines for the off-target protein.[12]
-
Evaluate Assay Sensitivity: Mass spectrometry-based proteomics can often detect changes in low-abundance proteins that may be below the detection limit of a standard Western blot.[6] Consider using a more sensitive detection method or a higher-quality antibody.
-
Standardize Experimental Conditions: Ensure that cell culture conditions (passage number, confluency), treatment times, and concentrations are identical between the proteomics and Western blot experiments to ensure comparability.[10]
-
Optimize Western Blot Protocol: Ensure that protein transfer from the gel to the membrane is efficient and that antibody incubation times and concentrations are optimized.[12]
-
Data Presentation
Table 1: Common Neosubstrates of Thalidomide-Based CRBN Ligands
| Neosubstrate | Protein Class | Associated Ligand(s) | Potential Biological Consequence |
| IKZF1 (Ikaros) | Transcription Factor | Thalidomide, Lenalidomide, Pomalidomide | Immunomodulation, Hematopoietic effects[1][2][] |
| IKZF3 (Aiolos) | Transcription Factor | Thalidomide, Lenalidomide, Pomalidomide | Immunomodulation, Hematopoietic effects[1][2][] |
| CK1α | Kinase | Lenalidomide | Therapeutic effect in MDS[1] |
| SALL4 | Transcription Factor | Thalidomide | Teratogenicity (birth defects)[1][2][] |
| GSPT1 | Translation Termination Factor | CC-885 (Pomalidomide analog) | Anti-cancer activity[4][] |
| ZFP91 | Zinc Finger Protein | Pomalidomide | T-cell function regulation[] |
| Various ZFPs | Zinc Finger Proteins | Pomalidomide | Broad, potential for long-term side effects[1][6] |
Table 2: Summary of Design Strategies to Minimize Off-Target Effects
| Strategy | Approach | Rationale | Expected Outcome |
| Modify Linker Attachment | Connect linker to the C5 position of the phthalimide ring. | Steric hindrance at the C5 position can disrupt the formation of ternary complexes with neosubstrates like ZF proteins.[][6][7][9] | Reduced degradation of zinc finger proteins and other neosubstrates.[6][7][8] |
| Alter CRBN Ligand Moiety | Mask or remove H-bond donors near the phthalimide ring. | Hydrogen bonds are often critical for stabilizing the neosubstrate-CRBN interaction.[6][7] | Minimal off-target activity.[][6][7] |
| Alter CRBN Ligand Moiety | Introduce substitutions (e.g., methoxy, fluoro groups) at specific positions. | Can sterically block the binding site for neosubstrates without disrupting CRBN engagement.[] | Selective blocking of specific neosubstrate degradation.[] |
| Optimize Linker | Vary linker length, rigidity, and composition . | Can alter the geometry of the ternary complex, favoring on-target vs. off-target complex formation.[1][10] | Improved degradation selectivity for the target protein.[1] |
| Synthesize Controls | Use an inactive epimer or a warhead-modified PROTAC. | Helps distinguish between off-target effects mediated by the CRBN ligand versus the target-binding ligand.[1][12] | Clearer attribution of the source of off-target degradation. |
Visualizations
Caption: On-target vs. off-target mechanisms of thalidomide-based PROTACs.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Logical workflow for troubleshooting unexpected cellular toxicity.
Detailed Experimental Protocols
Protocol 1: Global Proteomics for Unbiased Off-Target Identification
-
Objective: To identify all proteins that are significantly degraded upon treatment with a thalidomide-based PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) to ~70-80% confluency. Treat cells with the PROTAC at its optimal degradation concentration (e.g., DC90) and a vehicle control (e.g., DMSO). Include a negative control PROTAC if available. Incubate for a duration sufficient to observe degradation (e.g., 6-24 hours).[12]
-
Cell Lysis and Protein Digestion: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a buffer containing a denaturant (e.g., 8M urea) and protease/phosphatase inhibitors. Determine protein concentration using a BCA assay. Reduce, alkylate, and digest the proteins into peptides using an enzyme like Trypsin.[11]
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from each condition (vehicle, PROTAC, control) with isobaric tags (e.g., Tandem Mass Tags). This allows for multiplexing and accurate relative quantification of proteins across all samples in a single MS run.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them using a high-resolution mass spectrometer coupled to a liquid chromatography system.[11][12]
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly and consistently downregulated in the PROTAC-treated samples compared to controls. These are your potential on- and off-target substrates.[11][12]
-
Protocol 2: Western Blotting for Off-Target Validation
-
Objective: To confirm and quantify the degradation of specific off-target proteins identified from proteomics.
-
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density in multi-well plates. Treat cells with a range of PROTAC concentrations (to determine DC50) alongside a vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[15]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the off-target protein of interest. Also, probe for a loading control (e.g., GAPDH, β-actin). Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the signal of the off-target protein to the loading control.[13] Plot the percentage of remaining protein against PROTAC concentration to determine the DC50 and Dmax values.[13]
-
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
-
Objective: To determine if the PROTAC induces the formation of a ternary complex between CRBN and a potential off-target protein in live cells.[7]
-
Methodology:
-
Cell Line Engineering: Create a cell line that expresses the off-target protein of interest fused to a NanoLuc® (NLuc) luciferase and CRBN fused to a HaloTag® protein.[7]
-
Cell Plating and Labeling: Plate the engineered cells in a white, 96-well assay plate. Add the HaloTag® NanoBRET™ 618 Ligand, which is cell-permeable and fluorescently labels the HaloTag-CRBN fusion protein.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells and incubate.
-
Signal Detection: Add the NanoBRET™ substrate to the cells. If the PROTAC brings the NLuc-off-target and HaloTag-CRBN proteins into close proximity (<10 nm), Bioluminescence Resonance Energy Transfer (BRET) will occur from the luciferase to the fluorophore.
-
Data Analysis: Measure the luminescence at two wavelengths (donor and acceptor). Calculate the NanoBRET™ ratio. A dose-dependent increase in the BRET ratio indicates PROTAC-induced ternary complex formation between CRBN and the off-target protein.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. UBE2G1 governs the destruction of cereblon neomorphic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Thalidomide-PEG2-C2-NH2 TFA for Maximum Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Thalidomide-PEG2-C2-NH2 TFA for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to achieve maximum degradation of my target protein?
A1: There is no single optimal concentration for this compound, as it is highly dependent on the specific target protein, the cell line used in the experiment, and the overall characteristics of the final PROTAC molecule.[1] To determine the optimal concentration for your specific system, it is essential to perform a dose-response experiment. A broad concentration range, for instance from 1 nM to 10 µM, should be tested to identify the concentration that results in the most significant degradation of the target protein.[2] This will also help in identifying and avoiding the "hook effect".
Q2: What is the "hook effect" and how can I avoid it?
A2: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where an excess concentration of the PROTAC molecule can lead to a decrease in degradation efficiency. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 ligase) that is required for ubiquitination and subsequent degradation.[2][3] To avoid this, it is crucial to perform a dose-response experiment with a wide range of concentrations to identify the optimal degradation window.[4]
Q3: My PROTAC is not showing any degradation of the target protein. What are the initial troubleshooting steps?
A3: If you are not observing any degradation, consider the following initial checkpoints:
-
PROTAC Integrity: Verify the chemical structure, purity (ideally >95%), and stability of your PROTAC stock solution. Degradation during storage or in the experimental media can impact its activity.[1]
-
E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by the thalidomide (B1683933) moiety of your PROTAC. Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[1]
-
Target Engagement: Ensure that your PROTAC is capable of binding to both the target protein and the CRBN E3 ligase independently (binary engagement).[1]
-
Cell Permeability: Due to their larger size, PROTACs can sometimes have poor cell permeability.[4][5][6] Consider performing assays to confirm cellular uptake.
Q4: How can I confirm that my PROTAC is forming the necessary ternary complex?
A4: The formation of the ternary complex (Target-PROTAC-CRBN) is a critical step for successful degradation. You can verify this by performing a co-immunoprecipitation (Co-IP) experiment. By pulling down the target protein, you can then use a Western blot to probe for the presence of CRBN, which would indicate the formation of the ternary complex.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during protein degradation experiments using this compound-based PROTACs.
| Issue | Possible Cause | Recommended Action |
| No or low target degradation | PROTAC instability or impurity. | Verify the purity and integrity of your PROTAC using techniques like LC-MS or NMR. Ensure proper storage conditions.[7] |
| Low expression of Cereblon (CRBN) E3 ligase in the cell line. | Confirm CRBN expression levels in your chosen cell line via Western blot or qPCR.[1] | |
| Poor cell permeability of the PROTAC. | Assess cell permeability using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[7] | |
| The "hook effect" due to excessively high PROTAC concentration. | Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration.[2][3] | |
| Inconsistent results between experiments | Poor solubility of the PROTAC. | Visually inspect for precipitation. Consider using solubility-enhancing agents or different solvent systems.[6] |
| Variability in cell confluence or passage number. | Maintain consistent cell culture conditions, including seeding density and passage number, for all experiments. | |
| Degradation observed, but not maximal | Suboptimal incubation time. | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximum degradation.[2] |
| Ternary complex is formed, but ubiquitination is inefficient. | Perform an in-vitro or in-cell ubiquitination assay to confirm that the target protein is being ubiquitinated upon PROTAC treatment.[5] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for DC50/Dmax Determination via Western Blot
This protocol outlines the steps to determine the optimal concentration (DC50) and maximum level of degradation (Dmax) for a this compound-based PROTAC.
-
Cell Seeding: Seed the desired cell line in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.[2]
-
PROTAC Treatment: Prepare a serial dilution of your PROTAC in the cell culture medium. A common concentration range to test is 0, 1, 10, 50, 100, 500 nM, and 1, 5, 10 µM.[2] Include a vehicle control (e.g., DMSO).
-
Incubation: Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined time (e.g., 24 hours).[3]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading for the Western blot.[2]
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) on the same or a separate blot.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detect the signal using an ECL substrate and an imaging system.[2]
-
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[3]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is designed to verify the interaction between the target protein and the CRBN E3 ligase in the presence of the PROTAC.
-
Cell Treatment: Treat cells with your PROTAC at a concentration that is expected to induce degradation (and a vehicle control) for a shorter duration (e.g., 2-4 hours) to capture the ternary complex before significant degradation occurs.[4]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[4]
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against your target protein overnight at 4°C to form antibody-protein complexes.[4]
-
Add fresh protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blot. Probe one membrane with an antibody against the target protein (as a positive control for the pulldown) and another membrane with an antibody against CRBN. A band for CRBN in the PROTAC-treated sample where the target protein was pulled down confirms the formation of the ternary complex.[1]
Signaling Pathways and Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: A logical workflow for troubleshooting PROTAC experiments.
References
Technical Support Center: Troubleshooting Thalidomide-PEG2-C2-NH2 TFA-Mediated Protein Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during targeted protein degradation experiments using Thalidomide-PEG2-C2-NH2 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate.[1][2] It is a key component for creating Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to hijack the cell's natural protein disposal system to eliminate a specific target protein.[3][4] The thalidomide (B1683933) component of this molecule specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] When incorporated into a PROTAC, this molecule facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7]
Q2: My PROTAC synthesized with this compound is not showing any degradation of my target protein. What are the initial troubleshooting steps?
A2: When you observe a lack of protein degradation, it is crucial to systematically investigate the potential causes. The primary areas to check are the integrity of your PROTAC, the components of your biological system, and the formation of the essential ternary complex.[5] Initial steps should include verifying the purity and stability of your synthesized PROTAC, ensuring your cell line expresses sufficient levels of CRBN, and confirming that your PROTAC can bind to both the target protein and CRBN.[1][5] It is also important to test a broad range of concentrations to rule out the "hook effect".[5][8]
Q3: What is the "hook effect" and how can I avoid it in my experiments?
A3: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of a PROTAC.[8][9] This occurs because the excess PROTAC molecules can lead to the formation of binary complexes (PROTAC-target protein or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN) that is necessary for degradation.[5][8][9] To avoid this, it is essential to perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., from 1 nM to 10 µM) to identify the optimal concentration for degradation.[5][10]
Q4: How can I confirm that my PROTAC is entering the cells and engaging with the target protein and CRBN?
A4: Due to their larger size, poor cell permeability can be a challenge for PROTACs.[5] To confirm that your PROTAC is entering the cells and binding to its intended targets, you can perform a Cellular Thermal Shift Assay (CETSA). CETSA can validate target engagement within the cellular environment.[1] Additionally, competitive binding assays using techniques like Fluorescence Polarization (FP) or TR-FRET can be used to confirm binding to recombinant CRBN.[1]
Q5: Could the PEG2 linker in my PROTAC be causing issues with stability or efficacy?
A5: The linker component of a PROTAC, including PEG linkers, plays a critical role in its stability and effectiveness.[11][12] While PEG linkers can improve solubility, they can also be susceptible to metabolic degradation, such as through O-dealkylation by cytochrome P450 enzymes, which can lead to a shorter half-life in vivo.[6] The flexibility of the PEG linker is also a factor; while some flexibility is needed, excessive flexibility can lead to a less stable ternary complex and reduced degradation efficiency.[6][13] If linker stability is suspected to be an issue, consider strategies like incorporating more rigid elements into the linker design.[6]
Troubleshooting Failed Protein Degradation
If you are experiencing a lack of target protein degradation, use the following guide to systematically troubleshoot the issue.
Diagram: Troubleshooting Workflow for Failed Protein Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. The Essential Role of Linkers in PROTACs [axispharm.com]
- 13. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve cell permeability of a Thalidomide-PEG2-C2-NH2 TFA PROTAC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the cell permeability of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on molecules with a Thalidomide-PEG2-C2-NH2 TFA structure.
Frequently Asked Questions (FAQs)
Q1: My Thalidomide-based PROTAC is potent in biochemical assays but shows low activity in cell-based assays. Could cell permeability be the issue?
A1: Yes, this is a common challenge with PROTACs. Potent activity in biochemical assays (e.g., target binding, ternary complex formation) that does not translate to cellular efficacy often points towards poor cell permeability. PROTACs are large molecules, typically with a high molecular weight (MW > 800 Da) and a large topological polar surface area (TPSA), placing them "beyond the Rule of 5" for oral bioavailability. These characteristics can significantly hinder their ability to passively diffuse across the lipophilic cell membrane. To confirm if permeability is the limiting factor, direct measurement using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay is recommended.
Q2: What are the key physicochemical properties of my this compound PROTAC that influence its cell permeability?
A2: Several physicochemical properties are critical for your PROTAC's ability to cross the cell membrane:
-
High Molecular Weight (MW): PROTACs inherently have a high MW due to their bifunctional nature.
-
Topological Polar Surface Area (TPSA): The presence of multiple polar groups in the Thalidomide ligand, the PEG linker, and the terminal amine contributes to a large TPSA, which can impede membrane transit.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of HBDs and HBAs increases the molecule's polarity, making it less favorable to enter the hydrophobic lipid bilayer of the cell membrane.
-
Linker Composition and Flexibility: The PEG2 linker in your PROTAC provides flexibility. While this can be advantageous, the optimal linker length and composition are crucial for balancing solubility and permeability.
-
Ionization State: The terminal primary amine (NH2) will be protonated at physiological pH, introducing a positive charge. The trifluoroacetic acid (TFA) counterion will also be present. Charged species generally exhibit lower passive diffusion across cell membranes.
Q3: How does the PEG2 linker in my PROTAC affect its permeability?
A3: The polyethylene (B3416737) glycol (PEG) linker has a multifaceted role in PROTAC permeability:
-
Increased Solubility: PEG linkers are hydrophilic and can improve the aqueous solubility of the PROTAC, which is a prerequisite for absorption.[1][2]
-
Conformational Flexibility and the "Chameleon Effect": The flexibility of the PEG linker can allow the PROTAC to adopt a folded conformation in the non-polar environment of the cell membrane. This folded state can shield the polar functional groups, reducing the effective TPSA and facilitating membrane crossing. This phenomenon is often referred to as the "chameleon effect."[1][3]
-
Linker Length: While a certain degree of flexibility is beneficial, the length of the PEG linker is a critical parameter to optimize. Shorter PEG linkers are often, but not always, associated with better permeability. Excessively long and flexible linkers can sometimes lead to decreased permeability.
Q4: What is the likely impact of the terminal primary amine (NH2) and the TFA salt on my PROTAC's permeability?
A4: The terminal amine and its TFA salt form can significantly influence permeability:
-
Terminal Amine (NH2): At physiological pH (around 7.4), a primary amine will be predominantly protonated, carrying a positive charge. This charge is generally detrimental to passive membrane permeability. However, in some cases, the presence of a charged group can be exploited for uptake by specific cellular transporters.
-
TFA Salt: The trifluoroacetate (B77799) (TFA) counterion is present to balance the positive charge of the protonated amine. While TFA is widely used in peptide and small molecule purification, it can influence the overall physicochemical properties of the molecule. Some studies on peptides suggest that TFA salts can impact membrane interactions and permeability.[4][5] It is possible that the TFA counterion could form an ion pair with the protonated amine, which might have different permeability characteristics than the free ions. For critical applications, exchanging the TFA counterion for a more biologically compatible one, such as hydrochloride (HCl), may be considered.[4]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving cell permeability issues with your this compound PROTAC.
Initial Assessment: Low Cellular Activity
Problem: My PROTAC shows good target engagement in biochemical assays but poor degradation in cellular assays.
Possible Cause: Low intracellular concentration due to poor cell permeability.
Troubleshooting Workflow:
Caption: A troubleshooting decision tree for addressing low cellular activity of a PROTAC.
Detailed Troubleshooting Steps
Step 1: Quantify Cell Permeability
-
Action: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) for an initial, high-throughput assessment of passive permeability. Follow up with a Caco-2 cell permeability assay for a more physiologically relevant measure that also accounts for active transport and efflux.
-
Expected Outcome: A quantitative apparent permeability coefficient (Papp) value.
| Permeability Class | Typical Papp (cm/s) | Interpretation |
| Low | < 1 x 10-6 | Permeability is likely a significant barrier to cellular activity. Focus on improving physicochemical properties. |
| Moderate | 1 - 10 x 10-6 | Permeability may be sufficient, but optimization could still enhance efficacy. |
| High | > 10 x 10-6 | Permeability is unlikely to be the primary limiting factor. Investigate other cellular processes. |
Step 2: If Permeability is Low (Papp < 1 x 10-6 cm/s), Optimize Physicochemical Properties
-
Strategy 1: Linker Modification
-
Vary Linker Length: Synthesize analogs with shorter (e.g., PEG1) or longer (e.g., PEG3, PEG4) linkers. There is often an optimal linker length for permeability, and a PEG2 linker may not be ideal for your specific target and warhead combination.
-
Increase Linker Rigidity: Replace the flexible PEG linker with more rigid moieties like an alkyl chain or a piperazine/piperidine ring. Increased rigidity can sometimes favor a pre-organized conformation that is more amenable to membrane crossing.
-
Modulate Linker Polarity: While your current linker is a polar PEG, consider synthesizing analogs with less polar alkyl linkers to decrease the overall TPSA and number of hydrogen bond acceptors.
-
-
Strategy 2: Promote Intramolecular Hydrogen Bonding (The "Chameleon Effect")
-
Concept: Introduce functional groups that can form intramolecular hydrogen bonds (IMHBs). This allows the PROTAC to adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, effectively "hiding" its polar groups.
-
Action: Consider strategic placement of amide or hydroxyl groups within the linker or on the warhead that can form IMHBs with nearby hydrogen bond acceptors.
-
Caption: The "Chameleon Effect": A PROTAC can adopt a folded conformation to shield its polar groups within the cell membrane.
-
Strategy 3: Modify the Terminal Group
-
Mask the Amine: Consider converting the terminal primary amine to a less polar functional group, such as an amide or a tertiary amine, if the primary amine is not essential for target engagement or E3 ligase recruitment.
-
Prodrug Approach: Temporarily mask the polar amine with a lipophilic group that can be cleaved by intracellular enzymes to release the active PROTAC. For example, acylation of the amine to form an amide that is a substrate for an intracellular amidase.
-
-
Strategy 4: Counterion Exchange
-
Action: If you suspect the TFA salt is negatively impacting permeability, perform a salt exchange to a hydrochloride (HCl) or acetate (B1210297) salt. This can be achieved by dissolving the PROTAC in a suitable solvent, adding the desired acid, and then removing the solvent and excess acid.
-
Step 3: If Permeability is Moderate to High, Investigate Other Factors
-
Problem: My PROTAC has acceptable permeability but still shows low cellular activity.
-
Possible Causes:
-
Active Efflux: The PROTAC may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.
-
Cellular Stability: The PROTAC may be rapidly metabolized or degraded within the cell.
-
Sub-optimal Ternary Complex Formation: Even with good permeability, the intracellular concentration may not be sufficient to drive the formation of a stable and productive ternary complex.
-
-
Troubleshooting:
-
Assess Efflux: In your Caco-2 assay, determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux. Consider co-incubation with known efflux pump inhibitors.
-
Evaluate Cellular Stability: Incubate the PROTAC with liver microsomes or hepatocytes and measure its degradation over time using LC-MS/MS.
-
Confirm Target Engagement in Cells: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that your PROTAC is engaging its target protein inside the cells.
-
Quantitative Data on PROTAC Permeability
The following tables provide representative data on how modifications to PROTAC structure can influence their physicochemical properties and permeability.
Table 1: Impact of Linker Composition on Physicochemical Properties and Permeability
| PROTAC Analog | Linker Composition | MW (Da) | TPSA (Ų) | cLogP | HBD | HBA | Papp (PAMPA) (10-6 cm/s) | Reference(s) |
| Hypothetical A | Alkyl Chain (C8) | ~850 | ~120 | ~5.5 | 2 | 8 | 2.5 | [6][7] |
| Hypothetical B | PEG2 | ~880 | ~140 | ~4.8 | 2 | 10 | 1.8 | [6][7] |
| Hypothetical C | PEG4 | ~924 | ~160 | ~4.1 | 2 | 12 | 1.2 | [6][7] |
| Hypothetical D | Piperazine | ~890 | ~130 | ~4.5 | 2 | 9 | 3.0 | [8] |
Table 2: Caco-2 Permeability Data for Published PROTACs
| PROTAC Name | Target/E3 Ligase | Linker Type | Papp (A-B) (10-6 cm/s) | Efflux Ratio | Reference(s) |
| MZ1 | BET/VHL | PEG/Alkyl | ~0.1 - 0.3 | ~1 | [8] |
| ARV-771 | BET/VHL | PEG/Alkyl | ~0.2 - 0.4 | ~1 | [8] |
| ARV-110 | AR/CRBN | Piperazine | Low (variable) | High | [1] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across a lipid-infused artificial membrane.
Materials:
-
PAMPA plate system (e.g., 96-well filter plate and acceptor plate)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
96-well UV-compatible microplate or LC-MS/MS vials
-
Plate reader or LC-MS/MS instrument
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well of the 96-well donor plate.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Start the Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
Data Analysis:
Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t) / C_eq])
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in acceptor well at time t
-
C_eq = Equilibrium concentration
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the permeability of a PROTAC across a monolayer of Caco-2 cells, which models the human intestinal epithelium and can indicate both passive and active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well or 96-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS instrument
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Prepare Dosing Solution: Dilute the PROTAC stock solution in transport buffer to the desired final concentration (e.g., 10 µM).
-
Permeability Measurement (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber. c. Incubate at 37°C with gentle shaking. d. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
Permeability Measurement (Basolateral to Apical - B to A): a. Repeat the process, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
Data Analysis:
-
Calculate the Papp for both the A to B and B to A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)
Mandatory Visualizations
Caption: PROTAC mechanism of action, highlighting the critical cell permeation step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Graphviz [graphviz.org]
Optimizing reaction conditions for conjugating Thalidomide-PEG2-C2-NH2 TFA
Technical Support Center: Conjugating Thalidome-PEG2-C2-NH2 TFA
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize reaction conditions for conjugating Thalidomide-PEG2-C2-NH2 TFA. This molecule contains a terminal primary amine, making it suitable for conjugation to carboxyl groups on proteins, antibodies, or other molecules using carbodiimide (B86325) chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the role of EDC and NHS in the conjugation reaction?
A1: This conjugation relies on carbodiimide chemistry to form a stable amide bond between the primary amine of your Thalidomide-PEG linker and a carboxyl group (-COOH) on a target molecule (e.g., a protein).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[1][2]
-
This intermediate is unstable in water and can hydrolyze, regenerating the original carboxyl group.[1][2] To improve efficiency, NHS (N-hydroxysuccinimide) or its water-soluble analog Sulfo-NHS is added.
-
NHS reacts with the EDC-activated carboxyl group to create a more stable, amine-reactive NHS ester.[2][3] This NHS ester has a longer half-life and reacts efficiently with the primary amine on your Thalidomide-PEG linker to form the final, stable amide bond.[2][3]
Q2: My Thalidomide-PEG2-C2-NH2 is a TFA salt. Will this affect the reaction?
A2: Yes, the trifluoroacetic acid (TFA) salt means the terminal amine is protonated. For the conjugation reaction to proceed, this amine must be deprotonated to act as a nucleophile. This is typically achieved by performing the reaction in a buffer with a pH between 7.2 and 8.5.[][5] You may also need to add a non-nucleophilic base, like DIPEA, to the reaction, although buffer choice is often sufficient.[6]
Q3: What are the optimal pH and buffer conditions for this two-step conjugation?
A3: A two-step protocol is recommended to maximize efficiency and minimize side reactions like protein cross-linking. Each step has a different optimal pH:
-
Step 1 (Carboxyl Activation): The activation of carboxyl groups with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0.[2][7][8] A common buffer for this step is 0.1 M MES (4-morpholinoethanesulfonic acid).[1][2][9]
-
Step 2 (Amine Coupling): The reaction of the NHS-activated molecule with the primary amine of Thalidomide-PEG2-C2-NH2 is most efficient at a physiological to slightly basic pH of 7.2-8.5.[][5] Buffers like Phosphate-Buffered Saline (PBS) or sodium bicarbonate are suitable for this step.[5][10][11]
Q4: What buffers should I avoid?
A4: It is critical to use buffers that do not contain primary amines or carboxyl groups, as these will compete in the reaction.[2][12]
-
Avoid: Tris (Tris(hydroxymethyl)aminomethane) and glycine (B1666218) buffers, as they contain primary amines that will react with the NHS-activated molecule.[12]
-
Avoid: Buffers with carboxylates, like acetate (B1210297) or citrate, during the EDC activation step, as they will compete with the target molecule's carboxyl groups.
Q5: How should I prepare and handle the reagents?
A5: EDC and NHS are moisture-sensitive and prone to hydrolysis.[1][10]
-
Always allow EDC and NHS vials to equilibrate to room temperature before opening to prevent condensation.[1][7]
-
Prepare EDC and NHS solutions immediately before use.[8][10] Do not store them in aqueous solutions.
-
If your Thalidomide-PEG linker is hydrophobic, it can be dissolved first in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[5][11][13]
Troubleshooting Guide: Low Conjugation Efficiency
Problem: My final conjugate yield is very low or zero.
This is a common issue that can usually be traced to reagent integrity, reaction conditions, or purification methods.[12][14] Use the following guide to diagnose the problem.
| Potential Cause | Recommended Solution |
| Inactive Reagents | Use fresh, high-quality reagents. EDC and NHS are highly hygroscopic.[1] Purchase new reagents if they have been opened multiple times or stored improperly. Prepare solutions immediately before use.[8][10] |
| Incorrect Buffer Composition | Ensure buffers are free of competing functional groups. Do not use Tris, glycine, or other amine-containing buffers for the amine coupling step.[12] Do not use carboxylate-containing buffers like acetate during the activation step. |
| Suboptimal pH | Optimize pH for each reaction step. Use a buffer at pH 4.5-6.0 (e.g., MES) for EDC/NHS activation.[2][7] For the subsequent amine coupling, adjust the pH to 7.2-8.5 (e.g., using PBS).[][5] |
| Hydrolysis of NHS Ester | Minimize the time between activation and coupling. The NHS-ester intermediate, while more stable than the O-acylisourea intermediate, can still hydrolyze in aqueous buffer.[1][] A common procedure is to activate the carboxyl-containing molecule for 15-30 minutes, then immediately add the amine-containing molecule.[7][10] |
| Insufficient Molar Excess of Reagents | Optimize the molar ratio of reactants. Start with a molar excess of the Thalidomide-PEG linker relative to the protein. A common starting point is a 5 to 20-fold molar excess. Also, ensure sufficient molar excess of EDC/NHS over the carboxyl groups being activated. |
| Steric Hindrance | Consider a linker with a longer spacer arm if accessibility is an issue. If the carboxyl or amine groups are buried within the protein's structure, the reaction may be inefficient.[14][15] |
| TFA Salt Protonation | Ensure the terminal amine is deprotonated. The reaction buffer for the second step should be at pH 7.2 or higher to ensure the primary amine on the Thalidomide-PEG linker is sufficiently nucleophilic.[5] |
| Precipitation of Reactants | Address solubility issues. If your protein or the Thalidomide-PEG linker precipitates, try reducing the concentration of reagents.[7] For hydrophobic linkers, dissolving them in a small amount of DMSO or DMF before adding to the buffer can help.[5][13] |
Data Presentation: Recommended Reaction Parameters
| Parameter | Step 1: Carboxyl Activation | Step 2: Amine Coupling |
| Objective | Activate -COOH groups to NHS esters | Conjugate primary amine to NHS ester |
| pH | 4.5 - 6.0 | 7.2 - 8.5 |
| Recommended Buffer | 0.1 M MES Buffer | 1X PBS or 0.1 M Sodium Bicarbonate |
| Typical Duration | 15 - 30 minutes at room temperature | 2 hours at room temperature, or overnight at 4°C |
| Key Reagents | Protein/-COOH, EDC, NHS (or Sulfo-NHS) | Activated Protein, Thalidomide-PEG2-C2-NH2 |
| Molar Ratio (Example) | [COOH] : [EDC] : [NHS] = 1 : 2 : 5 | [Activated COOH] : [Amine] = 1 : 10 |
Experimental Protocols
Protocol: Two-Step EDC/NHS Conjugation of Thalidomide-PEG2-C2-NH2 to a Protein
This protocol is a general guideline for conjugating the amine group of the Thalidomide linker to available carboxyl groups (e.g., on aspartic acid, glutamic acid, or the C-terminus) of a protein.
Materials:
-
Protein with carboxyl groups (Protein-COOH)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns for purification
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS vials to warm to room temperature before opening.
-
Prepare a solution of your Protein-COOH in ice-cold Activation Buffer (e.g., 1-5 mg/mL).
-
Prepare a 10-20 mg/mL solution of this compound in Coupling Buffer or DMSO if solubility is an issue.
-
Immediately before use, prepare solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL).
-
-
Step 1: Activation of Protein Carboxyl Groups
-
Purification of Activated Protein (Recommended)
-
To prevent side reactions, immediately remove excess EDC and NHS by-products using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This step also performs the necessary buffer exchange for the next step.
-
-
Step 2: Conjugation with Amine-Linker
-
Immediately add the Thalidomide-PEG2-C2-NH2 solution to the activated protein solution. Use a 10- to 20-fold molar excess of the amine-linker relative to the protein.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
-
Quenching the Reaction
-
Final Purification
-
Characterization
Visualizations
Caption: Workflow for two-step EDC/NHS conjugation.
Caption: Decision tree for troubleshooting low yield.
Caption: Chemical pathway for EDC/NHS conjugation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. glenresearch.com [glenresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 15. benchchem.com [benchchem.com]
- 16. interchim.fr [interchim.fr]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protein purification | Abcam [abcam.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmafocusamerica.com [pharmafocusamerica.com]
- 21. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in using Thalidomide-PEG2-C2-NH2 TFA and how to avoid them
Welcome to the technical support center for Thalidomide-PEG2-C2-NH2 TFA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the use of this reagent in your experiments, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 2-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine. The trifluoroacetic acid (TFA) salt form generally offers enhanced water solubility and stability compared to the free base.[1] Its primary application is in the development of PROTACs, where it serves as a building block to be conjugated with a ligand for a specific target protein.
Q2: How should I properly store and handle this compound?
Proper storage is crucial to maintain the integrity of the compound. For long-term storage, it is recommended to keep it at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is acceptable.[2][3][4] It is advisable to store the compound under a nitrogen atmosphere to prevent degradation from moisture and air.[2][3] When preparing stock solutions, it is best to aliquot them to avoid repeated freeze-thaw cycles.[4][5]
Q3: In which solvents is this compound soluble?
While specific solubility data for the TFA salt is not always provided, thalidomide and its derivatives are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2] The PEG linker is incorporated to improve hydrophilicity and aqueous solubility.[2] However, the overall solubility of a final PROTAC molecule will depend on the properties of the conjugated target protein ligand. For aqueous buffers, the solubility is expected to be low.[2]
Q4: Why is the TFA salt form of the compound provided?
The trifluoroacetic acid (TFA) salt form of amine-containing compounds is common in peptide and linker synthesis. The TFA salt generally enhances the stability and water solubility of the compound compared to its free base form, which can be prone to instability.[1][6] At equivalent molar concentrations, the salt and free forms typically exhibit comparable biological activity.[1]
Troubleshooting Guide
This section addresses common problems that may be encountered during the use of this compound in PROTAC synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield in Conjugation Reaction | Inactive Amine: The terminal primary amine may be unreactive due to the TFA salt. | Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to neutralize the TFA salt and free the amine for reaction. A 2-3 fold excess of the base is typically recommended. |
| Inefficient Coupling Reagents: The chosen coupling reagents may not be effective for the specific substrates. | Use fresh, high-quality coupling reagents. For amide bond formation with a carboxylic acid, HATU or HBTU are commonly used and often effective. | |
| Poor Solubility of Reactants: One or more of the reactants may not be fully dissolved in the reaction solvent, leading to an incomplete reaction. | Ensure all reactants are fully dissolved. Consider using a solvent known to dissolve thalidomide derivatives, such as DMF or NMP. Gentle heating or sonication can aid dissolution, but monitor for potential degradation.[5] | |
| Difficulty Dissolving the Compound | High Crystallinity: The compound may exist in a crystalline form with high lattice energy. | Use sonication or vortexing to aid dissolution in your chosen solvent. Gentle heating can also be applied cautiously.[2] |
| Precipitation in Aqueous Buffers: The compound or the resulting PROTAC has low aqueous solubility. | For biological assays, prepare a high-concentration stock solution in 100% DMSO. Dilute this stock into the aqueous assay buffer immediately before use, ensuring the final DMSO concentration is low (typically ≤1%) to avoid precipitation.[7] | |
| Inconsistent Results in Biological Assays | Precipitation of Final PROTAC: The synthesized PROTAC may be precipitating in the assay medium, leading to variable active concentrations. | Visually inspect for any precipitation before and during the experiment. Filter the final solution through a 0.22 µm filter to remove undissolved particles.[2] |
| "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the desired ternary complex, leading to reduced degradation. | Test a wide range of PROTAC concentrations in your degradation assays to identify the optimal concentration range and observe any potential hook effect. |
Experimental Protocols
General Protocol for Amide Bond Coupling to a Carboxylic Acid-Containing Target Ligand
This protocol describes a general method for conjugating this compound to a target protein ligand that contains a carboxylic acid functional group.
Materials:
-
This compound
-
Target ligand with a carboxylic acid moiety
-
Coupling reagent (e.g., HATU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-containing target ligand (1.0 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes at room temperature. This step is crucial to neutralize the TFA salt.
-
In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by LC-MS to check for the formation of the desired product and consumption of the starting materials.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product using flash column chromatography or preparative HPLC.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC synthesized using Thalidomide-PEG2-C2-NH2.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Troubleshooting Workflow for Low Reaction Yield
This decision tree provides a logical workflow for troubleshooting low yields in conjugation reactions.
Caption: Decision tree for troubleshooting low PROTAC synthesis yields.
References
Technical Support Center: Enhancing the Efficacy of Thalidomide-PEG2-C2-NH2 TFA-Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Thalidomide-PEG2-C2-NH2 TFA-based degraders.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a this compound-based degrader?
A1: A this compound-based degrader, a type of Proteolysis Targeting Chimera (PROTAC), is a heterobifunctional molecule designed to eliminate specific proteins of interest (POIs) from cells.[1][] It operates by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][] The molecule consists of three key components:
-
A ligand that binds to the target protein (POI): This "warhead" ensures the selectivity of the degrader.
-
A thalidomide-based ligand: This moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase, which is part of the CRL4-CRBN complex.[3][4][5]
-
A PEG2-C2-NH2 linker: This connects the POI-binding ligand and the thalidomide (B1683933) moiety.[6]
By simultaneously binding to both the POI and CRBN, the PROTAC forms a ternary complex.[3][7] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3][5] The degrader itself is not degraded and can act catalytically to eliminate multiple POI molecules.[4]
Q2: What is the specific role of the "this compound" component?
A2: This component is an E3 ligase ligand-linker conjugate.[6]
-
Thalidomide: Acts as the E3 ligase recruiter by specifically binding to Cereblon (CRBN).[4][8]
-
PEG2 Linker: The two-unit polyethylene (B3416737) glycol (PEG) linker provides a flexible and soluble spacer to optimally position the target protein and the E3 ligase for efficient ubiquitination.[1][9] The linker's length and composition are critical for the formation and stability of the ternary complex.[8][10]
-
C2-NH2: This represents a 2-carbon spacer with a terminal amine group, which is often used for conjugation to the POI ligand.
-
TFA (Trifluoroacetic acid): This is often a counterion from the purification process and is not part of the final degrader structure once conjugated.
Q3: How does the linker composition, particularly the PEG component, influence degrader performance?
A3: The linker is a critical determinant of a PROTAC's efficacy and is not merely a passive spacer.[9][11] The PEG linker in this compound-based degraders influences several key properties:
-
Solubility and Permeability: PEG linkers are hydrophilic and can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[4][10] However, excessive hydrophilicity can hinder cell permeability.[12]
-
Ternary Complex Formation: The length and flexibility of the linker are crucial for the stable formation of a productive ternary complex.[10][13] An optimal linker length is required; a linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins together.[9][10]
-
Physicochemical Properties: The linker can be modified to improve overall drug-like properties, such as metabolic stability.[10]
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound-based degraders.
Problem: No or weak degradation of the target protein is observed.
This is a frequent challenge with several potential root causes. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Action |
| Poor Cell Permeability | The large size and molecular weight of PROTACs can limit their ability to cross the cell membrane.[14][15] Solution: Modify the linker to improve physicochemical properties.[8][14] Conduct cellular uptake assays to measure the intracellular concentration of the degrader.[16] |
| Inefficient Ternary Complex Formation | The degrader may not be effectively bringing the target protein and E3 ligase together. This could be due to a suboptimal linker length or unfavorable binding cooperativity.[10][13] Solution: Synthesize and test a series of degraders with varying linker lengths (e.g., PEG1, PEG3, PEG4).[8] Perform in vitro pull-down or co-immunoprecipitation (co-IP) assays to confirm ternary complex formation.[17][18][19] Biophysical assays like TR-FRET or SPR can also be used.[14] |
| Low E3 Ligase Expression | The chosen cell line may not express sufficient levels of CRBN, the E3 ligase recruited by thalidomide.[20] Solution: Verify CRBN expression levels in your cell line via Western blot or qPCR. Select a cell line known to have robust CRBN expression. |
| Incorrect PROTAC Concentration (Hook Effect) | At very high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) more readily than the productive ternary complex, leading to reduced degradation.[10][14] Solution: Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration range and observe the characteristic bell-shaped curve of the hook effect.[14][21] |
| PROTAC Instability | The degrader may be unstable in the cell culture medium or rapidly metabolized within the cells.[14] Solution: Assess the stability of your degrader in media over the experimental time course using LC-MS. |
| Suboptimal Experimental Conditions | The incubation time may be too short, or the cell lysis and Western blot protocols may not be optimized for your target protein.[20] Solution: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration.[3][4] Ensure your lysis buffer is appropriate and that your primary antibody for Western blotting is specific and sensitive.[20] |
| Lack of Target Engagement | The "warhead" of your PROTAC may not be binding to the target protein with sufficient affinity inside the cell. Solution: Confirm target engagement using cellular thermal shift assays (CETSA) or NanoBRET assays.[15] |
Problem: The "Hook Effect" is observed, limiting the effective concentration range.
| Potential Cause | Recommended Action |
| High PROTAC Concentrations Favoring Binary Complexes | Excessive concentrations lead to the formation of non-productive binary complexes instead of the required ternary complex.[14] Solution: Always perform a comprehensive dose-response curve to determine the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation occurs (DC50).[20] Use lower concentrations in the nanomolar to low micromolar range.[14] |
| Poor Cooperativity in Ternary Complex Formation | The binding of the PROTAC to one protein partner does not sufficiently promote the binding of the other. Solution: Redesign the PROTAC with a different linker or attachment points to enhance positive cooperativity.[14] Measure ternary complex formation and stability using biophysical assays.[14] |
Problem: Off-target effects are suspected.
| Potential Cause | Recommended Action |
| Degradation of Other Proteins | The thalidomide moiety is known to induce the degradation of other proteins, known as neosubstrates (e.g., IKZF1, IKZF3, SALL4).[22][23] The "warhead" may also have off-targets. Solution: Perform proteomics studies (e.g., using mass spectrometry) to get a global view of protein level changes upon treatment with your degrader.[24] |
| Non-Degrader-Mediated Effects | The observed phenotype may be due to simple inhibition of the target or off-targets, rather than degradation. Solution: Synthesize and test an inactive control molecule. A common strategy is to modify the thalidomide ligand (e.g., by methylating the glutarimide (B196013) nitrogen) to prevent it from binding to CRBN.[25] This control should not induce degradation but will have the same "warhead." |
Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[5]
Table 1: Example Degradation Data for a Hypothetical Thalidomide-PEG2-C2-NH2-Warhead PROTAC
| PROTAC Concentration | % Target Protein Remaining (Normalized to Vehicle) |
| Vehicle (DMSO) | 100% |
| 0.1 nM | 95% |
| 1 nM | 75% |
| 10 nM | 40% |
| 100 nM | 15% |
| 1 µM | 30% |
| 10 µM | 60% |
Note: This data illustrates a typical dose-response curve with a hook effect at higher concentrations.
Table 2: Key Performance Metrics for PROTACs
| Parameter | Definition | Typical Range | Desired Value |
| DC50 | The concentration of PROTAC that induces 50% degradation of the target protein.[4] | Sub-nanomolar to micromolar | Lower |
| Dmax | The maximum percentage of protein degradation achievable with the PROTAC.[4] | >80% | Higher |
| Cell Permeability (Papp) | Apparent permeability coefficient, often measured in Caco-2 cell assays.[4] | Varies widely | Higher |
Experimental Protocols
1. Western Blot Analysis of Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[10][26]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[3][5]
-
Treat cells with a serial dilution of the PROTAC (e.g., 8-12 concentrations ranging from 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3][5][20]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.[3][5]
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[4][5][14]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[3][20]
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C.[3][20]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[3][14]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3][14]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C.[1][3]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][3]
-
-
Detection and Analysis:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.[4]
-
Quantify band intensities using densitometry software (e.g., ImageJ).[1]
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin) and then to the vehicle control to determine the percentage of remaining protein.[4][20]
-
2. Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is to verify the interaction between the target protein and the E3 ligase in the presence of the degrader.
-
Cell Treatment and Lysis:
-
Seed cells in larger format plates (e.g., 10 cm dishes) to ensure sufficient protein yield.[20]
-
Treat cells with the PROTAC at a concentration that gives strong degradation (e.g., 3-5x DC50) for a shorter time period (e.g., 2-6 hours) to capture the complex before the target is fully degraded.[20] Include a vehicle control.
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 0.1-0.5% Tween-20 or NP-40) with protease and phosphatase inhibitors.[27]
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against your target protein (or the E3 ligase) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blot.
-
Probe one blot with an antibody against the E3 ligase (CRBN) and another with an antibody against the target protein to confirm their co-precipitation.
-
Visualizations
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: The "Hook Effect" at high PROTAC concentrations.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Exploring the Impact of E3 Ligase Choice on Protein Degrader Effectiveness – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 18. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
- 22. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 23. researchgate.net [researchgate.net]
- 24. biocompare.com [biocompare.com]
- 25. benchchem.com [benchchem.com]
- 26. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 27. assaygenie.com [assaygenie.com]
Refining experimental protocols for reproducible results with Thalidomide-PEG2-C2-NH2 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for reproducible results with Thalidomide-PEG2-C2-NH2 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic chemical compound used in the field of targeted protein degradation. It is an E3 ligase ligand-linker conjugate, incorporating the Thalidomide (B1683933) moiety which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a 2-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[1] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ligase to induce the degradation of the target protein.[1]
Q2: How should I store and handle this compound?
For long-term storage, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere to prevent degradation. For experimental use, it is advisable to prepare fresh solutions and use them on the same day to ensure optimal activity.
Q3: What are the key parameters to evaluate the effectiveness of a PROTAC synthesized with this linker?
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The two key parameters are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC. A higher Dmax signifies greater efficacy.[2][3][4]
Q4: What is the "hook effect" and how can I mitigate it in my experiments?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.
Troubleshooting Guide
Problem 1: No or low degradation of the target protein is observed.
| Possible Cause | Recommended Solution |
| Inefficient Ternary Complex Formation | The PEG2 linker may be too short or too rigid for your specific target protein and E3 ligase, preventing the formation of a stable ternary complex. Synthesize and test PROTACs with different linker lengths and compositions. |
| Poor Cell Permeability | The physicochemical properties of the final PROTAC, including the PEG2 linker, may limit its ability to cross the cell membrane. Perform a cell permeability assay (e.g., PAMPA or Caco-2) to assess cell uptake.[5] |
| Low Expression of Cereblon (CRBN) | The cell line used may not express sufficient levels of CRBN, the target E3 ligase for the thalidomide moiety. Confirm CRBN expression levels in your cell line using Western blotting or qPCR. |
| Compound Instability | The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized within the cells. Assess the stability of your PROTAC in media over the time course of your experiment using techniques like LC-MS. |
| Impact of TFA Salt | The trifluoroacetic acid (TFA) salt form may influence the compound's solubility, stability, or cellular activity. If inconsistent results are observed, consider performing a salt exchange to an alternative form like HCl. |
Problem 2: High variability in experimental results.
| Possible Cause | Recommended Solution |
| Inconsistent Compound Preparation | Ensure the compound is fully dissolved before each experiment. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and overall cell health, as these factors can influence protein expression levels and cellular responses. |
| Assay Execution | Standardize all steps of the experimental protocol, including incubation times, reagent concentrations, and washing steps, to minimize variability between experiments. |
Quantitative Data Summary
The following table provides representative data for the degradation of a target protein (e.g., BRD4) using a hypothetical PROTAC synthesized with a Thalidomide-PEG2 linker. These values are for illustrative purposes to demonstrate how to present such data. Actual DC50 and Dmax values will be specific to the target protein, cell line, and experimental conditions.
| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-PEG2 | BRD4 | HeLa | 50 | >90 |
| PROTAC-PEG4 | BRD4 | HeLa | 25 | >95 |
| PROTAC-PEG6 | BRD4 | HeLa | 10 | >98 |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in response to treatment with a PROTAC synthesized from this compound.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 2: Ternary Complex Formation Assay (Illustrative)
This is a generalized protocol for assessing ternary complex formation using a proximity-based assay like TR-FRET.
-
Reagent Preparation: Prepare solutions of your purified target protein, the CRBN E3 ligase complex, and the PROTAC in an appropriate assay buffer.
-
Antibody Labeling: Use terbium-conjugated and fluorescently-labeled secondary antibodies that specifically recognize tags on your target protein and E3 ligase.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and a serial dilution of the PROTAC.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Antibody Addition: Add the labeled antibodies to the wells and incubate to allow for binding.
-
Signal Detection: Measure the time-resolved fluorescence energy transfer (TR-FRET) signal using a plate reader. An increased FRET signal indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of action of a Thalidomide-PEG2-based PROTAC.
Caption: General experimental workflow for evaluating a PROTAC.
References
How to assess and mitigate the cytotoxicity of Thalidomide-PEG2-C2-NH2 TFA
Welcome to the technical support center for Thalidomide-PEG2-C2-NH2 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in assessing and mitigating the potential cytotoxicity of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates a thalidomide-based ligand that binds to the protein Cereblon (CRBN) and a 2-unit polyethylene (B3416737) glycol (PEG) linker.[1][2] CRBN is a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3] By binding to CRBN, thalidomide (B1683933) and its derivatives can modulate the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[4][5][6] This compound is often used in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within the cell.[1][2]
Q2: What are the expected cytotoxic effects of thalidomide and its derivatives?
A2: Thalidomide and its analogs have demonstrated anti-cancer properties, particularly in the context of multiple myeloma.[7][8][9] Their cytotoxic effects are often linked to their immunomodulatory activities and their ability to induce apoptosis in cancer cells.[7] For instance, they can enhance the cytotoxicity of natural killer (NK) cells against tumor cells.[10][11] The specific cytotoxicity of this compound, when used in a PROTAC, will largely depend on the downstream effects of degrading its intended target protein.
Q3: How does the PEG2 linker in this compound potentially influence its cytotoxicity?
A3: PEGylation, the attachment of polyethylene glycol (PEG) chains to a molecule, is a common strategy in drug development to improve a compound's pharmacological properties.[12][13] The inclusion of a PEG2 linker can:
-
Reduce Toxicity: PEGylation can shield the molecule, potentially reducing off-target effects and overall cytotoxicity.[14][15][16]
-
Improve Solubility and Stability: PEG is hydrophilic and can enhance the solubility and stability of the compound in biological media.[12][14]
-
Prolong Half-Life: By increasing the molecule's size, PEGylation can reduce its clearance from the body, leading to a longer half-life.[12][13]
However, the specific impact of the short PEG2 linker on the cytotoxicity of this particular conjugate would need to be determined experimentally.
Q4: What are the common in vitro assays to assess the cytotoxicity of this compound?
A4: Several in vitro assays can be used to measure the cytotoxicity of this compound.[17][18][19] These assays typically measure cell viability or cell death. Common methods include:
-
Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of viable cells.[19][20]
-
Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays detect damage to the cell membrane, which is a hallmark of cell death.[19][21]
-
Apoptosis Assays (e.g., Annexin V/PI staining): These flow cytometry-based assays can distinguish between live, apoptotic, and necrotic cells.[20]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which correlates with the number of viable cells.[21]
Troubleshooting Guide
This guide addresses common issues that may arise during the cytotoxic assessment of this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or the presence of air bubbles.[22] | Ensure a homogenous cell suspension before and during seeding. Avoid using the outermost wells of the plate if edge effects are suspected. Check for and remove any air bubbles before taking readings. |
| Unexpectedly high cell viability at high compound concentrations | The compound may be precipitating out of solution at higher concentrations. The compound could also be interfering with the assay itself (e.g., by directly reducing the assay reagent).[21] | Visually inspect the wells for any precipitate. Test the solubility of the compound in the culture medium. Run a control with the compound in cell-free media to check for assay interference.[21] |
| Poor solubility of the compound in culture medium | The compound may have lipophilic properties. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium. Gentle vortexing or sonication may aid dissolution.[21] |
| High background signal in negative control wells | Contamination of the cell culture (e.g., with mycoplasma). The assay reagent may be unstable or improperly prepared. | Regularly test cell cultures for mycoplasma contamination. Prepare fresh assay reagents and ensure they are stored correctly. |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on mitochondrial activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[20]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the diluted compound to the respective wells. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[20]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log-concentration of the compound to determine the half-maximal inhibitory concentration (IC50).[20]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based protocol helps to differentiate between apoptotic and necrotic cell death.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution to the cell suspension.[20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Gate the cell populations to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[20]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thalidomide–A Notorious Sedative to a Wonder Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide - Wikipedia [en.wikipedia.org]
- 9. Thalidomide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Thalidomide and immunomodulatory derivatives augment natural killer cell cytotoxicity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 13. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEGylated liposomes enhance the effect of cytotoxic drug: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 17. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 18. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 19. kosheeka.com [kosheeka.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Optimizing Experiments with Thalidomide-PEG2-C2-NH2 TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing experimental conditions when working with Thalidomide-PEG2-C2-NH2 TFA, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates a thalidomide (B1683933) analog, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 2-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. Its primary use is in the synthesis of PROTACs, where a ligand for a target protein of interest is coupled to the terminal amine group. This resulting bifunctional molecule is designed to recruit the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Q2: How should I prepare a stock solution of this compound?
Due to the limited aqueous solubility of thalidomide and its derivatives, it is recommended to first prepare a high-concentration stock solution in an organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. For maximum solubility, ensure the compound is fully dissolved in DMSO before making further dilutions into aqueous buffers for your experiments. It is advisable to prepare fresh aqueous solutions for daily use and to store stock solutions at -20°C or -80°C for long-term stability.
Q3: What is the significance of the Trifluoroacetic Acid (TFA) salt form?
Thalidomide-PEG2-C2-NH2 is often supplied as a TFA salt, which can enhance its water solubility and stability compared to the free base form. However, residual TFA in your experimental setup can be problematic. TFA is a strong acid and can alter the pH of your buffer, and it has been shown to exhibit cytotoxicity and interfere with cellular assays, even at nanomolar concentrations. For sensitive applications such as cell-based assays or in vivo studies, the removal of TFA or exchange to a more biocompatible salt like hydrochloride or acetate (B1210297) may be necessary.
Q4: What are the general considerations for choosing a buffer system for experiments involving this compound?
When working with PEGylated compounds, it is crucial to select a buffer system that maintains the stability and activity of your PROTAC and the proteins involved in the assay. Here are some general guidelines:
-
pH: A pH range of 7.0 to 8.0 is generally suitable for most cellular and biochemical assays involving PROTACs.
-
Buffer Type: Phosphate-buffered saline (PBS), borate, or carbonate buffers are good starting points. Avoid buffers containing primary amines, such as Tris, as they can potentially react with your compound if it has reactive functionalities.
-
Additives: To improve the solubility and stability of your PROTAC, you can consider including additives such as low concentrations of non-ionic detergents (e.g., Tween-20) or glycerol.
-
Ionic Strength: The salt concentration (e.g., NaCl) can influence protein-protein interactions and the stability of the ternary complex. It may be necessary to optimize the ionic strength for your specific system.
Troubleshooting Guide
Problem 1: My PROTAC synthesized from this compound is not inducing degradation of my target protein.
This is a common challenge in PROTAC development. Here is a logical workflow to troubleshoot this issue:
Problem 2: I am observing a "hook effect" in my dose-response experiments.
The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[2]
Solutions:
-
Adjust Concentration Range: Test your PROTAC at lower concentrations (in the nanomolar to low micromolar range) to identify the optimal concentration for maximal degradation.[2]
-
Perform a Wide Dose-Response: Always conduct experiments over a broad range of concentrations to fully characterize the degradation profile and identify the hook effect.[2]
-
Biophysical Assays: Use techniques like TR-FRET, SPR, or ITC to measure the formation of the ternary complex at different PROTAC concentrations to understand the relationship between complex formation and degradation.[2]
Problem 3: The solubility of my final PROTAC is poor in aqueous buffers.
PROTACs are often large molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility.
| Strategy | Rationale | Recommended Action |
| Co-solvent Usage | Increase the polarity of the solvent system. | Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your assay (typically ≤ 0.5%). |
| Buffer Optimization | Alter the net charge of the PROTAC and target protein to reduce aggregation. | Adjust the pH of your buffer. Proteins are often least soluble at their isoelectric point (pI). |
| Formulation Strategies | Use excipients to improve solubility. | For in vivo studies, consider formulations such as amorphous solid dispersions or lipid-based delivery systems.[3] |
| Structural Modification | Introduce polar or ionizable groups. | During the design phase, consider incorporating basic nitrogen-containing groups into the linker to improve solubility.[3] |
Experimental Protocols
Protocol 1: Cellular Protein Degradation Assay (Western Blotting)
This protocol outlines the steps to assess the ability of a PROTAC to induce the degradation of a target protein in a cellular context.[4]
Materials:
-
Cells expressing the target protein and CRBN
-
Complete cell culture medium
-
Thalidomide-based PROTAC
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow them to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of your PROTAC in complete cell culture medium. It is crucial to perform a wide dose-response (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
Aspirate the old medium and add the PROTAC-containing medium to the cells.
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours). A time-course experiment is recommended to determine the optimal incubation period.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane and probe with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for a loading control protein.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Protocol 2: In Vitro Ternary Complex Formation Assay (TR-FRET)
This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to detect the formation of the Target-PROTAC-CRBN ternary complex.[5]
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged CRBN-DDB1 complex (e.g., His-tagged)
-
TR-FRET donor-conjugated antibody against the target protein's tag (e.g., Tb-anti-GST)
-
TR-FRET acceptor-conjugated antibody against the CRBN's tag (e.g., AF488-anti-His)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
PROTAC of interest
-
384-well assay plates
Procedure:
-
Reagent Preparation: Prepare solutions of the target protein, CRBN-DDB1 complex, and antibodies in the assay buffer at appropriate concentrations. The optimal concentrations of these reagents need to be determined empirically.
-
Assay Setup:
-
Add a fixed concentration of the target protein and the CRBN-DDB1 complex to the wells of a 384-well plate.
-
Add serial dilutions of your PROTAC to the wells. Include a DMSO control.
-
Add the donor and acceptor-conjugated antibodies to the wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-180 minutes), protected from light.
-
Signal Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve, which indicates the formation of the ternary complex.
-
Visualizations
Quantitative Data Summary
Table 1: Degradation Efficiency of Representative Cereblon-Recruiting PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax (%) |
| ARV-825 | BRD4 | Various | < 1 nM | > 90% |
| dBET1 | BRD4 | MV4-11 | ~100 nM | > 90% |
| SD-36 | STAT3 | SU-DHL-1 | 28 nM | > 90% |
| DT2216 | BCL-XL | MOLT-4 | 63 nM | ~91% |
| ARV-110 | Androgen Receptor | VCaP | 10-40 nM | > 80% |
Note: These values are approximate and can vary depending on the specific experimental conditions.[6][7][8]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syncing with Industry Leaders: A High-Activity PROTAC Library for Targeted Protein Degradation (Part III) [bldpharm.com]
- 8. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Featuring Thalidomide-PEG2-C2-NH2 TFA
In the innovative field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3]
This guide provides an objective comparison of Thalidomide-PEG2-C2-NH2 TFA, a widely used E3 ligase ligand-linker conjugate, with other common PROTAC linker classes, supported by representative experimental data and detailed protocols.
In Focus: this compound
This compound is a pre-formed chemical building block used in PROTAC synthesis.[4][] It consists of:
-
Thalidomide: A well-established ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4]
-
PEG2 Linker: A two-unit polyethylene (B3416737) glycol (PEG) chain. PEG linkers are known to be flexible and hydrophilic, which can improve a PROTAC's solubility and cell permeability.[][7]
-
C2-NH2 Moiety: A two-carbon alkyl chain with a terminal primary amine, which serves as a convenient attachment point for conjugation with a POI-binding ligand.
-
TFA (Trifluoroacetic Acid): A counterion that forms a salt with the amine, improving the compound's stability and handling.
The combination of a proven E3 ligase ligand with a flexible, hydrophilic linker makes this an excellent starting point for many PROTAC development projects.
Comparative Analysis of PROTAC Linker Classes
The choice of linker profoundly impacts the ability of a PROTAC to induce a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1] Linkers are generally categorized based on their primary chemical composition and flexibility.[2]
Table 1: Comparison of Common PROTAC Linker Architectures
| Linker Class | Key Characteristics | Advantages | Disadvantages | Representative Motifs |
| PEG Linkers | Hydrophilic, flexible chains of ethylene (B1197577) glycol units.[7] | Enhances solubility and cell permeability; synthetically tractable and easy to modify.[1][8] | Can lead to excessive flexibility, potentially hindering stable ternary complex formation; may have lower metabolic stability.[2] | Thalidomide-PEG2-C2-NH2, PEG3, PEG4 chains |
| Alkyl Linkers | Hydrophobic, flexible hydrocarbon chains.[8] | Simple, synthetically accessible, and offer a high degree of conformational freedom.[] | Poor aqueous solubility can limit bioavailability and cellular uptake.[2] | Propyl, Hexyl, and longer alkane chains |
| Rigid Linkers | Contain cyclic or planar elements that restrict conformation.[2] | Can pre-organize the PROTAC into a bioactive conformation, enhancing potency and stability.[] | Limited flexibility may not be optimal for all target-E3 ligase pairs; can be more synthetically challenging. | Piperazine/piperidine rings, aromatic systems, alkynes |
| Click Chemistry Linkers | Formed via bioorthogonal reactions, typically resulting in a triazole ring.[8] | Allows for modular and efficient synthesis of PROTAC libraries for rapid optimization.[8] | The resulting triazole moiety can influence the physicochemical properties of the final PROTAC. | Triazole-containing linkers |
Data Presentation: Performance Comparison
The efficacy of a PROTAC is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[9] The following table presents hypothetical but representative data for the degradation of a target "Protein K" to illustrate how linker choice can affect performance.
Table 2: Representative Performance Data for Protein K Degraders
| PROTAC Construct | Linker Type | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PK-Degrader-1 | PEG2-C2 | Thalidomide | 45 | 92 | 6.8 |
| PK-Degrader-2 | Hexyl (Alkyl) | Thalidomide | 120 | 85 | 3.5 |
| PK-Degrader-3 | Piperazine (Rigid) | Thalidomide | 25 | 98 | 5.2 |
| PK-Degrader-4 | PEG4-C2 | Thalidomide | 60 | 90 | 7.1 |
This data is for illustrative purposes. Actual performance is highly dependent on the specific target protein, E3 ligase, and cellular context.
Experimental Protocols
Accurate determination of PROTAC performance requires robust experimental methods.
Protocol 1: Western Blot for DC50 and Dmax Determination [10][11]
-
Cell Culture: Plate the desired cell line in 6-well plates and allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Treat cells with the PROTACs for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of total protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) as well.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[9]
Mandatory Visualization
The following diagrams illustrate key concepts in PROTAC development.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Standard workflow for evaluating PROTAC degradation efficiency.
Caption: Logical framework for PROTAC linker selection and optimization.
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of Thalidomide-Based Degraders
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of thalidomide-based PROTACs with varying polyethylene (B3416737) glycol (PEG) linker lengths, specifically comparing a PROTAC featuring a PEG2 linker (such as Thalidomide-PEG2-C2-NH2 TFA) with its PEG3 and PEG4 counterparts.
The length of the PEG linker plays a pivotal role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase.[1] A linker that is too short may result in steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1]
Quantitative Comparison of PROTAC Efficacy
The following tables summarize representative data on how PEG linker length can influence key performance indicators of a thalidomide-based PROTAC. The values presented are illustrative and based on general trends observed in PROTAC development.[2][3]
Table 1: In Vitro Degradation of Target Protein
| Linker | DC50 (nM) | Dmax (%) |
| PEG2 | 75 | 80 |
| PEG3 | 30 | 95 |
| PEG4 | 50 | 90 |
-
DC50: Half-maximal degradation concentration. A lower value indicates higher potency.
-
Dmax: Maximum percentage of target protein degradation. A higher value indicates greater efficacy.
Table 2: Ternary Complex Formation and Cellular Permeability
| Linker | Ternary Complex Cooperativity (α) | Cellular Permeability (10⁻⁶ cm/s) |
| PEG2 | 5 | 2.5 |
| PEG3 | 15 | 2.0 |
| PEG4 | 10 | 1.8 |
-
Ternary Complex Cooperativity (α): A measure of the stability of the ternary complex. A higher value indicates a more stable complex.
-
Cellular Permeability: The ability of the PROTAC to cross the cell membrane.
Experimental Protocols
Western Blot for Protein Degradation Assay
This protocol is used to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[1]
Materials:
-
Cell line expressing the target protein
-
PROTACs with varying PEG linker lengths
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.[4][5]
Materials:
-
SPR instrument and sensor chips
-
Purified target protein and E3 ligase complex (e.g., CRBN-DDB1)
-
PROTACs with varying PEG linker lengths
-
Running buffer
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD_binary).
-
Separately, immobilize the target protein and inject the PROTAC to determine its affinity for the target.
-
-
Ternary Complex Analysis:
-
Inject a constant, saturating concentration of the target protein mixed with a series of PROTAC concentrations over the immobilized E3 ligase.
-
Measure the binding kinetics to determine the affinity of the ternary complex (KD_ternary).
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary.[6]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC measures the heat changes associated with binding events to determine the thermodynamic parameters of interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[7]
Materials:
-
Isothermal titration calorimeter
-
Purified target protein and E3 ligase complex
-
PROTACs with varying PEG linker lengths
-
ITC buffer
Procedure:
-
Binary Titrations:
-
Titrate the PROTAC into a solution of the E3 ligase to determine the binary binding parameters.
-
Titrate the PROTAC into a solution of the target protein.
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex to measure the thermodynamics of ternary complex formation.
-
-
Data Analysis: Analyze the data to determine KD, ΔH, and stoichiometry for both binary and ternary interactions to calculate cooperativity.
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
References
Validating Thalidomide-PEG2-C2-NH2 TFA in a New Cell Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of Thalidomide-PEG2-C2-NH2 TFA, a key component in Proteolysis Targeting Chimeras (PROTACs), within a novel cell model. It offers a comparative analysis against alternative E3 ligase ligands, detailed experimental protocols, and quantitative data to support your research and development efforts.
Introduction to this compound in PROTAC Technology
This compound is a bifunctional molecule composed of a thalidomide (B1683933) derivative that binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected via a 2-unit polyethylene (B3416737) glycol (PEG) linker to an amine group ready for conjugation to a target protein ligand.[1][2] In the context of a PROTAC, this molecule serves to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of a specific protein of interest (POI).
The efficacy of a PROTAC is contingent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The choice of E3 ligase ligand and the nature of the linker are critical determinants of the potency and selectivity of the resulting degrader.[3]
Performance Comparison: CRBN vs. Alternative E3 Ligase Ligands
While thalidomide and its analogs (pomalidomide, lenalidomide) are the most widely used CRBN ligands, other E3 ligases like the von Hippel-Lindau (VHL) tumor suppressor are also frequently exploited in PROTAC design. The choice between these systems depends on several factors, including the target protein, the cell type, and the desired pharmacokinetic properties.[]
| E3 Ligase Ligand Class | Representative Ligand | Key Advantages | Key Disadvantages |
| CRBN-based | Thalidomide, Pomalidomide | Well-established chemistry; smaller, often more "drug-like" molecules; broad applicability across many targets.[3] | Activity can be dependent on CRBN expression levels; potential for off-target effects related to CRBN's native functions.[] |
| VHL-based | VHL-1 | Can be more potent in certain contexts; offers a different selectivity profile.[5] | VHL ligands are typically larger and more peptide-like, which can pose challenges for cell permeability and oral bioavailability.[5] |
| IAP-based | Bestatin derivatives | Can induce apoptosis through a dual mechanism of protein degradation and IAP inhibition. | Less commonly used, and the library of available ligands is smaller. |
| MDM2-based | Nutlin derivatives | Can be effective in p53-wildtype cancers by stabilizing p53 in addition to degrading the target protein. | Activity is often restricted to specific cancer contexts. |
Quantitative Comparison of BRD4 Degraders
The following table presents representative data for PROTACs targeting the BRD4 protein, a common benchmark in degrader development. This illustrates the typical efficacy of thalidomide-based degraders and provides a comparison with a VHL-based alternative.
| PROTAC | E3 Ligase Ligand | Linker | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| ARV-825 | Pomalidomide | PEG/Alkyl | BRD4 | RS4;11 | ~1 | >95 | [6] |
| Representative Thalidomide-PEG2 PROTAC | Thalidomide | PEG2 | BRD4 | H661 | >5000 | ~60 | [7] |
| MZ1 | VHL-1 | Alkyl | BRD4 | HeLa | ~25 | >90 | [8] |
Note: DC₅₀ (Degradation Concentration 50) is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of degradation achieved. Data is compiled from multiple sources and experimental conditions may vary.[6][7][8]
Experimental Workflow for Validation in a New Cell Model
The successful validation of a this compound-based PROTAC in a new cell model requires a systematic approach to confirm its mechanism of action and efficacy.
Caption: Experimental workflow for PROTAC validation.
New Cell Model Checklist
Before initiating experiments, consider the following factors:
-
Target Protein Expression: Confirm that your protein of interest is endogenously expressed at a detectable level in the new cell line.
-
CRBN Expression: As thalidomide recruits CRBN, its expression is essential for PROTAC activity. Verify CRBN mRNA and protein levels. Low CRBN expression is a common reason for the lack of activity of CRBN-based PROTACs.[9]
-
Cell Line Context: The efficacy of a PROTAC can be cell-line dependent. Consider the genetic background and any known resistance mechanisms of the chosen cell line.[9]
-
Potential Resistance Mechanisms: Be aware of potential resistance mechanisms such as the overexpression of efflux pumps (e.g., MDR1) or mutations in the components of the E3 ligase complex (e.g., CUL2 for VHL-based PROTACs or CRBN itself).[1][2]
Detailed Experimental Protocols
Western Blot for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC₅₀ and Dₘₐₓ values.[10]
Mechanistic Validation: Proteasome Inhibition
To confirm that protein loss is due to proteasomal degradation, perform a rescue experiment.
-
Protocol: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or carfilzomib) for 1-2 hours before adding the PROTAC.
-
Analysis: Assess target protein levels by Western Blot. If the PROTAC-induced degradation is blocked by the proteasome inhibitor, it confirms a proteasome-dependent mechanism.[11]
Ubiquitination Assay
This assay directly assesses whether the PROTAC induces the ubiquitination of the target protein.
-
Protocol:
-
Treat cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated protein to accumulate).
-
Lyse the cells under denaturing conditions.
-
Immunoprecipitate the target protein using a specific antibody.
-
Perform a Western Blot on the immunoprecipitated sample using an anti-ubiquitin antibody.
-
-
Analysis: An increase in the high-molecular-weight smear of ubiquitinated protein in the PROTAC-treated sample indicates successful target ubiquitination.[12][13]
Global Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics can provide an unbiased view of the PROTAC's specificity.
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives robust on-target degradation.
-
LC-MS/MS Analysis: Lyse the cells, digest the proteins into peptides, and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance are potential off-targets.[14][15]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of a thalidomide-based PROTAC and the logic for assessing off-target effects.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Logical flow for assessing off-target effects.
By following this comprehensive guide, researchers can systematically and rigorously validate the efficacy of this compound-based PROTACs in new cellular contexts, thereby accelerating the development of novel targeted protein degraders.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sapient.bio [sapient.bio]
A Comparative Analysis of Thalidomide vs. Pomalidomide-Based PROTAC Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice of E3 ligase ligand is a critical design parameter in the development of effective Proteolysis Targeting Chimeras (PROTACs). Among the most utilized E3 ligase recruiters are derivatives of the immunomodulatory drugs (IMiDs) thalidomide (B1683933) and pomalidomide (B1683931), which hijack the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide provides an objective, data-driven comparison of thalidomide- and pomalidomide-based PROTACs, offering insights into their performance, supported by experimental data and detailed methodologies.
Executive Summary
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The choice between thalidomide and pomalidomide as the CRBN-recruiting moiety can significantly impact the resulting PROTAC's efficacy, selectivity, and physicochemical properties. Generally, pomalidomide has emerged as a preferred CRBN ligand in many applications due to its higher binding affinity for CRBN, which can lead to more efficient formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent protein degradation.[1] Pomalidomide also offers a versatile point for linker attachment that often orients away from the CRBN binding interface, allowing for greater flexibility in PROTAC design.[1]
Data Presentation: Quantitative Comparison
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize comparative data for thalidomide- and pomalidomide-based PROTACs targeting various proteins. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Degradation Efficacy of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Thalidomide | PEG | BRD4 | HeLa | ~25 | >90 | [Hypothetical Data] |
| PROTAC B | Pomalidomide | PEG | BRD4 | HeLa | ~5 | >95 | [Hypothetical Data] |
| dBET1 | Thalidomide | Ethyl | BRD4 | THP-1 | 8 | >90 | [2] |
| ARV-825 | Pomalidomide | PEG/Alkyl | BRD4 | RS4;11 | <1 | >98 | [Hypothetical Data] |
Table 2: Comparative Degradation Efficacy of BTK-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC C | Thalidomide | Alkyl | BTK | MOLM-14 | ~50 | >85 | [Hypothetical Data] |
| PROTAC D | Pomalidomide | Alkyl | BTK | MOLM-14 | ~10 | >90 | [Hypothetical Data] |
Table 3: Binding Affinity of Ligands to CRBN
| Ligand | CRBN Binding Affinity (KD) | Reference |
| Thalidomide | ~250 nM | [3] |
| Pomalidomide | ~157 nM | [3] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of action for both thalidomide- and pomalidomide-based PROTACs involves the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: General mechanism of CRBN-based PROTACs.
Typical Experimental Workflow for PROTAC Evaluation
A standardized workflow is crucial for assessing the efficacy and mechanism of action of a novel PROTAC.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs.
Western Blot Analysis for Target Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation.[2]
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells (e.g., HeLa, THP-1) at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[2]
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Collect the supernatant containing the protein lysate.[2]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[2]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[2]
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.[2]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[2]
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.[5]
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitination machinery.
Methodology:
-
Reaction Setup (on ice):
-
Prepare a master mix containing ubiquitination buffer, ATP, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and ubiquitin.[6]
-
In separate tubes, combine the master mix with the recombinant target protein and the E3 ligase complex (CRBN-DDB1).[6]
-
Add the PROTAC at various concentrations or a DMSO vehicle control.[6]
-
Include negative controls, such as reactions lacking E1, E3, or the PROTAC, to ensure the observed ubiquitination is specific.[6]
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1-2 hours to allow for ubiquitination to occur.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.[6]
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful, label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[7][8]
Methodology:
-
Immobilization:
-
Immobilize the biotinylated E3 ligase (e.g., CRBN) onto a streptavidin-coated sensor chip.[7]
-
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the E3 ligase, flow different concentrations of the PROTAC over the immobilized E3 ligase and measure the association and dissociation rates.
-
To measure the binding of the PROTAC to the target protein, a competitive binding assay or immobilization of the target protein can be performed.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase. The formation of the ternary complex will result in a further increase in the SPR signal.[9]
-
Alternatively, a fixed concentration of the PROTAC can be co-injected with varying concentrations of the target protein.[10]
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.[7]
-
The cooperativity factor (alpha), which indicates the extent to which the binding of one component enhances the binding of the other, can be calculated from the binary and ternary binding affinities.[7]
-
Conclusion
Both thalidomide and pomalidomide are effective CRBN ligands for the development of PROTACs. However, the higher binding affinity of pomalidomide for CRBN often translates into more potent degradation of target proteins.[3] The choice between these two scaffolds should be guided by the specific therapeutic target, desired pharmacokinetic properties, and synthetic accessibility. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive evaluation and comparison of novel PROTACs, facilitating the rational design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aragen.com [aragen.com]
- 8. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. o2hdiscovery.co [o2hdiscovery.co]
The Pivotal Role of the PEG2 Linker in Thalidomide-Based PROTACs: A Comparative Analysis of Degradation Efficiency
For Immediate Release
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker connecting the target-binding ligand and the E3 ligase recruiter is a critical determinant of a PROTAC's efficacy. This guide provides a comprehensive comparison of how the PEG2 linker in molecules like Thalidomide-PEG2-C2-NH2 TFA influences degradation efficiency compared to other linker alternatives. This analysis is supported by a compilation of experimental data from various studies and detailed experimental protocols for researchers, scientists, and drug development professionals.
The core function of a PROTAC is to induce the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The length, flexibility, and chemical properties of the linker are instrumental in optimizing the geometry and stability of this ternary complex. A suboptimal linker can lead to steric hindrance or an unproductive complex formation, thereby diminishing the degradation efficiency.
Impact of PEG Linker Length on PROTAC Performance
Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their tunable length. The number of PEG units directly dictates the spatial distance between the two ends of the PROTAC, which is a crucial factor for effective protein degradation.
Systematic studies on various target proteins have demonstrated that there is an optimal linker length for maximal degradation, and deviations from this optimum, either shorter or longer, can result in reduced potency.
Comparative Degradation Efficiency of Thalidomide-Based PROTACs
The following table summarizes representative data on the degradation of BRD4 by thalidomide-based PROTACs with varying PEG linker lengths. The key performance metrics are:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achievable. A higher Dmax indicates greater efficacy.
| PROTAC Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| PEG2 | BRD4 | Various | >1000 | ~50-60 | Generally less effective, suggesting the linker is too short for optimal ternary complex formation.[1][2] |
| PEG3 | BRD4 | Various | Variable | Variable | Potency can be highly dependent on the specific PROTAC architecture.[2] |
| PEG4 | BRD4 | Various | <500 | >90 | Shows significantly improved degradation compared to shorter linkers.[1] |
| PEG5 | BRD4 | Various | <100 | >95 | Often identified as an optimal linker length for potent BRD4 degradation in several studies.[1] |
Note: The data presented is a synthesis of findings from multiple research articles and should be interpreted as a general trend. Experimental conditions may vary between studies.
From the compiled data, it is evident that for BRD4 degradation using thalidomide-based PROTACs, a PEG2 linker is generally suboptimal, leading to significantly lower potency and efficacy compared to longer PEG linkers. This is likely due to the short linker failing to effectively bridge BRD4 and the Cereblon (CRBN) E3 ligase to form a stable and productive ternary complex. As the PEG linker length increases, a notable improvement in degradation efficiency is observed, with PEG4 and PEG5 linkers often demonstrating high potency.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical workflow for assessing degradation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for protein degradation analysis.
Experimental Protocols
Accurate quantification of protein degradation is essential for comparing the efficacy of different PROTACs. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation Assessment
This is a standard and widely used method for quantifying the reduction in the levels of a specific protein.
1. Cell Culture and Treatment:
-
Seed the appropriate cell line (e.g., HeLa, MCF7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and heat to denature the proteins.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a high-throughput, plate-based immunoassay that can be used to quantify protein levels in cell lysates.
1. Cell Lysis:
-
Culture and treat cells with PROTACs in a 96-well or 384-well plate format.
-
Lyse the cells directly in the wells using a lysis buffer compatible with the HTRF reagents.
2. HTRF Reaction:
-
Add the HTRF antibody cocktail, containing a donor-labeled antibody and an acceptor-labeled antibody that both recognize the target protein, to the cell lysates.
-
Incubate the plate at room temperature for the recommended time to allow for antibody binding.
3. Signal Detection:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two different wavelengths.
-
The ratio of the acceptor and donor fluorescence signals is proportional to the amount of target protein present.
4. Data Analysis:
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.
-
Determine the DC50 and Dmax values from the dose-response curve.
Mass Spectrometry-Based Proteomics for Unbiased Analysis
Mass spectrometry (MS) offers a powerful approach for the global and unbiased quantification of protein degradation, allowing for the assessment of off-target effects.
1. Sample Preparation:
-
Treat cells with the PROTAC of interest and a vehicle control.
-
Lyse the cells and extract the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis, or perform label-free quantification.
2. LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer will determine the mass-to-charge ratio of the peptides and their fragment ions.
3. Data Analysis:
-
Use specialized software to identify the peptides and quantify their relative abundance across the different samples.
-
Determine the fold change in the abundance of each identified protein in the PROTAC-treated samples compared to the control.
-
This allows for the quantification of the degradation of the intended target and any unintended off-target proteins.
Conclusion
The length of the PEG linker in thalidomide-based PROTACs is a critical parameter that significantly influences degradation efficiency. The available data strongly suggests that a PEG2 linker, as found in this compound, is likely to be suboptimal for inducing potent degradation of many target proteins, such as BRD4, when compared to longer PEG linkers. The optimal linker length needs to be empirically determined for each target protein and E3 ligase combination. The experimental protocols provided herein offer a robust framework for the systematic evaluation of PROTAC efficacy and selectivity, enabling the rational design of next-generation protein degraders. Researchers and drug developers should prioritize the optimization of the linker as a key step in the development of effective PROTAC-based therapeutics.
References
A Comparative Guide to Validating Target Engagement of Thalidomomide-Based PROTACs
For researchers, scientists, and drug development professionals, confirming that a Proteolysis Targeting Chimera (PROTAC) successfully engages its intended targets is a critical step in preclinical evaluation. This guide provides an objective comparison of key methodologies for validating the target engagement of PROTACs that utilize a Thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
The efficacy of a PROTAC is fundamentally dependent on its ability to form a ternary complex, bringing a target protein of interest (POI) and an E3 ligase into proximity to trigger ubiquitination and subsequent degradation.[1][2] Validating this engagement is a multi-step process that involves confirming direct binding to both the POI and the E3 ligase, and observing the functional downstream consequence of protein degradation. Thalidomide (B1683933) and its derivatives are widely used to recruit the CRBN E3 ligase complex.[3][4][5]
A variety of biophysical, in-cell, and functional assays are available to interrogate these interactions. The choice of method depends on the specific question being addressed, from initial confirmation of binary binding to quantitative assessment of ternary complex formation in a live-cell context.
Comparison of Target Engagement Validation Methods
The validation workflow typically progresses from cell-free biophysical assays that confirm direct binding to cellular assays that measure target engagement and degradation under more physiologically relevant conditions.[6]
| Assay Category | Specific Method | Measures | Key Quantitative Data | Throughput | Advantages | Limitations |
| Biophysical (Cell-Free) | Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) | Binary & Ternary Binding Kinetics | KD, kon, koff, Ternary Complex Half-life | Low-Medium | Provides detailed kinetic and affinity data.[7][8] | Requires purified proteins; can be technically demanding.[9] |
| Isothermal Titration Calorimetry (ITC) | Binary & Ternary Binding Thermodynamics | KD, ΔH, ΔS, Stoichiometry (n) | Low | Gold standard for thermodynamic characterization.[7][9] | Requires large amounts of pure protein; low throughput. | |
| Fluorescence Polarization (FP) | Binary & Ternary Binding Affinity | KD, IC50, Cooperativity (α) | High | Homogeneous assay, suitable for HTS; provides affinity data.[8][10] | Requires fluorescently labeled probe; can be challenging for ternary complex analysis.[8] | |
| In-Cell Target Engagement | Cellular Thermal Shift Assay (CETSA®) | Intracellular Target Binding | Thermal Shift (ΔTm), EC50 | Medium | Label-free; measures engagement in intact cells, reflecting permeability and binding.[11][12] | Not all binding events cause a thermal shift; indirect measure of affinity.[13] |
| NanoBRET™ Target Engagement Assay | Intracellular Target Binding | IC50, Kd (apparent) | High | Measures binding in live cells; quantitative and high-throughput.[14][15][16] | Requires genetic modification (NanoLuc® fusion); relies on a competitive tracer.[17] | |
| Functional (Cellular) | Western Blot | Target Protein Degradation | DC50 (concentration for 50% degradation), Dmax (maximal degradation) | Low | Direct, gold-standard visualization of protein loss.[18] | Low throughput; semi-quantitative. |
| In-Cell ELISA / High-Content Imaging | Target Protein Degradation | DC50, Dmax | High | Higher throughput quantification of protein levels. | Requires specific and validated antibodies. | |
| Mass Spectrometry (Proteomics) | Global Proteome Changes | Fold-change in protein abundance | Low-Medium | Unbiased, proteome-wide view of selectivity and off-targets.[2][18] | Technically complex; requires specialized instrumentation and bioinformatics. |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for three widely used assays representing different stages of the validation cascade.
Fluorescence Polarization (FP) for Binary Binding Affinity
This protocol determines the binding affinity of the PROTAC for Cereblon (CRBN). A similar setup can be used for the protein of interest (POI).
Principle: A small, fluorescently labeled ligand (tracer) for CRBN will tumble rapidly in solution, resulting in low fluorescence polarization. When bound by the larger CRBN protein, its tumbling slows, and polarization increases. The PROTAC is introduced as a competitor, displacing the tracer and causing a decrease in polarization, from which the binding affinity (IC50/Ki) can be calculated.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
CRBN Protein: Recombinant human CRBN/DDB1 complex.
-
Fluorescent Tracer: A known fluorescent ligand for CRBN (e.g., a fluorescein-labeled thalidomide analog).
-
Test Compound: Thalidomide-PEG2-C2-NH2 TFA-based PROTAC, serially diluted in DMSO.
-
-
Assay Setup:
-
In a 384-well, non-binding black plate, add the assay buffer.
-
Add the fluorescent tracer at a fixed concentration (typically at or below its Kd for CRBN).
-
Add the CRBN protein at a concentration that yields approximately 50-80% of the maximal polarization signal.
-
Add the serially diluted PROTAC. Include controls for no competition (DMSO vehicle) and maximal competition (high concentration of unlabeled thalidomide).
-
-
Incubation & Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®) for Intracellular Target Engagement
This protocol assesses whether the PROTAC binds to its target protein inside intact cells.
Principle: Ligand binding often stabilizes a target protein, increasing its resistance to thermal denaturation.[12] By heating cells treated with the PROTAC across a range of temperatures, this stabilization can be detected as more target protein remaining in the soluble fraction compared to untreated cells.[13]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein to ~80% confluency.
-
Treat cells with the PROTAC at various concentrations or a single, fixed concentration. Include a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 1-4 hours) to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein in each sample using Western Blot or ELISA.
-
Plot the percentage of soluble protein against the temperature to generate a "melting curve." A shift in the curve to higher temperatures in PROTAC-treated samples indicates target engagement.[12]
-
Western Blot for PROTAC-Mediated Protein Degradation
This is the definitive functional assay to confirm that target engagement leads to the desired outcome: degradation of the target protein.
Principle: Cells are treated with the PROTAC, and the level of the target protein is quantified by immunoblotting. A reduction in the protein band intensity compared to controls indicates successful degradation.
Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation to remove cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples to the same total protein concentration.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Immunoblotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein. Also probe for a loading control protein (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Perform densitometry analysis to quantify the band intensity of the target protein, normalized to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing the Process: Workflows and Pathways
Understanding the relationships between the PROTAC, its targets, and the validation assays is key to a successful development campaign.
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: A logical workflow for validating PROTAC target engagement.
Caption: A decision guide for selecting the appropriate validation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pelagobio.com [pelagobio.com]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 16. selvita.com [selvita.com]
- 17. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Researcher's Guide to E3 Ligase Linkers: A Side-by-Side Comparison for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. While often considered a simple bridge, the linker's length, composition, and attachment point profoundly influence a PROTAC's ability to induce the degradation of a specific protein of interest (POI). This guide provides an objective, data-driven comparison of different E3 ligase linkers for specific targets, offering researchers, scientists, and drug development professionals a comprehensive resource to inform rational PROTAC design.
The efficacy of a PROTAC is not solely reliant on the individual binding affinities of its warhead and E3 ligase ligand. The formation of a stable and productive ternary complex—comprising the POI, the PROTAC, and an E3 ligase—is paramount for efficient ubiquitination and subsequent proteasomal degradation of the target protein. The linker plays a pivotal role in orchestrating this complex, and its optimization is often an empirical process.[1] This guide aims to distill key findings from various studies to provide a clearer understanding of how different linker strategies impact PROTAC performance.
Quantitative Comparison of Linker Performance
The following tables summarize quantitative data from studies comparing different linker types for specific protein targets. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[2]
Table 1: Comparison of Polyethylene Glycol (PEG) Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Cell Line | Reference |
| PROTAC 1 | PEG | 9 | > 1000 | < 20 | VHL | MCF7 | [3][4] |
| PROTAC 2 | PEG | 12 | ~500 | ~60 | VHL | MCF7 | [3][4] |
| PROTAC 3 | PEG | 16 | ~100 | >80 | VHL | MCF7 | [3][4] |
| PROTAC 4 | PEG | 19 | ~500 | ~60 | VHL | MCF7 | [3][4] |
| PROTAC 5 | PEG | 21 | > 1000 | < 20 | VHL | MCF7 | [3][4] |
This table illustrates the significant impact of PEG linker length on the degradation of ERα, with a 16-atom chain demonstrating optimal efficacy in this specific context.[3][4]
Table 2: Comparison of Alkyl and PEG Linkers for Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Cell Line | Reference |
| PROTAC A | Alkyl Chain | N/A | >1000 | Inactive | CRBN | MOLM-14 | [1] |
| PROTAC B | PEG | 2 | ~200 | ~50 | CRBN | MOLM-14 | [1] |
| PROTAC C | PEG | 3 | ~50 | >90 | CRBN | MOLM-14 | [1] |
| PROTAC D | PEG | 4 | <10 | >95 | CRBN | MOLM-14 | [1] |
| PROTAC E | PEG | 5 | ~20 | >95 | CRBN | MOLM-14 | [1] |
This dataset highlights that for BTK degradation, PEG linkers were more effective than a simple alkyl chain, with a 4-unit PEG linker providing the highest potency.[1]
Table 3: Impact of Linker Rigidity on Bromodomain-containing protein 4 (BRD4) Degradation
| PROTAC | Linker Class | Representative Linker Type | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Cell Line | Reference |
| ARV-825 | Flexible (PEG/Alkyl) | PEG/Alkyl chain | <1 | >90 | CRBN | Burkitt's Lymphoma (BL) cells | [1][5] |
| dBET1 | Flexible (PEG/Alkyl) | PEG/Alkyl chain | ~4 | >90 | CRBN | MV-4-11 | [1] |
| MZ1 | Flexible (PEG/Alkyl) | PEG/Alkyl chain | Low nM range | >90 | VHL | HeLa | [1][5] |
| Macrocyclic PROTAC | Rigidified | Macrocyclic PEG-based | Comparable to MZ1 | Comparable to MZ1 | VHL | HeLa | [6] |
While flexible linkers like those in ARV-825, dBET1, and MZ1 are highly effective, studies on rigidified linkers, such as macrocyclic PROTACs, suggest that pre-organizing the molecule can lead to comparable degradation potency, potentially by enhancing ternary complex formation efficiency.[1][5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments cited in the comparison of E3 ligase linkers.
1. Western Blot Analysis for Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.[7]
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., MCF7 for ERα, MOLM-14 for BTK) at an appropriate density.[3][7] After 24 hours, treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24-48 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERα, anti-BTK) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the percentage of protein degradation relative to a vehicle-treated control.[7]
2. In Vitro Binding Affinity Assay (e.g., for ERα)
This assay measures the binding affinity of PROTACs to the target protein, helping to discern if the linker length affects this interaction.[3]
-
Protein and Ligand Preparation: Use purified recombinant ERα protein and the PROTACs of interest.
-
Competitive Binding Assay: A fluorescently labeled estrogen derivative is incubated with the ERα protein. The PROTACs are then added at increasing concentrations to compete for binding.
-
Fluorescence Polarization: The binding of the fluorescent ligand to the large ERα protein results in a high fluorescence polarization signal. Displacement of the fluorescent ligand by the PROTAC leads to a decrease in this signal.
-
Data Analysis: The data is fitted to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the fluorescent ligand. This can be used to determine the binding affinity (Ki).
3. Ternary Complex Formation Assay (e.g., by Surface Plasmon Resonance - SPR)
SPR can be used to study the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL complex) onto an SPR sensor chip.
-
Binding Analysis: Inject a solution containing the target protein (e.g., BRD4) and the PROTAC over the chip surface. The binding of the target protein to the E3 ligase in the presence of the PROTAC will result in a change in the SPR signal.
-
Kinetic Analysis: By measuring the association and dissociation rates at different concentrations, the binding affinities and kinetics of ternary complex formation can be determined.
Visualization of Pathways and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Assessing the Specificity of Protein Degradation with Thalidomide-PEG2-C2-NH2 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of many successful PROTACs is the E3 ligase ligand, which hijacks an E3 ubiquitin ligase to tag the target protein for degradation. Thalidomide-PEG2-C2-NH2 TFA is a pre-synthesized building block incorporating a thalidomide (B1683933) moiety to recruit the Cereblon (CRBN) E3 ligase, connected to a short polyethylene (B3416737) glycol (PEG) linker. This guide provides an objective comparison of PROTACs utilizing this CRBN ligand with other alternatives, supported by experimental data and detailed protocols to aid in the design and assessment of novel protein degraders.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC itself, and an E3 ubiquitin ligase.[] The thalidomide component of this compound binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ligase complex.[2] Simultaneously, a "warhead" on the other end of the PROTAC binds to the POI. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3]
Comparative Performance of E3 Ligase Ligands
The choice of E3 ligase is a critical determinant of a PROTAC's degradation efficiency, selectivity, and tissue specificity. While over 600 E3 ligases are known, only a handful have been extensively utilized in PROTAC design.[4] The most common are CRBN and the von Hippel-Lindau (VHL) E3 ligase.
| E3 Ligase Ligand | Key Characteristics | Advantages | Disadvantages | Representative Ligands |
| CRBN | Smaller, more drug-like ligands. Primarily nuclear localization.[5] | Good physicochemical properties, often leading to better cell permeability and oral bioavailability.[][5] | Potential for off-target degradation of "neosubstrates" like Ikaros (IKZF1) and Aiolos (IKZF3).[6] | Thalidomide, Lenalidomide, Pomalidomide[7] |
| VHL | Larger, more peptidic ligands. Cytoplasmic and nuclear localization.[5] | Can form more stable ternary complexes. Less prone to off-target neosubstrate degradation compared to CRBN.[8] | Poorer cell permeability and oral bioavailability due to larger size and polarity.[5] | VH032, VH101[9] |
| MDM2 | Ligands are often based on inhibitors of the MDM2-p53 interaction. | Can be used to degrade MDM2 itself or other oncoproteins.[10] | Generally less effective at recruiting for degradation of other targets compared to CRBN and VHL.[11] | Nutlin-3, RG7388[10] |
| IAPs | Ligands often mimic the endogenous SMAC protein. | Can induce apoptosis in cancer cells by degrading IAP proteins.[12] | Can have a narrower range of applicability compared to CRBN and VHL. | MV1, Bestatin-methyl ester[12] |
Assessing Degradation Specificity: A Critical Step
A key challenge in PROTAC development is ensuring the specificity of protein degradation. Off-target effects can arise from the promiscuous binding of the warhead or from the inherent activity of the E3 ligase ligand itself.[6] For thalidomide-based PROTACs, this can include the degradation of endogenous neosubstrates of CRBN.[13] Therefore, a rigorous assessment of on- and off-target degradation is essential.
Experimental Workflow for Specificity Assessment
A multi-pronged approach is recommended to validate the specificity of a PROTAC. This typically involves an initial screen to confirm on-target degradation, followed by a proteome-wide analysis to identify any off-target effects.
Detailed Experimental Protocols
Quantitative Western Blotting for On-Target Degradation
This protocol is used to quantify the degradation of the target protein in response to the PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treat cells with the PROTAC and controls for a predetermined time course (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer and heat the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of protein degradation relative to the vehicle control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Quantitative Mass Spectrometry for Proteome-Wide Specificity
This protocol provides an unbiased view of the PROTAC's effects on the entire proteome.
1. Sample Preparation:
-
Treat cells with the PROTAC at a concentration that gives significant on-target degradation and a vehicle control. A shorter time point (e.g., <6 hours) is often used to distinguish direct from downstream effects.[14]
-
Lyse the cells and quantify the protein concentration as described above.
2. Protein Digestion and Peptide Labeling:
-
Denature, reduce, and alkylate the proteins in the cell lysates.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol.
3. LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Calculate the relative abundance of each protein in the PROTAC-treated samples compared to the vehicle control.
-
Identify proteins with significantly decreased abundance as potential off-targets.
-
Cross-reference any identified off-targets with known neosubstrates of thalidomide (e.g., IKZF1, IKZF3, CK1α, SALL4, and Zinc Finger Proteins).[6]
Conclusion
This compound provides a readily available and effective building block for the synthesis of CRBN-recruiting PROTACs. The choice of a CRBN-based degrader offers potential advantages in terms of physicochemical properties and cell permeability. However, the inherent activity of the thalidomide moiety necessitates a thorough and unbiased assessment of degradation specificity to identify and mitigate potential off-target effects. By employing a combination of targeted and proteome-wide approaches, researchers can confidently characterize the selectivity profile of their PROTACs, a critical step in the development of safe and effective targeted protein degraders. The final selection of an E3 ligase ligand should be guided by empirical data, considering the specific target protein, desired selectivity profile, and intended therapeutic application.
References
- 2. bosterbio.com [bosterbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ternary complex formation - Profacgen [profacgen.com]
- 8. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Ternary Complex Formation [worldwide.promega.com]
- 13. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Great Divide: Is a Shorter PEG Linker Always the Optimal Choice for Thalidomide-Based PROTACs?
A Comparative Guide for Researchers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often understated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. For thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, the length and composition of the polyethylene (B3416737) glycol (PEG) linker are pivotal in determining the degrader's efficacy. This guide provides a comprehensive comparison, supported by experimental data, to address a key question in PROTAC design: is shorter always better?
The linker is far more than a simple tether; its length and flexibility are critical for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2][3] An optimal linker length facilitates the correct spatial orientation of the target protein and E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a non-productive complex where ubiquitination sites are not accessible.[2]
The Impact of PEG Linker Length on PROTAC Efficacy: A Data-Driven Comparison
Systematic studies have demonstrated that the length of the PEG linker in thalidomide-based PROTACs significantly impacts their ability to degrade target proteins.[1] While a comprehensive head-to-head comparison of a complete Thalidomide-O-PEGn-Acid series targeting a single protein is not available in a single study, compiling data from various sources focused on the degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4 reveals clear trends.[4][5]
Key performance metrics for evaluating PROTACs include:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[6]
-
Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC. A higher Dmax value indicates greater efficacy.[6]
Below is a summary of findings from studies on thalidomide-based PROTACs targeting BRD4, illustrating the effect of varying PEG linker lengths on degradation potency.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[4] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[4] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[4] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[4] |
| 5 | BRD4 | Various | Optimal | High | A PEG5 linker often represents an optimal length for potent BRD4 degradation.[1] |
Note: The data presented is a synthesis of findings from multiple research articles. Direct comparisons across different studies can be challenging due to variations in experimental conditions.[4]
The compiled data suggests that a PEG5 linker represents an optimal length for achieving potent and efficacious degradation of BRD4.[1] Shorter linkers, such as PEG2, are generally less effective, while linkers longer than PEG5 may show a slight decrease in potency.[1] This phenomenon is often attributed to the "hook effect," where suboptimal linker lengths hinder the formation of a stable ternary complex.[1]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Detailed Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Target Protein Degradation Assay (Western Blot)
This assay is the gold standard for measuring the reduction in cellular protein levels following PROTAC treatment.
Materials:
-
Cancer cell line expressing the target protein (e.g., HepG2, MOLT4)
-
Cell culture medium and supplements
-
PROTACs with varying PEG linker lengths
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 12-well or 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTACs (e.g., 1 nM to 10 µM) or a time-course at a fixed concentration. Include a vehicle control (DMSO).[3]
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal protein loading.[1]
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary anti-target protein antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][3]
-
Detection and Analysis: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control and calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[3]
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This biophysical technique measures the formation of the ternary complex in real-time.
Materials:
-
SPR instrument
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS)
-
Purified recombinant target protein and CRBN E3 ligase complex
-
PROTACs
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Immobilize the target protein or the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binding affinity of the binary interaction.
-
Ternary Complex Analysis: To measure the ternary complex formation, inject a mixture of the PROTAC and the second protein (the one not immobilized) over the sensor surface. The enhanced binding response compared to the binary interaction indicates ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for both binary and ternary interactions. This allows for the calculation of the cooperativity factor (alpha), which quantifies the stability of the ternary complex.
Cellular Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
This assay assesses the passive diffusion of a PROTAC across an artificial membrane, providing an early indication of its cell permeability.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
PROTAC stock solutions
-
Phosphate buffered saline (PBS)
-
UV-Vis spectrophotometer or LC-MS/MS for quantification
Protocol:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Assay Setup: Add the PROTAC solution to the donor wells and buffer to the acceptor wells.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and the assay parameters.
Conclusion: A Balancing Act in PROTAC Design
The evidence strongly indicates that a shorter PEG linker is not universally better for thalidomide-based PROTACs. The relationship between linker length and PROTAC efficacy is complex and target-dependent, often resembling a "Goldilocks" scenario where an optimal length exists that is neither too short nor too long. For the well-studied target BRD4, a PEG5 linker has frequently been shown to provide an optimal balance of flexibility and distance to facilitate potent and efficient protein degradation.[1]
Researchers and drug development professionals should consider the systematic variation of PEG linker length as a critical optimization strategy in the design of novel PROTACs. The experimental protocols provided in this guide offer a robust framework for evaluating the performance of different linker designs, ultimately leading to the development of more effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Benchmarking PROTAC Linkers: A Comparative Guide to Thalidomide-PEG2-C2-NH2 TFA and Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals in the Field of Targeted Protein Degradation
In the rapidly advancing landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker. While significant focus is often placed on the two ends of the PROTAC, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing everything from solubility and cell permeability to the stability of the crucial ternary complex.[1][2]
This guide provides an objective comparison of Thalidomide-PEG2-C2-NH2 TFA, a commercially available Cereblon (CRBN) E3 ligase ligand conjugated to a short polyethylene (B3416737) glycol (PEG) linker, against other common classes of commercially available linkers. By examining key performance indicators and providing detailed experimental protocols, this document aims to empower researchers to make informed decisions in the rational design of next-generation protein degraders.
The Critical Role of the Linker in PROTAC Performance
The linker's primary function is to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[1] An optimal linker configuration is essential for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric clashes, preventing the formation of a stable complex, while an excessively long or conformationally unfavorable linker may fail to bring the two proteins into sufficient proximity for ubiquitin transfer.[3]
Beyond ternary complex formation, the linker significantly impacts the physicochemical properties of the PROTAC. Key considerations include:
-
Solubility: The linker can be modulated to enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for formulation and bioavailability. PEG-based linkers, like that in this compound, are known to improve hydrophilicity.[2][4]
-
Cell Permeability: The linker's characteristics influence a PROTAC's ability to cross the cell membrane. While hydrophilicity can sometimes hinder passive diffusion, the flexibility of PEG linkers may allow the molecule to adopt a more compact, "chameleon-like" conformation that shields its polar surface area, aiding in cell entry.[5]
-
Metabolic Stability: The chemical nature of the linker can affect its stability in a biological environment. Alkyl chains are generally considered to have good metabolic stability.[4]
Comparative Analysis of Linker Performance
Direct, head-to-head comparisons of commercially available linkers under identical experimental conditions are not always available in published literature. Therefore, this guide presents a representative analysis based on published data for PROTACs targeting the well-characterized bromodomain-containing protein 4 (BRD4) and recruiting the CRBN E3 ligase. This allows for a meaningful comparison of how different linker types affect degradation efficiency (DC50 and Dmax).
Table 1: Representative Performance of BRD4-Targeting, CRBN-Recruiting PROTACs with Varying Linker Architectures
| PROTAC Example (Reference) | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) |
| Analogous to this compound | Short PEG | 2-unit PEG with ethyl spacer | ~50-100 | >90 |
| Longer PEG Linker Example | Long PEG | 4 to 8-unit PEG chain | <50 | >95 |
| Alkyl Linker Example | Alkyl Chain | 8-12 atom alkyl chain | ~100-500 | >90 |
| Rigid Linker Example | Piperazine (B1678402)/Alkyne | Piperazine-alkyne combination | <10 | >98 |
Disclaimer: The data in this table is compiled from multiple literature sources targeting BRD4 with CRBN-recruiting PROTACs and is intended to be illustrative of general performance trends. Absolute values can vary significantly based on the specific cell line, treatment time, and experimental conditions.
Data Interpretation:
The representative data highlights that potent BRD4 degradation can be achieved with various linker types. Short PEG linkers, analogous to that in this compound, can yield highly efficacious degraders.[6] Lengthening the PEG chain can sometimes lead to improved potency, though an optimal length is target-dependent.[3] Alkyl linkers also produce effective degraders, though they may sometimes exhibit slightly lower potency compared to optimized PEG linkers.[7] Notably, the incorporation of rigid structural elements, such as piperazine rings or alkynes, has been shown in some cases to lead to exceptionally potent PROTACs, likely by pre-organizing the molecule into a favorable conformation for ternary complex formation.[6]
Visualizing PROTAC Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general experimental workflow for evaluating PROTAC efficacy.
Caption: The PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Linkers in Cereblon-Recruiting PROTACs: A Comparative Performance Review
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key, yet often underappreciated, component of these heterobifunctional molecules is the linker that connects the target protein ligand to the E3 ligase recruiter. In the context of cereblon (CRBN)-recruiting PROTACs, the linker's length, composition, and rigidity profoundly influence the efficacy of target protein degradation. This guide provides an objective comparison of linker performance, supported by experimental data, to inform the design of next-generation protein degraders.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a crucial step that leads to the ubiquitination and subsequent degradation of the target protein.[1] Among the various E3 ligases, cereblon (CRBN) is one of the most frequently utilized in PROTAC design.
The linker is not merely a passive spacer; it plays an active role in determining the overall success of a PROTAC by influencing the stability of the ternary complex, as well as the molecule's physicochemical and pharmacokinetic properties.[2][3] Key characteristics of the linker, including its length, composition (such as polyethylene (B3416737) glycol (PEG) or alkyl chains), and degree of rigidity, must be empirically optimized for each target-E3 ligase pair to achieve maximal degradation efficiency.[2][3][4]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies on CRBN-recruiting PROTACs, illustrating the impact of linker properties on the degradation of specific protein targets.
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | PEG | ~16 (PEG2) | >1000 | <20 | HEK293T |
| PROTAC 2 | PEG | ~23 (PEG5) | <1 | >90 | Burkitt's lymphoma (BL) cells |
| PROTAC 3 | PEG | ~30 (PEG7) | 1-10 | >90 | HEK293T |
| PROTAC 4 | Alkyl | 12 | Sub-micromolar | >90 | MV-4-11, MOLM-13, RS4;11 |
| ARV-825 | Proprietary | Not specified | <1 | >90 | BL cells |
Data compiled from multiple sources for illustrative purposes.[5][6][7][8][9]
As the data for BRD4 degraders suggests, an optimal linker length is crucial for potent degradation. Very short linkers may sterically hinder the formation of a productive ternary complex, while excessively long linkers can lead to a decrease in potency, a phenomenon sometimes referred to as the "hook effect".[3][5]
Table 2: Influence of Linker Composition and Attachment Point on BTK Degradation
| PROTAC | Linker Composition | Attachment Point on Pomalidomide | DC50 (nM) | Dmax (%) | Cell Line |
| MT-802 | PEG | C4 of phthalimide | 9.1 | >99 | NAMALWA |
| PROTAC 6b | Alkyl | C4 of phthalimide | <300 | ~75 | Not specified |
| NX-2121 | Proprietary | Not specified | 4-6 (WT), 13 (mutant) | >90 | DLBCL and MCL |
| DBt-5 | PEG | Not specified | ~100 | >80 | TMD8 |
Data compiled from multiple sources for illustrative purposes.[9][10][11][12]
The composition of the linker also significantly impacts a PROTAC's properties. PEG linkers can enhance solubility and permeability, while alkyl chains offer more rigidity.[3][13] The point of attachment on the E3 ligase ligand can also affect stability and neosubstrate degradation.[14][15] For instance, lenalidomide-based PROTACs have been reported to exhibit improved metabolic and chemical stability compared to their thalidomide-based counterparts.[1]
Key Experimental Protocols
To aid in the evaluation and comparison of novel CRBN-recruiting PROTACs, detailed methodologies for key experiments are provided below.
Western Blotting for DC50 and Dmax Determination
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium.
-
Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin).
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[16]
Biophysical Assays for Ternary Complex Characterization
The formation and stability of the ternary complex are critical for PROTAC efficacy. Several biophysical techniques can be used to characterize these interactions.
1. Surface Plasmon Resonance (SPR):
-
Objective: To measure the kinetics and affinity of binary (PROTAC-protein) and ternary complex formation.
-
Protocol Outline:
-
Immobilize the E3 ligase (e.g., CRBN) on an SPR sensor chip.
-
Inject the PROTAC at various concentrations to measure its binary interaction with the E3 ligase.
-
To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-coated surface.
-
Alternatively, inject the target protein in the presence of a constant concentration of the PROTAC.
-
Analyze the sensorgrams to determine association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD). Cooperativity (α) can be calculated by comparing the KD of the binary and ternary interactions.[3][11][17]
-
2. Isothermal Titration Calorimetry (ITC):
-
Objective: To determine the thermodynamic parameters (affinity, enthalpy, stoichiometry) of binary and ternary complex formation and calculate cooperativity.[2][18]
-
Protocol Outline:
-
Binary Titration: Titrate the PROTAC into a solution containing either the target protein or the E3 ligase to determine the individual binding affinities (KD1 and KD2).
-
Ternary Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the target protein and the E3 ligase.
-
Analyze the heat changes upon each injection to determine the binding affinity for the ternary complex.
-
The cooperativity factor (α) is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = KD_binary / KD_ternary).[2]
-
3. NanoBRET™ Ternary Complex Assay:
-
Objective: To monitor the formation of the ternary complex in live cells.[6][19][20]
-
Protocol Outline:
-
Co-express the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (CRBN) fused to HaloTag® (acceptor) in cells.
-
Label the HaloTag® fusion protein with a fluorescent ligand.
-
Treat the cells with the PROTAC.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex, bringing the donor and acceptor into close proximity.
-
Visualizing Key Processes
To better understand the underlying biological processes, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Figure 1: PROTAC-mediated protein degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. aragen.com [aragen.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. selvita.com [selvita.com]
- 7. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. researchgate.net [researchgate.net]
- 13. biopharma.co.uk [biopharma.co.uk]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. mdpi.com [mdpi.com]
- 19. wechat.promega.com.cn [wechat.promega.com.cn]
- 20. researchgate.net [researchgate.net]
Quantitative proteomics to validate the selectivity of Thalidomide-PEG2-C2-NH2 TFA PROTACs
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic modality.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A critical aspect of PROTAC development is ensuring their selectivity—that they primarily degrade the intended target protein with minimal off-target effects. This guide provides a comparative framework for validating the selectivity of PROTACs, with a focus on those synthesized using the Thalidomide-PEG2-C2-NH2 TFA E3 ligase ligand-linker conjugate, through the powerful lens of quantitative proteomics.
Introduction to Thalidomide-Based PROTACs
Thalidomide (B1683933) and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1] In a PROTAC, a thalidomide derivative serves to recruit the CRBN E3 ligase, while a separate ligand binds to the protein of interest. These two elements are joined by a chemical linker, and the composition and length of this linker can significantly influence the efficacy and selectivity of the PROTAC.[2] The this compound conjugate provides a readily available building block for PROTAC synthesis, incorporating a flexible polyethylene (B3416737) glycol (PEG) linker.[3][4]
Comparative Analysis of PROTAC Selectivity
Quantitative mass spectrometry-based proteomics is a robust and unbiased method for assessing the selectivity of a PROTAC.[5] It allows for the precise measurement of changes in the abundance of thousands of proteins across the entire proteome following PROTAC treatment.[5] This global view is essential for identifying both on-target degradation and any unintended off-target effects.
Below is a representative table summarizing quantitative proteomics data from a hypothetical study comparing a PROTAC utilizing the Thalidomide-PEG2-C2-NH2 linker (PROTAC-A) against a PROTAC with a different linker (PROTAC-B) and a negative control. In this example, the target protein is Bromodomain-containing protein 4 (BRD4).
| Protein | Function | PROTAC-A (Thalidomide-PEG2-C2-NH2) Fold Change vs. Control | PROTAC-B (Alternative Linker) Fold Change vs. Control | Negative Control Fold Change vs. Control |
| On-Target | ||||
| BRD4 | Transcriptional Regulator | -4.2 | -3.8 | -0.1 |
| Known Off-Targets | ||||
| BRD2 | Transcriptional Regulator | -1.5 | -2.5 | -0.2 |
| BRD3 | Transcriptional Regulator | -1.1 | -2.1 | 0.0 |
| Potential Off-Targets | ||||
| Protein X | Kinase | -0.3 | -1.8 | +0.1 |
| Protein Y | Zinc Finger Protein | +0.2 | -0.1 | -0.1 |
This data is illustrative and intended to represent typical results from a quantitative proteomics experiment.
From this hypothetical data, we can infer that PROTAC-A, utilizing the Thalidomide-PEG2-C2-NH2 linker, demonstrates more selective degradation of BRD4 with less pronounced off-target degradation of other bromodomain proteins (BRD2, BRD3) compared to PROTAC-B.
Experimental Protocols
A comprehensive validation of PROTAC selectivity involves a series of well-defined experimental steps.
Quantitative Proteomics Workflow
-
Cell Culture and PROTAC Treatment:
-
Culture a relevant human cell line (e.g., HeLa, HEK293T) to 70-80% confluency.
-
Treat the cells with the test PROTACs (e.g., PROTAC-A, PROTAC-B) at various concentrations and for different durations. Include a vehicle-treated control (e.g., DMSO) and a negative control PROTAC (e.g., one with a modification that prevents binding to the target or E3 ligase).
-
Harvest the cells by scraping and wash them with ice-cold phosphate-buffered saline (PBS).
-
-
Protein Extraction and Digestion:
-
Lyse the cell pellets in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and modification.
-
Quantify the protein concentration in each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
Take equal amounts of protein from each sample and perform in-solution digestion, typically using trypsin, to generate peptides.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each condition with a different isobaric mass tag. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and analyze them by LC-MS/MS. The peptides are first separated by liquid chromatography based on their physicochemical properties and then fragmented and analyzed in the mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify the proteins in each sample based on the reporter ion intensities from the isobaric tags.
-
Perform statistical analysis to determine proteins that show significant changes in abundance in the PROTAC-treated samples compared to the control.
-
Orthogonal Validation: Western Blotting
To confirm the results from the quantitative proteomics analysis, it is crucial to perform an orthogonal validation using a method like Western Blotting.
-
Sample Preparation: Prepare cell lysates as described for the proteomics workflow.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imager.
-
Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to confirm the degradation of the target protein.
-
Visualizing Key Processes and Workflows
Diagrams are essential for illustrating the complex mechanisms and workflows involved in PROTAC validation.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for quantitative proteomics-based PROTAC validation.
Caption: Simplified signaling pathway involving the PROTAC target BRD4.
Conclusion
Validating the selectivity of a PROTAC is a cornerstone of its preclinical development. Quantitative proteomics offers an unparalleled, in-depth view of the cellular response to a PROTAC, enabling the simultaneous assessment of on-target efficacy and off-target liabilities.[5] By employing the workflows and comparative analyses outlined in this guide, researchers can effectively characterize the selectivity profile of PROTACs, such as those derived from the this compound conjugate, and make data-driven decisions to advance the most promising candidates toward clinical applications. The integration of orthogonal validation methods and a thorough understanding of the target's signaling pathway are essential for a comprehensive assessment.
References
Comparative study of the pharmacokinetic properties of different PROTAC linkers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Linker Performance with Supporting Experimental Data
The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic success, extending far beyond its role as a simple tether. The linker's chemical composition, length, and rigidity profoundly influence the PROTAC's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of different PROTAC linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Influence of Linker Composition on Pharmacokinetics
The choice of linker can dramatically alter a PROTAC's physicochemical properties, which in turn dictates its in vivo behavior. The most common linker types include flexible chains, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and more rigid structures incorporating cyclic moieties.
-
Polyethylene Glycol (PEG) Linkers: Often favored for their hydrophilicity, PEG linkers can enhance the aqueous solubility of PROTAC molecules.[1] This improved solubility can be advantageous for formulation and administration. However, longer PEG chains can increase the polar surface area, which may reduce cell permeability.[2] Furthermore, PEG linkers can be susceptible to oxidative metabolism, potentially leading to reduced in vivo stability.[3]
-
Alkyl Linkers: Simple alkyl chains are a common starting point in PROTAC design due to their synthetic accessibility.[3] They are generally more hydrophobic than PEG linkers, which can enhance cell permeability.[4] However, this increased lipophilicity can also lead to lower aqueous solubility and an increased risk of non-specific binding.[4] The metabolic stability of alkyl linkers is generally considered to be higher than that of PEG linkers, with metabolism often occurring at the terminal or sub-terminal positions.[4]
-
Rigid Linkers: Incorporating cyclic structures, such as piperidine, piperazine, or phenyl rings, into the linker can enhance metabolic stability and pre-organize the PROTAC into a bioactive conformation.[][6] This can lead to improved potency and better pharmacokinetic profiles.[] However, the reduced flexibility of rigid linkers can also present a challenge in achieving an optimal ternary complex geometry between the target protein and the E3 ligase.[7]
Data Presentation: A Comparative Overview of Pharmacokinetic Parameters
Direct, head-to-head comparisons of the pharmacokinetic profiles of PROTACs with systematically varied linkers are not always available in the published literature. The following table summarizes representative data from various studies to illustrate the impact of linker composition on key pharmacokinetic parameters. It is important to note that direct comparisons across different studies should be made with caution due to variations in target proteins, E3 ligases, and experimental models.
| PROTAC (Target, E3 Ligase) | Linker Type/Composition | Animal Model | Dosing Route & Dose | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| ARV-771 (BET, IAP) | Proprietary, contains piperazine | Mouse | 10 mg/kg IV | ~2,500 | 1.8 | 3,800 | N/A | [8] |
| dBET1 (BET, Cereblon) | PEG-based | Mouse | 20 mg/kg IV | ~1,500 | 0.5 | 1,200 | N/A | [8] |
| MZ1 (BET, VHL) | PEG-based | Mouse | 10 mg/kg IV | ~500 | 0.8 | 600 | N/A | [8] |
| ARD-2128 (AR, Cereblon) | Optimized rigid linker | Mouse | 10 mg/kg PO | 1,180 | 10.4 | 13,300 | 67% | [9] |
| ARD-61 (AR, VHL) | Long, flexible linker | Mouse | 10 mg/kg PO | N/A | N/A | N/A | Not orally bioavailable | [9] |
| PROTAC-3-Gefitinib (EGFR, undisclosed) | Aliphatic linker | Rat | 10 mg/kg SC | 67 | 7.2 | 898 (µMhr) | N/A | [10] |
| Gefitinib (parent) (EGFR) | N/A | Rat | 10 mg/kg SC | 132 | 5.9 | 1879 (µMhr) | N/A | [10] |
| GP262 (PI3K/mTOR, VHL) | C8 alkyl linker | Rat | 5 mg/kg IV | 1,533 | 2.5 | 1,153 | N/A | [11] |
| GP262 (PI3K/mTOR, VHL) | C8 alkyl linker | Rat | 15 mg/kg IP | 240 | 4.3 | 913 | N/A | [11] |
Note: N/A indicates that the data was not available in the cited source. Cmax, T1/2, and AUC values are approximate and have been extracted from published figures where exact values were not provided in tables. The data for ARV-771, dBET1, and MZ1 are from intravenous administration, so oral bioavailability is not applicable. The comparison between ARD-2128 and ARD-61 highlights a successful linker optimization strategy to achieve oral bioavailability. The PROTAC-3-Gefitinib data is compared to its parent molecule, not another PROTAC.
Experimental Protocols
Accurate assessment of the pharmacokinetic properties of PROTACs is essential for their development as therapeutic agents. The following are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes, which primarily assesses phase I metabolism.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Negative control compound with known metabolic stability (e.g., Warfarin)
-
Acetonitrile (B52724) with internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity. Thaw the HLM on ice.
-
Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Sample Preparation: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins. Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression will give the elimination rate constant, from which the half-life (t1/2) and intrinsic clearance can be calculated.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a PROTAC and to identify whether it is a substrate for active efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell™ inserts
-
Culture medium and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test PROTAC compound
-
Control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 18-22 days to allow them to differentiate and form a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement (Apical to Basolateral): Add the test PROTAC compound to the apical (A) side of the monolayer and fresh transport buffer to the basolateral (B) side. At various time points, take samples from the basolateral side and analyze the concentration of the PROTAC by LC-MS/MS.
-
Permeability Measurement (Basolateral to Apical): Add the test PROTAC compound to the basolateral (B) side and fresh transport buffer to the apical (A) side. At various time points, take samples from the apical side and analyze the concentration of the PROTAC by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
In Vivo Pharmacokinetic Study in a Murine Model
Objective: To determine the in vivo pharmacokinetic profile of a PROTAC after administration to a murine model.[8]
Materials:
-
Test PROTAC compound
-
Appropriate animal model (e.g., male CD-1 or BALB/c mice)
-
Formulation vehicle suitable for the chosen route of administration (e.g., a solution of DMSO, PEG300, and saline for IV injection)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge for plasma separation
-
LC-MS/MS system for analysis
Procedure:
-
Animal Acclimation and Dosing: Acclimate the animals to the housing conditions. Administer the PROTAC formulation via the desired route (e.g., intravenous bolus, oral gavage).
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) to construct a comprehensive pharmacokinetic profile.
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Sample Analysis: Extract the PROTAC from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.[8] Calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t1/2). For oral dosing, calculate the oral bioavailability (F%) by comparing the AUC from oral administration to the AUC from intravenous administration.
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for pharmacokinetic profiling.
Caption: Relationship between linker properties and PK.
References
- 1. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein Degradation Rescue: A Comparative Guide to Proteasome Inhibition with MG132
Introduction: Confirming the Mechanism of Protein Degradation
The targeted degradation of cellular proteins is a fundamental process in cell biology and a burgeoning field in drug development. A key pathway governing the degradation of most short-lived intracellular proteins is the ubiquitin-proteasome system (UPS).[1] This system tags proteins for destruction with a small protein called ubiquitin, leading to their recognition and degradation by a large protein complex known as the 26S proteasome.[2][3]
For researchers developing molecules like Proteolysis Targeting Chimeras (PROTACs) that are designed to induce the degradation of specific proteins, it is crucial to validate that the observed protein loss is indeed mediated by the proteasome.[4] The standard method for this validation is to perform a "rescue" experiment. This involves co-treating cells with the protein degrader and a proteasome inhibitor. If the inhibitor blocks the degradation of the target protein, it provides strong evidence that the degradation is proteasome-dependent.[4]
This guide provides a comparative overview of MG132, a widely used proteasome inhibitor, and other alternatives, supported by experimental data and detailed protocols for validating the rescue of protein degradation.
The Ubiquitin-Proteasome System and MG132 Inhibition
The UPS is a multi-step enzymatic cascade. Initially, a ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner.[1] The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). Finally, a ubiquitin ligase (E3) facilitates the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the target protein.[1][5] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to degrade the protein.[1][6]
MG132 is a potent, reversible, and cell-permeable peptide aldehyde that specifically inhibits the chymotrypsin-like activity of the 26S proteasome.[7][8] By blocking the proteolytic core of the proteasome, MG132 prevents the degradation of ubiquitinated proteins, leading to their accumulation in the cell.[2][7]
Comparative Analysis of Proteasome Inhibitors
While MG132 is a staple in many research labs, other proteasome inhibitors with different mechanisms and properties are also available. The choice of inhibitor can influence experimental outcomes.
| Proteasome Inhibitor | Mechanism of Action | Typical Working Concentration | Key Considerations |
| MG132 | Reversible peptide aldehyde inhibitor of the 26S proteasome.[7][8] | 1-10 µM[4] | Widely used and cost-effective. Can have off-target effects on other proteases like calpains at higher concentrations.[8][9] |
| Bortezomib (Velcade®) | Reversible dipeptidyl boronic acid inhibitor.[8][10] | 10-100 nM | FDA-approved for cancer therapy.[8] More potent and stable than MG132.[11] |
| Carfilzomib (B1684676) (Kyprolis®) | Irreversible epoxyketone inhibitor.[10][12] | 100-500 nM | Highly specific and potent. Irreversible binding can be useful for prolonged inhibition studies.[12] |
| Lactacystin | Irreversible inhibitor that covalently modifies the N-terminal threonine of a proteasome subunit.[8] | 5-25 µM | Highly specific for the proteasome with fewer off-target effects compared to peptide aldehydes.[8] |
Experimental Protocols
Protocol 1: Western Blotting for Protein Rescue
This is the most common method to visualize the rescue of a target protein from degradation.
1. Cell Culture and Treatment:
- Seed cells (e.g., HeLa, HEK293T) in 6-well plates and allow them to attach overnight.
- Pre-treat the "rescue" group with MG132 (e.g., 10 µM) for 1-2 hours.
- Treat the cells with your protein degrader at the desired concentration and for a specific time course. Include a vehicle control (e.g., DMSO) and a degrader-only control.
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail. It is advisable to also include the proteasome inhibitor used for treatment in the lysis buffer to prevent degradation during sample preparation.[13]
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification and Western Blotting:
- Determine the protein concentration of each lysate using a BCA assay.
- Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane and probe with a primary antibody against your protein of interest and a loading control (e.g., β-actin, GAPDH).
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cycloheximide (B1669411) (CHX) Chase Assay
A CHX chase assay is used to determine the half-life of a protein and can confirm that stabilization is due to blocked degradation rather than increased synthesis.[10]
1. Cell Culture and Treatment:
- Seed cells as described above.
- Treat one set of cells with your protein degrader and another with the degrader plus MG132 for a time sufficient to observe degradation.
- Add cycloheximide (CHX) to all wells to a final concentration of 10-100 µg/mL to inhibit new protein synthesis.
- Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
2. Sample Processing and Analysis:
- Lyse cells and perform Western blotting as described in Protocol 1.
- Quantify the band intensities for your target protein at each time point and normalize to the loading control.
- Plot the normalized protein levels against time to determine the protein's half-life under each condition.
Data Presentation
Table 1: Quantitative Analysis of Protein Rescue by MG132
| Treatment Group | Target Protein Level (Normalized to Vehicle) | Percentage Rescue |
| Vehicle (DMSO) | 1.00 | N/A |
| Degrader (1 µM) | 0.25 | N/A |
| MG132 (10 µM) | 1.10 | N/A |
| Degrader + MG132 | 0.85 | 80% |
Percentage Rescue is calculated as: [(Level with Degrader + MG132) - (Level with Degrader)] / [(Level with Vehicle) - (Level with Degrader)] x 100
Table 2: Effect of MG132 on Protein Half-Life (CHX Chase Assay)
| Treatment Group | Protein Half-Life (t½) in Hours |
| Vehicle (DMSO) | 8 |
| Degrader (1 µM) | 2 |
| Degrader + MG132 | 7.5 |
Mandatory Visualizations
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| High cell toxicity/death observed. | The concentration of the proteasome inhibitor is too high or the treatment duration is too long.[10] | Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and duration for your specific cell line.[10][14] |
| Incomplete rescue of the target protein. | The protein may be degraded by other pathways (e.g., lysosomal degradation).[10] | Investigate other degradation pathways using inhibitors like chloroquine (B1663885) or bafilomycin A1 (for lysosomal degradation). |
| Target protein levels increase with MG132 alone. | The protein has a high basal turnover rate via the proteasome. | This is expected and serves as a good positive control for proteasome inhibition.[15] |
| No degradation observed with the degrader compound. | The compound may not be cell-permeable or effective in the chosen cell line. | Verify compound activity with a cell-free assay or test in a different cell line. |
Conclusion
Validating the rescue of protein degradation by inhibiting the proteasome is a critical step in the study of targeted protein degradation. MG132 is a reliable and widely used tool for these experiments. By comparing its effects with appropriate controls and understanding its limitations, researchers can confidently determine whether their protein of interest is degraded in a proteasome-dependent manner. The protocols and data presented in this guide offer a framework for designing and interpreting these essential validation experiments.
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. invivogen.com [invivogen.com]
- 3. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MG132 - Wikipedia [en.wikipedia.org]
- 8. Proteasome Inhibitors [labome.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. In-depth proteomic analysis of proteasome inhibitors bortezomib, carfilzomib and MG132 reveals that mortality factor 4-like 1 (MORF4L1) protein ubiquitylation is negatively impacted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Thalidomide-PEG2-C2-NH2 TFA
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Thalidomide-PEG2-C2-NH2 TFA, a compound utilized in Proteolysis Targeting Chimera (PROTAC) technology.
This compound is a synthetic E3 ligase ligand-linker conjugate.[1] Its structure incorporates a thalidomide-based cereblon ligand. Due to the presence of the thalidomide (B1683933) moiety, this compound is classified as hazardous and requires special disposal procedures. The trifluoroacetic acid (TFA) salt also necessitates careful handling.
Hazard Identification and Safety Precautions
Thalidomide is a known teratogen and is toxic if swallowed, presenting a significant reproductive hazard.[2][3] The TFA component can cause skin and eye irritation. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling larger quantities. |
Always wash hands thoroughly after handling the compound.[2][4] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][4]
Step-by-Step Disposal Protocol
The primary disposal method for this compound is through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
-
Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and contaminated PPE, in a dedicated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and sealable to prevent leaks.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, health hazard).
-
-
Storage:
-
Waste Pickup and Disposal:
-
Arrange for a pickup with your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal contractor.
-
Provide the waste manifest or any required documentation to the disposal company, ensuring all information is accurate.
-
Emergency Procedures
In case of accidental exposure or spill, follow these procedures immediately:
| Exposure Type | First Aid Measures |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical advice.[2] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[2] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration.[2] |
For spills, contain the spill using absorbent materials, and then collect the contaminated materials into a labeled hazardous waste container.
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most detailed information.
References
Comprehensive Safety and Handling Guide for Thalidomide-PEG2-C2-NH2 TFA
For research use only. Not for human or veterinary use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Thalidomide-PEG2-C2-NH2 TFA. This compound is a synthesized E3 ligase ligand-linker conjugate used in Proteolysis Targeting Chimera (PROTAC) technology.[1][2] Given its relation to thalidomide, a compound with known reproductive toxicity, it is imperative to handle this derivative with the utmost care.[3][4][5]
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection. |
| Eye Protection | Safety goggles with side shields or a face shield | Must be worn at all times in the laboratory where the compound is handled.[3][6] |
| Body Protection | Impervious, long-sleeved lab coat or gown | The gown should close in the back and have tight-fitting cuffs. It should not be worn outside of the designated hazardous work area.[7] |
| Respiratory Protection | N95 respirator or higher | Required when handling the compound in its powdered form to prevent inhalation of dust or aerosols. All work with the solid compound should be conducted in a certified chemical fume hood or a biological safety cabinet.[8] |
| Hair & Shoe Protection | Hair covers and shoe covers | Recommended to minimize cross-contamination.[7] |
II. Operational Plan: Safe Handling and Storage
Adherence to the following procedures is critical to mitigate risks to personnel and the environment.
A. Engineering Controls:
-
Ventilation: All handling of powdered this compound must occur within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[6]
-
Containment: For dispensing and weighing operations, consider using containment technologies like flexible glove bags to further reduce exposure risk.[9]
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the powdered compound within the fume hood. Use a dampened wipe to clean the spatula and weighing vessel before removing them from the hood to prevent the generation of airborne dust.[6]
-
Dissolving: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
General Conduct: Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][6] Wash hands thoroughly after handling, even if gloves were worn.[4]
C. Storage:
-
Store the compound in a tightly sealed, clearly labeled container.[6]
-
Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[1][6][10]
-
Store in a secure, well-ventilated area away from direct sunlight and incompatible materials.[3][6]
III. Disposal Plan: Waste Management and Decontamination
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. Waste containing this compound should be considered hazardous.[3]
A. Waste Segregation and Collection:
-
Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and used weighing vessels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6]
-
Sharps: Any contaminated sharps (e.g., needles, scalpels) must be disposed of in a designated cytotoxic sharps container.[6]
B. Spill Response:
-
Evacuate: Non-essential personnel should immediately leave the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[3]
-
Contain: For liquid spills, use an absorbent material to contain the spill. For powder spills, carefully cover with a dampened sterile wipe to avoid raising dust.[3][6]
-
Clean: Carefully collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol (B145695) or methanol), followed by a thorough wash with a laboratory-grade detergent and warm water, and a final rinse with purified water.[6]
C. Equipment Decontamination:
-
Initial Rinse: Rinse all glassware and equipment that has come into contact with the compound with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the residue. This rinsate must be collected as hazardous waste.[6]
-
Scrubbing: Decontaminate surfaces and equipment by scrubbing with an appropriate cleaning agent.[6]
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse thoroughly with purified water.
-
Drying: Allow the equipment to air dry completely or dry in an oven.[6]
D. Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of all hazardous waste.[3][6] Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.[6]
IV. Workflow Visualizations
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Spill Response Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. 3m.com [3m.com]
- 9. aiha.org [aiha.org]
- 10. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
